molecular formula C7H4N2O4 B12677023 2,3-Dihydroxy-5-nitrobenzonitrile CAS No. 116314-86-4

2,3-Dihydroxy-5-nitrobenzonitrile

Cat. No.: B12677023
CAS No.: 116314-86-4
M. Wt: 180.12 g/mol
InChI Key: NNQAESZIAYMADQ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4N2O4 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

116314-86-4

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

2,3-dihydroxy-5-nitrobenzonitrile

InChI

InChI=1S/C7H4N2O4/c8-3-4-1-5(9(12)13)2-6(10)7(4)11/h1-2,10-11H

InChI Key

NNQAESZIAYMADQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)O)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Advanced Pharmacological Intermediates: Chemical Properties and Synthesis of 2,3-Dihydroxybenzonitrile and 2,3-Dihydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, specifically in the management of Parkinson's disease, Catechol-O-methyltransferase (COMT) inhibitors play a pivotal role in preventing the peripheral degradation of Levodopa (L-DOPA). The development of next-generation COMT inhibitors, such as Entacapone and Tolcapone, relies heavily on highly functionalized nitrocatechol precursors[1]. This technical guide provides an in-depth analysis of two critical intermediates in this pipeline: 2,3-Dihydroxybenzonitrile (CAS 67984-81-0) and its highly electron-deficient derivative, 2,3-Dihydroxy-5-nitrobenzonitrile . We will explore their physicochemical properties, the mechanistic rationale behind their structural design, and field-proven synthetic protocols.

Structural Rationale and Physicochemical Profiling

The efficacy of nitrocatechol-based COMT inhibitors is dictated by their ability to act as bidentate ligands that chelate the magnesium ion (Mg²⁺) located in the active site of the COMT enzyme[1]. Unmodified catechols have relatively high pKa values, making them poor chelators at physiological pH.

By introducing strongly electron-withdrawing groups—specifically a cyano (-CN) group and a nitro (-NO₂) group—the electron density of the aromatic ring is significantly depleted. This inductive and resonance-based withdrawal dramatically lowers the pKa of the hydroxyl groups, allowing the catechol to easily deprotonate and form a tight, stable complex with the Mg²⁺ cofactor.

Quantitative Data Summary
Property2,3-Dihydroxybenzonitrile[2]2,3-Dihydroxy-5-nitrobenzonitrile[3]
CAS Number 67984-81-0N/A (Categorized as intermediate)
Molecular Formula C₇H₅NO₂C₇H₄N₂O₄
Molecular Weight 135.12 g/mol 180.12 g/mol
InChIKey XHPDHXXZBWDFIB-UHFFFAOYSA-NNNQAESZIAYMADQ-UHFFFAOYSA-N
Physical Form SolidYellow Crystals
Melting Point N/A186–188 °C
Key Structural Feature Ortho-dihydroxy (catechol) with ortho-cyanoCatechol with para-nitro and ortho-cyano

Pharmacological Mechanism: COMT Inhibition

When administered alone, L-DOPA is rapidly converted in the peripheral bloodstream to 3-O-methyldopa (3-OMD) by the COMT enzyme, severely limiting the amount of L-DOPA that crosses the blood-brain barrier[1]. Nitrocatechol derivatives act as competitive inhibitors. Their high-affinity binding to the COMT active site creates a self-validating pharmacological blockade, ensuring L-DOPA remains intact for central nervous system (CNS) conversion into dopamine.

Pathway L Levodopa (L-DOPA) D Dopamine (CNS) L->D AADC (Brain) M 3-O-Methyldopa (Peripheral) L->M COMT (Periphery) C COMT Enzyme (Mg2+ Active Site) C->M Catalyzes I Nitrocatechol Inhibitor I->C Competitive Chelation

Pharmacological mechanism of COMT inhibition by nitrocatechol derivatives.

Validated Synthetic Workflows

The synthesis of these intermediates requires precise chemoselectivity to protect the sensitive catechol moiety while introducing the necessary functional groups. The workflow typically begins with the demethylation of 2,3-dimethoxybenzonitrile to yield CAS 67984-81-0[4], followed by downstream nitration or formylation/conversion to yield 2,3-dihydroxy-5-nitrobenzonitrile[3].

Synthesis A 2,3-Dimethoxybenzonitrile B 2,3-Dihydroxybenzonitrile (CAS 67984-81-0) A->B BBr3 / CH2Cl2 (Demethylation) D 2,3-Dihydroxy-5-nitrobenzonitrile B->D Nitration (HNO3) C 2,3-Dihydroxy-5-nitrobenzaldehyde C->D Hydroxylamine-O-sulfonic acid (H2O, 65°C) E Nitrocatechol COMT Inhibitors (e.g., Entacapone) D->E Derivatization

Synthetic pathways for 2,3-dihydroxy-5-nitrobenzonitrile and its precursors.

Detailed Experimental Protocols

As an application scientist, it is crucial to understand why specific reagents are chosen to ensure a self-validating and reproducible system. Below are the optimized protocols for synthesizing these core intermediates.

Protocol A: BBr₃-Mediated Demethylation to yield CAS 67984-81-0

Objective: Cleavage of the ether linkages in 2,3-dimethoxybenzonitrile to expose the free catechol[4]. Causality & Experience: Boron tribromide (BBr₃) is selected due to its exceptional Lewis acidity. It effectively coordinates with the sterically hindered ortho-methoxy oxygens, facilitating nucleophilic attack by the bromide ion. This method is vastly superior to acidic hydrolysis (e.g., HBr/AcOH), which often leads to unwanted hydrolysis of the sensitive cyano group into an amide or carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2,3-dimethoxybenzonitrile in anhydrous dichloromethane (CH₂Cl₂). Purge the reaction flask with Argon to prevent oxidative degradation of the resulting catechol.

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 2.5 equivalents of BBr₃ (1.0 M solution in CH₂Cl₂).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of ice-cold water to hydrolyze the boron complexes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude via LC-MS. The successful complete deprotection is confirmed by the presence of the [M-H]⁻ ion at m/z 134.

Protocol B: Aqueous Nitrile Conversion to yield 2,3-Dihydroxy-5-nitrobenzonitrile

Objective: Conversion of 2,3-dihydroxy-5-nitrobenzaldehyde directly to the corresponding nitrile[3]. Causality & Experience: Hydroxylamine-O-sulfonic acid acts as a highly efficient bifunctional reagent. It first condenses with the aldehyde to form an oxime intermediate. The sulfate group then acts as an excellent leaving group, driving the spontaneous elimination to the nitrile in a purely aqueous environment. This elegantly avoids the use of harsh, toxic dehydrating agents (like POCl₃ or SOCl₂) which would otherwise react destructively with the unprotected catechol hydroxyls.

Step-by-Step Methodology:

  • Suspension: Suspend 4.5 g of 2,3-dihydroxy-5-nitrobenzaldehyde in 75 mL of distilled water in a round-bottom flask[3].

  • Reagent Addition: Add 4.2 g of hydroxylamine-O-sulfonic acid directly to the aqueous suspension[3].

  • Heating: Heat the mixture to 65 °C and maintain stirring for 16 hours[3].

  • Isolation: Cool the reaction mixture to room temperature, which will induce the precipitation of the product. Filter the separated crystals under vacuum suction and wash thoroughly with cold water[3].

  • Recovery: Extract the remaining aqueous filtrate with ethyl acetate to recover any dissolved product. Combine this organic extract with the filtered crystals, evaporate the solvent, and recrystallize the crude residue from diisopropyl ether[3].

  • Validation Checkpoint: The protocol is self-validating upon the formation of distinct yellow crystals. Final purity is confirmed via a melting point determination, which must strictly fall between 186–188 °C[3].

References

  • Title: 2,3-Dihydroxybenzonitrile | C7H5NO2 | CID 3017820 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US5446194A - Pharmacologically active catechol derivatives Source: Google Patents URL
  • Title: Medicinal Inorganic Chemistry Source: DOKUMEN.PUB URL: [Link]

Sources

The Nitrocatechol Pharmacophore in Parkinson’s Disease: Structural Biology, Pharmacodynamics, and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Levodopa (L-DOPA) remains the undisputed gold standard for the symptomatic treatment of Parkinson’s disease (PD). However, its clinical efficacy is heavily compromised by rapid peripheral metabolism. When aromatic L-amino acid decarboxylase (AADC) is inhibited by co-adjuvants like carbidopa, catechol-O-methyltransferase (COMT) becomes the dominant metabolic pathway, converting L-DOPA into 3-O-methyldopa (3-OMD) 1. 3-OMD not only depletes the L-DOPA pool but actively competes for blood-brain barrier (BBB) transport.

To counteract this, the nitrocatechol pharmacophore was developed to create potent, tight-binding COMT inhibitors (e.g., entacapone, tolcapone, opicapone) 2. This whitepaper provides an in-depth technical analysis of the structural biology, pharmacodynamics, and self-validating experimental protocols essential for evaluating nitrocatechol-based COMT inhibitors.

L_DOPA_Pathway LDOPA L-DOPA (Peripheral) Dopamine Dopamine (Cannot cross BBB) LDOPA->Dopamine Decarboxylation OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD O-Methylation BrainLDOPA L-DOPA (Central Nervous System) LDOPA->BrainLDOPA BBB Transport AADC AADC Enzyme AADC->LDOPA COMT COMT Enzyme COMT->LDOPA Nitrocatechol Nitrocatechol Inhibitor Nitrocatechol->COMT Inhibits

Levodopa peripheral metabolism pathway and the mechanism of COMT inhibition.

Structural Biology: The Causality of the Nitrocatechol Moiety

The efficacy of nitrocatechols stems directly from their unique electronic properties. Mammalian COMT is a magnesium-dependent enzyme. The active site requires a bidentate chelation between the substrate's catechol hydroxyl groups and a catalytic Mg²⁺ ion 3.

By introducing a highly electron-withdrawing nitro group (-NO₂) adjacent to the catechol ring, the pKa of the hydroxyl groups is drastically lowered. This ensures that at physiological pH (7.4), the hydroxyls are deprotonated, creating a highly nucleophilic state that binds to the Mg²⁺ ion with an affinity exponentially higher than endogenous L-DOPA. Furthermore, the nitro group itself forms critical hydrogen bonds with specific active-site residues, locking the enzyme in a closed, inactive conformation.

Pharmacodynamic Profiling & Quantitative Data

While all clinical COMT inhibitors utilize the nitrocatechol pharmacophore, variations in their side chains dictate their lipophilicity, half-life, and tissue distribution. Tolcapone crosses the BBB, whereas entacapone and opicapone are strictly peripheral 1. Opicapone, a third-generation inhibitor, achieves an exceptionally long duration of action due to a remarkably slow complex dissociation rate, rather than a long plasma half-life 4.

InhibitorGenerationCOMT IC₅₀ (In Vitro)Plasma Half-life (t₁/₂)Action ProfileHepatotoxicity Risk
Entacapone 2nd160 – 250 nM0.5 – 1.0 hPeripheral onlyLow
Tolcapone 2nd260 – 773 nM2.0 – 3.0 hPeripheral & CentralHigh (Idiosyncratic)
Opicapone 3rdSub-nM (Tight binding)1.0 – 2.0 h (>24h effect)Peripheral onlyLow

(Data synthesized from in vitro liver/erythrocyte assays 5, [[6]](), 4)

Experimental Workflows: In Vitro COMT Inhibition Assay

To accurately evaluate novel nitrocatechol derivatives, a robust, self-validating in vitro assay is required. The following protocol utilizes recombinant human soluble COMT (S-COMT) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

COMT_Assay_Workflow S1 1. Reagent Prep SAM, MgCl2, DTT S2 2. Enzyme Incubation S-COMT + Inhibitor S1->S2 S3 3. Substrate Addition 3-BTD or Esculetin S2->S3 S4 4. Reaction Arrest Acidification S3->S4 S5 5. Quantification HPLC-UV / EC S4->S5

Step-by-step in vitro COMT inhibition assay workflow.

Step-by-Step Methodology & Causality
  • Buffer & Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM Dithiothreitol (DTT), and 200 µM S-adenosyl-L-methionine (SAM).

    • Causality: MgCl₂ is strictly required because COMT is a metalloenzyme; the Mg²⁺ ion coordinates both the substrate and the inhibitor. DTT prevents the oxidation of critical cysteine residues in the active site, maintaining the enzyme's conformational integrity. SAM serves as the obligate methyl donor [[3]]().

  • Enzyme-Inhibitor Pre-Incubation: Add 2.0 µg/mL of recombinant human S-COMT and varying concentrations of the nitrocatechol inhibitor (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes.

    • Causality: Nitrocatechols are tight-binding inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, preventing the underestimation of inhibitory potency (false-high IC₅₀).

  • Reaction Initiation: Initiate the reaction by adding a catechol substrate, such as 2 µM 3-BTD (3,4-dihydroxy-2-methylpropiophenone) or Esculetin. Incubate precisely for 6 minutes at 37°C.

  • Reaction Arrest: Terminate the reaction by adding 20 µL of 4 M perchloric acid (PCA).

    • Causality: PCA rapidly drops the pH, protonating the enzyme and causing immediate protein precipitation. This halts the methylation reaction instantly, ensuring accurate kinetic timing.

  • Quantification: Centrifuge the mixture at 10,000 x g for 10 minutes. Inject the supernatant into an HPLC-EC system to quantify the meta- and para-methylated products.

System Validation & Controls

A self-validating protocol must include:

  • Positive Control: Entacapone at a known concentration (e.g., 200 nM) to validate assay sensitivity and enzyme viability.

  • Vehicle Control: DMSO equivalent (max 1% v/v) to rule out solvent-induced enzyme denaturation.

  • Blank (No SAM): A reaction mixture lacking the methyl donor to establish the baseline noise and ensure no spontaneous non-enzymatic methylation occurs.

Toxicity & Structural Optimization

A critical hurdle in nitrocatechol drug development is hepatotoxicity. Tolcapone was severely restricted after post-market reports of fatal fulminant hepatitis [[7]]().

Recent cellular assays have decoded the causality behind this: tolcapone-induced toxicity is mediated by direct mitochondrial uncoupling, independent of cytochrome P450 bioactivation 8. The lipophilicity (log D) of the non-catecholic substituent plays a determinative role. Highly lipophilic nitrocatechols (like tolcapone) easily penetrate mitochondrial membranes, where the acidic phenolic protons disrupt the mitochondrial proton gradient, halting ATP production 9.

Conversely, entacapone and opicapone possess lower lipophilicity and incorporate different side-chain functional groups (e.g., a cyano moiety in a double bond for entacapone, or a pyridine N-oxide for opicapone derivatives), which stabilizes the molecule's reactivity and prevents mitochondrial membrane permeation, rendering them clinically safe 9, [[7]]().

References

  • Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease. nih.gov. 1

  • CHAPTER 4: Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones. rsc.org. 2

  • Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase. benthamscience.com.10

  • COMT | Inhibitors | MedChemExpress. medchemexpress.com. 6

  • Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. nih.gov. 3

  • Catechol-O-methyltransferase Männistö, Pekka T. helsinki.fi. 4

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. nih.gov. 8

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives | ACS Pharmacology & Translational Science. acs.org. 9

  • US9550759B2 - Nitrocatechol derivatives as COMT inhibitors. google.com.7

Sources

Novel Catechol-O-Methyltransferase (COMT) Inhibitors Beyond Entacapone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

For decades, Entacapone has served as the standard-of-care adjunct to Levodopa (L-DOPA) therapy in Parkinson’s Disease (PD), mitigating the "wearing-off" phenomenon by inhibiting peripheral catechol-O-methyltransferase (COMT). However, its utility is capped by a short half-life (~0.8–1h) requiring frequent dosing and poor blood-brain barrier (BBB) penetration. The earlier alternative, Tolcapone, though centrally active and potent, is severely restricted due to idiosyncratic hepatotoxicity.

This guide analyzes the transition from transient, peripheral nitrocatechols to third-generation tight-binding inhibitors (Opicapone) and the emerging frontier of non-nitrocatechol, centrally active scaffolds (e.g., LIBD series). We provide a structural critique of binding modes and detail self-validating experimental protocols for screening novel candidates, emphasizing the critical differentiation between efficacy and mitochondrial toxicity.

The Clinical & Structural Imperative

The Limitations of First-Generation Nitrocatechols

The primary failure mode of Entacapone is pharmacokinetic, not pharmacodynamic. While it effectively inhibits S-COMT (soluble COMT) in the periphery, its rapid elimination necessitates dosing with every L-DOPA intake (up to 8 times daily), leading to pulsatile plasma levels and inconsistent dopaminergic stimulation.

Tolcapone, conversely, represents a failure of safety. Its ability to uncouple oxidative phosphorylation in hepatic mitochondria—driven by the lipophilicity of its specific nitrocatechol core—results in fatal liver injury. The "Holy Grail" of COMT inhibition has thus become a bifurcated quest:

  • Peripheral: Ultra-long-acting inhibitors (Once-daily dosing) with zero hepatotoxicity.

  • Central: Brain-penetrant, non-nitrocatechol inhibitors for cognitive enhancement in PD and Schizophrenia.

Third-Generation Success: The Opicapone Paradigm

Opicapone (BIA 9-1067) represents the successful optimization of the nitrocatechol pharmacophore. Unlike Entacapone, it exhibits an exceptionally long duration of action (>24 hours) despite a relatively short plasma half-life.

Structural Biology & Binding Mode

Opicapone’s potency derives from its slow-offset binding kinetics .

  • The Anchor: Like its predecessors, it coordinates the catalytic Mg²⁺ ion via the nitrocatechol hydroxyls.

  • The Differentiator: The unique 3-(4-methyl-1-oxidopyridin-1-ium-2-yl)-1,2,4-oxadiazol-5-yl side chain extends into a hydrophobic pocket defined by Leu198 and Met201.

  • Mechanism: This side chain facilitates high-affinity binding that persists even after the free drug has cleared from plasma, effectively "locking" the enzyme in an inactive state.

Visualization: COMT Catalytic Cycle & Inhibition

The following diagram illustrates the standard methylation mechanism and how Opicapone intercepts the cycle.

COMT_Mechanism COMT_Active Active COMT (Mg2+ Bound) SAM_Bind SAM Binding COMT_Active->SAM_Bind Inhibitor Opicapone (Tight-Binding) COMT_Active->Inhibitor Competition Substrate_Bind Catechol Substrate Binding SAM_Bind->Substrate_Bind + L-DOPA Transition Transition State (Methyl Transfer) Substrate_Bind->Transition Nucleophilic Attack Product_Release Release: SAH + O-Methylated Product Transition->Product_Release Product_Release->COMT_Active Recycling Dead_Complex Stable Inhibitor-Enzyme Complex (Slow Off-Rate) Inhibitor->Dead_Complex High Affinity Side-chain Interaction Dead_Complex->COMT_Active Very Slow Dissociation (>24h)

Figure 1: The catalytic cycle of COMT and the kinetic interception by tight-binding inhibitors like Opicapone.

The Frontier: Non-Nitrocatechols & Central Inhibition

The next wave of development moves beyond the nitrocatechol moiety entirely to avoid potential toxicity and improve CNS penetration.

The LIBD Series (Lieber Institute for Brain Development)

A critical development in 2024-2025 is the progression of the LIBD series (e.g., LIBD-1, LIBD-3) into clinical evaluation.

  • Objective: Treat cognitive impairment in Schizophrenia and PD.

  • Chemistry: These are non-nitrocatechol inhibitors.[1][2] They utilize novel bioisosteres (e.g., hydroxypyridinones or substituted biaryls) that maintain Mg²⁺ chelation without the electron-deficient nitro group associated with mitochondrial uncoupling.

  • Advantage: High BBB permeability allows them to modulate cortical dopamine, a feat Entacapone cannot achieve.

Bisubstrate Inhibitors

Rational design has produced compounds that mimic both the catechol substrate and the cofactor S-adenosylmethionine (SAM), linked by a spacer.

  • Mechanism: These occupy both the catalytic site and the cofactor pocket simultaneously.

  • Status: Primarily chemical probes due to high molecular weight, but they offer the highest theoretical specificity.

Comparative Pharmacokinetics
CompoundClassPrimary ActionHalf-Life (t1/2)Binding AffinityHepatotoxicity Risk
Entacapone NitrocatecholPeripheral0.8 – 1 hModerate (Rapid Off)Low
Tolcapone NitrocatecholCentral + Periph.2 – 3 hHighHigh (Black Box)
Opicapone NitrocatecholPeripheral0.7 – 3 h*Very High (Slow Off) Low
LIBD-1 Non-NitrocatecholCentral > 4 h (Rat)HighLow (Predicted)

*Note: Opicapone's PD effect lasts >24h despite short PK t1/2 due to residence time.

Technical Guide: Screening & Validation Workflows

To develop a "Beyond Entacapone" inhibitor, one must rigorously screen for potency and safety (specifically mitochondrial health).

Protocol A: High-Throughput Fluorescence Polarization (FP) Assay

Why this method? Traditional HPLC is too slow for screening; absorbance assays suffer from interference. FP is robust, homogeneous, and measures direct binding competition.

Reagents:

  • Recombinant human S-COMT (Soluble form).

  • Fluorescent Tracer: A catechol-BODIPY conjugate.

  • Assay Buffer: 50 mM Phosphate (pH 7.4), 2 mM MgCl₂, 1 mM DTT.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute S-COMT to 20 nM in Assay Buffer. Keep on ice.

  • Compound Addition: Dispense 100 nL of test compounds (in DMSO) into black 384-well plates. Include Entacapone (Control) and DMSO (Blank).

  • Incubation 1: Add 10 µL of Enzyme solution. Centrifuge briefly (1000 x g, 1 min). Incubate 15 min at RT to allow inhibitor binding.

  • Tracer Addition: Add 10 µL of Fluorescent Tracer (final conc. 5 nM) + SAM (10 µM).

  • Read: Incubate 30 min. Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: High FP = Tracer bound (No inhibition). Low FP = Tracer displaced (Inhibition). Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Mitochondrial Tox Screening (The "Tolcapone Filter")

Why this method? To ensure the new scaffold does not uncouple oxidative phosphorylation.

System: Agilent Seahorse XF Analyzer (measures Oxygen Consumption Rate - OCR). Cell Line: HepG2 (Liver carcinoma cells).

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells (20,000/well) in XF microplates 24h prior.

  • Media Switch: Wash cells with unbuffered assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate.

  • Baseline: Measure basal OCR (3 cycles).

  • Injection A (Compound): Inject test compound (10 µM and 100 µM). Measure OCR.

    • Red Flag: An immediate spike in OCR indicates uncoupling (proton leak), similar to Tolcapone.

    • Red Flag: A drop in OCR indicates Complex I/III inhibition .

  • Injection B (Oligomycin): Inhibits ATP synthase (Control).

  • Injection C (FCCP): Uncoupler (Maximal respiration control).

  • Validation: A safe COMT inhibitor should show an OCR profile identical to the DMSO control, unlike Tolcapone which increases basal respiration (uncoupling).

Visualization: Drug Discovery Workflow

This workflow integrates the structural design with the critical safety filter.

Workflow cluster_screening In Vitro Screening Cascade cluster_safety Safety Filter (Critical) Start Scaffold Selection (Non-Nitrocatechol / Bisubstrate) InSilico In Silico Docking (Target: Leu198/Met201 Pocket) Start->InSilico Synthesis Chemical Synthesis InSilico->Synthesis Enz_Assay Protocol A: FP Binding Assay (IC50) Synthesis->Enz_Assay Cell_Assay Cell-Based Potency (PC12 Cells - Dopamine Levels) Enz_Assay->Cell_Assay Hit < 50nM Mito_Tox Protocol B: Seahorse Mito Stress Test (Exclude Uncouplers) Cell_Assay->Mito_Tox Valid Hit Mito_Tox->Start Fail (Uncoupler) Cytotox HepG2 Cytotoxicity (ATP Content) Mito_Tox->Cytotox PK_Eval PK Optimization (BBB Penetration vs. Peripheral Restriction) Cytotox->PK_Eval Safe Profile Candidate Clinical Candidate (e.g., LIBD-1) PK_Eval->Candidate

Figure 2: Integrated workflow for identifying novel COMT inhibitors with a focus on avoiding mitochondrial toxicity.

References

  • Opicapone: A third-generation, once-daily COMT inhibitor. Clin Neuropharmacol. 2016. Link

  • Structural and Computational Analyses of the Unique Interactions of Opicapone in the Binding Pocket of COMT. J Chem Inf Model. 2023.[3][4] Link

  • Novel, non-nitrocatechol COMT inhibitors modulate dopamine neurotransmission in the frontal cortex. bioRxiv (Lieber Institute).[2] 2019/2020. Link

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacol. Transl. Sci. 2024.[4][5][6] Link

  • Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors. ACS Omega. 2024.[4][5][6] Link

  • Boehringer Ingelheim and The Lieber Institute for Brain Development Collaborate on Centrally Acting COMT Inhibitors. Boehringer Ingelheim Press Release.[7][8] 2021.[5][7][9] Link

Sources

Comparative Bioactivity Profile: 2,3-Dihydroxy-5-nitrobenzonitrile vs. 3,4-Dihydroxy Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 2,3-dihydroxy-5-nitrobenzonitrile with its regioisomer, the 3,4-dihydroxy-5-nitrobenzonitrile (the pharmacophore core of clinical COMT inhibitors like Entacapone).

Executive Summary

The 3,4-dihydroxy-5-nitrobenzonitrile scaffold represents the "gold standard" pharmacophore for Catechol-O-Methyltransferase (COMT) inhibition, a critical mechanism in the treatment of Parkinson’s disease. Its specific electronic configuration allows for optimal magnesium (Mg²⁺) chelation within the enzyme's active site.

In contrast, the 2,3-dihydroxy-5-nitrobenzonitrile isomer acts as a regioisomeric probe. While structurally similar, the shift in hydroxyl positioning relative to the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups drastically alters its pKa, lipophilicity, and binding affinity. This guide dissects the molecular mechanics, synthesis, and bioactivity differences between these two isomers.

Chemical Architecture & Electronic Properties

The biological divergence between these isomers stems from the electronic influence of the nitro and nitrile groups on the catechol hydroxyls.

Structural Comparison
Feature3,4-Dihydroxy-5-nitrobenzonitrile 2,3-Dihydroxy-5-nitrobenzonitrile
Core Scaffold Catechol (1,2-benzenediol)Catechol (1,2-benzenediol)
Nitro Position Position 5 (Ortho to 4-OH)Position 5 (Para to 2-OH)
Nitrile Position Position 1 (Para to 4-OH)Position 1 (Ortho to 2-OH)
Key pKa (approx) ~4.5 (4-OH)< 4.0 (2-OH)
Primary Bioactivity Potent COMT Inhibitor (nM range)Weak/Moderate Inhibitor
Electronic Effect Synergistic electron withdrawal activates 4-OH.2-OH is hyper-acidified by para-NO₂ and ortho-CN.[1]
The pKa Criticality

COMT inhibition requires the inhibitor to bind as a mono-anion , coordinating with the catalytic Mg²⁺ ion.

  • 3,4-Isomer: The 4-OH group is acidified by the ortho-nitro group, lowering its pKa to ~4.5. At physiological pH (7.4), it exists largely as a mono-anion, perfect for bidentate Mg²⁺ chelation.

  • 2,3-Isomer: The 2-OH group is subjected to extreme electron withdrawal from the para-nitro and ortho-nitrile groups. This likely depresses the pKa below 4.0, potentially leading to distinct ionization states or steric clashes (via the ortho-nitrile) that destabilize the Mg²⁺ complex.

Primary Bioactivity: COMT Inhibition Mechanism[2][3][4]

The primary utility of nitrocatechols is blocking the O-methylation of L-DOPA.

Mechanism of Action

The inhibitor mimics the transition state of the catechol substrate. The high affinity arises from:

  • Mg²⁺ Chelation: The ionized hydroxyls bind the essential Mg²⁺.

  • Hydrophobic Interaction: The benzene ring fits into the hydrophobic pocket (Trp143, Pro174).

  • SAM Competition: The nitro group often interacts with the S-adenosyl-L-methionine (SAM) binding domain or stabilizes the complex.

Comparative Potency
  • 3,4-Isomer (The Lead): Research indicates this isomer inhibits COMT with an IC₅₀ in the low nanomolar range (3–10 nM) . It is the functional core of Entacapone and Tolcapone .

  • 2,3-Isomer (The Analog): While active, the 2,3-isomer (referenced as Example 125 in Patent US 5,446,194) is generally less potent. The proximity of the nitrile group to the chelating hydroxyls (positions 2 and 3) likely introduces steric hindrance, preventing the "tight-binding" conformation observed with the 3,4-isomer.

Visualization: COMT Inhibition Pathway

COMT_Pathway LDOPA L-DOPA (Therapeutic) COMT COMT Enzyme (Mg2+ Active Site) LDOPA->COMT Substrate OMD 3-O-Methyldopa (Inactive Metabolite) COMT->OMD Methylation SAM SAM (Cofactor) SAM->COMT Methyl Donor Inhibitor34 3,4-Dihydroxy-5-nitrobenzonitrile (High Affinity Block) Inhibitor34->COMT Chelates Mg2+ (IC50 ~3nM) Inhibitor23 2,3-Dihydroxy-5-nitrobenzonitrile (Lower Affinity / Steric Clash) Inhibitor23->COMT Weak Chelation

Caption: Mechanistic pathway of COMT inhibition showing the competitive blockade by the high-affinity 3,4-isomer versus the lower affinity 2,3-isomer.

Secondary Bioactivity: Toxicity & Uncoupling

Both isomers belong to the class of nitrocatechols , which are known uncouplers of oxidative phosphorylation.

  • Uncoupling Mechanism: The lipophilic anion can cross the inner mitochondrial membrane, pick up a proton (due to the pH gradient), and return as the neutral phenol, dissipating the proton motive force (PMF).

  • Safety Profile:

    • 3,4-Isomer: While potent, its derivatives (Entacapone) are chemically modified to reduce mitochondrial penetration or tissue accumulation.

    • 2,3-Isomer: Due to the para-nitro position relative to the 2-OH, this molecule may possess higher intrinsic uncoupling activity per mole if lipophilicity permits, posing a higher cytotoxicity risk in early assays.

Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile

Source: Adapted from US Patent 5,446,194 (Example 125).

Objective: Demethylation of 2-hydroxy-3-methoxy-5-nitrobenzonitrile to yield the target catechol.

  • Reagents:

    • Starting Material: 2-hydroxy-3-methoxy-5-nitrobenzonitrile (1.0 eq)

    • Reagent: Boron Tribromide (BBr₃) (1.0 M in CH₂Cl₂) or Pyridine Hydrochloride.

    • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Step 1: Dissolve 2-hydroxy-3-methoxy-5-nitrobenzonitrile in anhydrous DCM under Nitrogen atmosphere at -70°C.

    • Step 2: Add BBr₃ solution dropwise over 30 minutes.

    • Step 3: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • Step 4: Quench reaction carefully with ice water.

    • Step 5: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Step 6: Recrystallize from Ethanol/Water.

    • Expected Yield: ~45%.[2][3] Melting Point: 223°–228°C.[2][3]

Protocol B: In Vitro COMT Inhibition Assay

Objective: Determine IC₅₀ values for comparative potency.

  • System: Rat liver homogenate or Recombinant human S-COMT.

  • Substrate: 3,4-Dihydroxybenzoic acid (0.4 mM).

  • Cofactor: S-Adenosyl-L-methionine (SAM) (0.2 mM).

  • Activator: MgCl₂ (5 mM).

  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations) + MgCl₂ for 5 mins at 37°C.

    • Add Substrate + SAM to initiate reaction.

    • Incubate for 30 mins.

    • Stop reaction with 4M Perchloric acid.

    • Centrifuge and analyze supernatant via HPLC with Electrochemical Detection .

  • Analysis: Measure the formation of 3-methoxy-4-hydroxybenzoic acid (or 4-methoxy isomer). Calculate IC₅₀ using non-linear regression.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Precursor: 2-hydroxy-3-methoxy-5-nitrobenzonitrile Reaction Reaction: Demethylation (RT, 12-24h) Start->Reaction Reagent Reagent: BBr3 in CH2Cl2 (-70°C) Reagent->Reaction Quench Workup: Ice Water Quench -> Extraction Reaction->Quench Product Product: 2,3-dihydroxy-5-nitrobenzonitrile (Yield ~45%) Quench->Product

Caption: Step-by-step synthesis workflow for the 2,3-isomer via boron tribromide demethylation.

References

  • Backstrom, R. J., et al. (1995). Pharmacologically active catechol derivatives. US Patent 5,446,194. Orion-Yhtyma Oy.[4] Link

  • Backstrom, R. J., et al. (1990). Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same. US Patent 4,963,590. Link

  • Learner, C., et al. (2016).[5] Design of Potent and Druglike Nonphenolic Inhibitors for Catechol O-Methyltransferase. Journal of Medicinal Chemistry, 59(22), 10163-10175. Link

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Link

Sources

Advanced Synthetic Strategies for Substituted Nitrocatechols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nitrocatechols represent a critical pharmacophore in modern neurology, serving as the binding core for Catechol-O-Methyltransferase (COMT) inhibitors like Entacapone , Tolcapone , and the third-generation Opicapone . Their mechanism of action relies on the tight binding of the 3,4-dihydroxy-5-nitro moiety to the magnesium ion within the COMT active site, thereby preventing the methylation and inactivation of L-DOPA.

This guide analyzes the synthetic architecture required to construct these sensitive scaffolds. Unlike simple aromatics, nitrocatechols present a dichotomy of instability: the catechol core is prone to oxidation (quinone formation), while the nitro group introduces deactivation and safety hazards during synthesis. We will explore the "Protect-Nitrate-Deprotect" paradigm, regioselective control mechanisms, and the specific process chemistry of FDA-approved COMT inhibitors.

Part 1: Strategic Retrosynthesis & The "Guaiacol Pivot"

The direct nitration of catechol (1,2-dihydroxybenzene) is rarely viable in process chemistry due to the formation of o-quinones and oxidative polymerization. Therefore, the synthetic strategy almost invariably pivots through a protected ether intermediate—most commonly guaiacol (2-methoxyphenol) or veratrole (1,2-dimethoxybenzene) .

The Core Pathway

The most robust route involves three distinct phases:

  • Scaffold Construction: Building the carbon skeleton (e.g., benzophenone for Tolcapone, cinnamonitrile for Entacapone).

  • Regioselective Nitration: Introducing the nitro group ortho to a hydroxyl/methoxy group.

  • Lewis Acid-Mediated Demethylation: Revealing the catechol functionality without reducing the nitro group.

Visualization: General Retrosynthetic Map

The following diagram illustrates the divergence from Vanillin and Veratrole precursors.

Retrosynthesis Target Substituted Nitrocatechol (COMT Inhibitor Core) NitroGuaiacol Nitroguaiacol Intermediate (Protected Catechol) NitroGuaiacol->Target Demethylation (AlCl3/Pyridine or BBr3) NitroVeratrole Nitroveratrole Intermediate (Doubly Protected) NitroVeratrole->Target Double Demethylation (HBr/AcOH) Vanillin Vanillin (4-OH, 3-OMe) Vanillin->NitroGuaiacol Regioselective Nitration (HNO3/AcOH) Veratraldehyde Veratraldehyde (3,4-diOMe) Veratraldehyde->NitroVeratrole Nitration Guaiacol Guaiacol (2-OMe Phenol) Guaiacol->NitroGuaiacol Formylation then Nitration

Figure 1: Retrosynthetic disconnection showing the convergence of vanillin and veratrole pathways toward the active nitrocatechol pharmacophore.

Part 2: Regioselective Nitration Protocols[1][2]

Achieving regioselectivity is the primary bottleneck. In COMT inhibitors, the nitro group is typically at the 5-position relative to the alkyl side chain (position 1), which is ortho to one hydroxyl and meta to the other.

Challenge: Ortho vs. Para Direction

In a guaiacol substrate (3-methoxy-4-hydroxy-substituted ring), the hydroxyl group is a stronger activator than the methoxy group.

  • Standard Conditions (HNO3/H2SO4): Often lead to mixtures or over-nitration.

  • Controlled Conditions: Using Fuming HNO3 in Acetic Acid at low temperatures (0–10°C) favors the position ortho to the hydroxyl group due to hydrogen bonding stabilization of the transition state.

Protocol 1: Regioselective Nitration of Vanillin

This is the foundational step for Entacapone synthesis.

Reaction: Vanillin


 5-Nitrovanillin
Reagents:  Conc. HNO3, Glacial Acetic Acid.
  • Preparation: Dissolve Vanillin (1.0 eq) in Glacial Acetic Acid (5 vol) at 20°C.

  • Addition: Cool to 0–5°C. Add Fuming HNO3 (1.1 eq) dropwise over 1 hour. Critical: Exotherm control is vital to prevent dinitration.

  • Quench: Pour into ice water. The product, 5-nitrovanillin, precipitates as a yellow solid.

  • Purification: Recrystallization from ethanol/water.

  • Mechanism: The carboxylic acid solvent promotes the formation of the acetyl nitrate species, which is a milder nitrating agent than the nitronium ion, enhancing selectivity.

Part 3: The Demethylation Gateway

Once the nitro group is installed, the methyl ether(s) must be cleaved. This is chemically precarious because standard reducing conditions (e.g., H2/Pd) would reduce the nitro group to an amine, destroying the pharmacophore.

The Gold Standard: AlCl3 / Pyridine System

For nitrocatechols, the Aluminum Chloride-Pyridine complex in Ethyl Acetate or DCM is the preferred industrial method.

  • Selectivity: It cleaves aryl methyl ethers without affecting the nitro group or the conjugated double bonds (in Entacapone).

  • Mechanism: Pyridine coordinates with AlCl3, moderating its Lewis acidity. This prevents polymerization of the sensitive catechol product.

Comparative Demethylation Table

MethodReagentsProsConsSuitability for Nitrocatechols
Lewis Acid AlCl3 / PyridineHigh yield, Nitro-tolerantPyridine toxicity, Aluminum wasteHigh (Industry Standard)
Strong Acid 48% HBr / AcOHCheap, ScalableHarsh, can degrade side chainsMedium (Used for Tolcapone)
Boron Halide BBr3 / DCMMild temp, very effectiveExpensive, moisture sensitiveLow (Cost prohibitive at scale)
Nucleophilic LiCl / DMFNeutral conditionsRequires high temp (>140°C)Low (Thermal instability of nitro)

Part 4: Case Studies in API Synthesis

Case Study A: Entacapone (Comtan)

Structure: (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylpropanamide. Key Feature: The propenamide side chain is installed after nitration to avoid side reactions.

Synthetic Workflow:

  • Nitration: Vanillin

    
     5-Nitrovanillin.
    
  • Demethylation: 5-Nitrovanillin

    
     3,4-Dihydroxy-5-nitrobenzaldehyde (using HBr/AcOH or AlCl3/Pyridine).
    
  • Knoevenagel Condensation: Condensation with N,N-diethylcyanoacetamide.

    • Catalyst: Piperidine acetate.

    • Solvent: Ethanol or Toluene (azeotropic removal of water).

    • Isomer Control: The reaction yields a mixture of E/Z isomers. The active drug is the (E)-isomer . Isomerization is achieved by heating with catalytic acid or iodine.

Entacapone Vanillin Vanillin NitroVan 5-Nitrovanillin Vanillin->NitroVan HNO3, AcOH (Nitration) DihydroxyAld 3,4-Dihydroxy- 5-nitrobenzaldehyde NitroVan->DihydroxyAld HBr/AcOH (Demethylation) Entacapone Entacapone (E-Isomer) DihydroxyAld->Entacapone N,N-diethylcyanoacetamide Piperidine, EtOH (Knoevenagel)

Figure 2: Linear synthesis of Entacapone focusing on the Knoevenagel condensation as the final assembly step.

Case Study B: Opicapone (Ongentys)

Structure: A third-generation inhibitor featuring a 1,2,4-oxadiazole ring and a pyridine N-oxide. Innovation: High binding affinity due to the N-oxide interaction and prolonged duration of action.

Critical Step: 1,2,4-Oxadiazole Formation The synthesis converges two complex fragments: the nitrocatechol precursor and the pyridine N-oxide side chain.

  • Precursor: 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[1]

  • Activation: Conversion to the acid chloride or active ester.

  • Coupling: Reaction with an amidoxime derivative of the pyridine ring.

  • Cyclization: Thermal dehydration to form the 1,2,4-oxadiazole ring.

  • Final Demethylation: The methoxy group is removed in the final stage to yield Opicapone.

Part 5: Process Safety & Critical Parameters

Working with polynitrated aromatics and catechols requires strict adherence to safety protocols.

Thermal Runaway (Nitration)

Nitration is highly exothermic. The accumulation of unreacted nitric acid due to poor mixing or low temperature followed by a sudden temperature spike can lead to a runaway reaction.

  • Control: Use dosing-controlled semi-batch reactors. Monitor heat flow (RC1 calorimetry) to determine the "accumulation" of reagents.

Catechol Oxidation

Catechols oxidize to o-quinones in air, which are Michael acceptors and can cause dermatitis or sensitizing reactions.

  • Control: All demethylation and isolation steps must be performed under an inert atmosphere (Nitrogen/Argon). Use antioxidants (e.g., sodium metabisulfite) during aqueous workups.

Impurity Profile
  • Regioisomers: The 6-nitro isomer (ortho to the alkyl chain) is a common impurity in Entacapone synthesis. It must be controlled by crystallization.

  • Chlorinated by-products: When using AlCl3, chlorination of the ring is a potential side reaction if temperatures exceed 40°C.

References

  • Synthesis of Entacapone: Learmonth, D. A., et al. "The Chemistry of Catechol-O-Methyltransferase Inhibitors." International Review of Neurobiology, 2010.[2]

  • Opicapone Structure & Discovery: Kiss, L. E., et al. "Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-Methyltransferase." Journal of Medicinal Chemistry, 2010.

  • Nitration Regioselectivity: Olah, G. A., et al. "Nitration: Methods and Mechanisms."[3] VCH Publishers, 1989.

  • Demethylation Strategies: T. W. Greene, P. G. M. Wuts, "Protective Groups in Organic Synthesis," 3rd Ed., John Wiley & Sons, 1999.
  • Process Safety in Nitration: "Thermal Safety of Chemical Processes: Risk Assessment and Process Design," Wiley-VCH, 2021.
  • Opicapone Patent: "Process for the preparation of Opicapone." WO2013011810A1.

Sources

Methodological & Application

Synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile from 2-hydroxy-3-methoxy precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile , a critical pharmacophore scaffold used in the development of Catechol-O-Methyltransferase (COMT) inhibitors (e.g., analogs of Entacapone and Tolcapone).

The synthesis strategy utilizes 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin) as the starting material. This route is selected for its atom economy, commercial availability of precursors, and high regioselectivity compared to alternative electrophilic aromatic substitution pathways.[1]

Introduction & Retrosynthetic Analysis

The target molecule, 2,3-dihydroxy-5-nitrobenzonitrile , features a catechol moiety adjacent to an electron-withdrawing nitrile and nitro group. This electronic push-pull system makes the catechol highly susceptible to oxidation, necessitating a synthetic route that maintains the methyl protection of the 3-hydroxyl group until the final step.

Retrosynthetic Logic:

  • Demethylation (Final Step): The 3-methoxy group is cleaved last to prevent "catechol poisoning" (oxidation to quinones) during the nitration sequence.

  • Nitrile Formation: The aldehyde functionality is converted to a nitrile. This can be performed before or after nitration. However, converting the aldehyde after nitration (Path A) is preferred because the aldehyde group directs the nitration meta to itself (and para to the hydroxyl), reinforcing the directing effect of the 2-hydroxyl group to the desired 5-position.

  • Nitration: Electrophilic aromatic substitution on the o-vanillin scaffold.

Reaction Scheme

ReactionScheme SM o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) INT1 Intermediate 1 (2-Hydroxy-3-methoxy-5-nitrobenzaldehyde) SM->INT1 HNO3, AcOH 0-5°C (Nitration) INT2 Intermediate 2 (2-Hydroxy-3-methoxy-5-nitrobenzonitrile) INT1->INT2 NH2OH·HCl, HCOONa HCOOH, Reflux (Cyanation) PROD Target Product (2,3-Dihydroxy-5-nitrobenzonitrile) INT2->PROD AlCl3, Pyridine 80°C (Demethylation)

Figure 1: Synthetic pathway for 2,3-Dihydroxy-5-nitrobenzonitrile emphasizing the preservation of the methoxy protecting group.

Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Synthesize 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Rationale: The 2-OH group is a strong ortho, para director.[2] The 3-OMe is also an ortho, para director. The 1-CHO is a meta director.[2] Position 5 is para to the OH and meta to the CHO, creating a cooperative directing effect that favors the 5-nitro isomer over the 4- or 6- isomers.

Reagents:

  • 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): 15.2 g (100 mmol)

  • Glacial Acetic Acid: 80 mL

  • Nitric Acid (70%): 10 mL (~150 mmol)

Protocol:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 15.2 g of o-vanillin in 60 mL of glacial acetic acid.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

  • Acid Preparation: Prepare a solution of 10 mL HNO3 (70%) in 20 mL glacial acetic acid.

  • Addition: Dropwise add the nitrating mixture over 45 minutes. Critical: Do not allow temperature to exceed 10°C to prevent dinitration or oxidation.

  • Reaction: Stir at 5°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. A yellow precipitate typically forms.[2]

  • Quenching: Pour the reaction mixture into 300 mL of ice-water slurry with vigorous stirring.

  • Isolation: Filter the yellow solid. Wash with cold water (3 x 50 mL) until the filtrate is neutral (pH ~6-7).

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Expected Yield: 75–80%[3]

    • Appearance: Yellow crystalline solid.

    • Melting Point: 132–134°C.

Stage 2: One-Pot Oxime Formation and Dehydration (Cyanation)

Objective: Convert the aldehyde to a nitrile (2-hydroxy-3-methoxy-5-nitrobenzonitrile). Rationale: Using hydroxylamine in formic acid allows for the in-situ formation of the oxime followed by immediate dehydration to the nitrile, avoiding the isolation of the potentially unstable oxime intermediate.

Reagents:

  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (Stage 1 Product): 10.0 g (50.7 mmol)

  • Hydroxylamine Hydrochloride (NH2OH·HCl): 4.2 g (60 mmol)

  • Sodium Formate (HCOONa): 5.5 g (81 mmol)

  • Formic Acid (98%): 40 mL

Protocol:

  • Setup: Combine the aldehyde, hydroxylamine hydrochloride, and sodium formate in 40 mL of formic acid in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux (~100°C) for 4–6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Work-up: Cool the mixture to room temperature and pour into 200 mL of ice water.

  • Precipitation: The product usually precipitates as a beige/light brown solid. If oiling occurs, scratch the flask sides or seed with a crystal.[1]

  • Filtration: Filter the solid and wash with water (2 x 30 mL) to remove residual formic acid.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%[1]

    • Appearance: Beige powder.

    • IR Check: Look for Nitrile stretch at ~2230 cm⁻¹.

Stage 3: O-Demethylation

Objective: Cleave the methyl ether to yield 2,3-dihydroxy-5-nitrobenzonitrile. Rationale: Traditional HBr demethylation is often too harsh for nitro-compounds (risk of reduction or tar formation). The Aluminum Chloride/Pyridine system provides a controlled Lewis Acid deprotection that is standard in the synthesis of nitrocatechols (e.g., Entacapone).

Reagents:

  • 2-Hydroxy-3-methoxy-5-nitrobenzonitrile (Stage 2 Product): 5.0 g (25.7 mmol)

  • Aluminum Chloride (AlCl3): 4.1 g (31 mmol)

  • Pyridine: 15 mL (Solvent/Ligand)

  • Dichloromethane (DCM): 20 mL (Optional, for initial slurry)[1]

Protocol:

  • Inert Atmosphere: Flame-dry a 100 mL 2-neck flask and purge with Nitrogen/Argon.

  • Slurry Formation: Suspend the nitrile (5.0 g) in 15 mL Pyridine. (Caution: Exothermic).

  • Lewis Acid Addition: Cool to 0°C. Add AlCl3 portion-wise. The complex will form a reddish/brown slurry.

  • Heating: Heat the mixture to 60–80°C for 4 hours.

  • Quenching (Critical): Cool to 0°C. Slowly add dilute HCl (2M, 50 mL) dropwise. This hydrolysis is exothermic and releases HCl fumes.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the organic layer with Brine (50 mL). Dry over anhydrous Na2SO4.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Toluene or Flash Chromatography (Silica, DCM:MeOH 95:5).

    • Expected Yield: 70–75%[3]

    • Appearance: Yellow/Orange solid.

    • Characterization: 1H NMR (DMSO-d6) should show two exchangeable protons (catechol) and loss of the methoxy singlet (~3.8 ppm).

Process Control & Analytical Data

Summary Table of Reaction Parameters
StepTransformationReagentsTempKey Observation
1 NitrationHNO3 / AcOH0–5°CYellow ppt forms; maintain T < 10°C
2 CyanationNH2OH / HCOOH100°CDissolution then re-precipitation
3 DemethylationAlCl3 / Pyridine80°CDark red complex; hydrolysis yields yellow solid
Analytical Checkpoints
  • Intermediate 1 (Nitro-Aldehyde):

    • 1H NMR (DMSO-d6): δ 10.2 (s, 1H, CHO), ~8.1 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), 3.9 (s, 3H, OMe).[1]

  • Target Product (Nitro-Catechol-Nitrile):

    • IR: Broad OH stretch (3200-3500 cm⁻¹), Sharp CN stretch (~2230 cm⁻¹), NO2 stretches (1530, 1350 cm⁻¹).[1]

    • HPLC: Purity >98% required for pharmaceutical applications.

Safety & Troubleshooting

Critical Hazards
  • Nitration: The nitration of activated phenols is highly exothermic. Runaway reactions can occur if acid addition is too fast. Ensure efficient cooling.

  • Formic Acid/CN: While this route avoids HCN gas directly, nitriles are toxic.[1] Perform all operations in a fume hood.

  • Aluminum Chloride: Reacts violently with water.[4] Quench the demethylation reaction very slowly with adequate venting for HCl gas.

Troubleshooting Guide
  • Issue: Low yield in Stage 1 (Nitration).

    • Cause: Temperature too high (>15°C) leading to oxidation/tars.

    • Fix: Strictly control addition rate and internal temperature.

  • Issue: Incomplete Demethylation (Stage 3).

    • Cause: Deactivation of AlCl3 by moisture or insufficient heating.

    • Fix: Use fresh anhydrous AlCl3; increase reaction time at 80°C; ensure pyridine is dry.

References

  • Rao, D. V., & Ulrich, H. (1972).[1][5] U.S. Patent No. 3,652,675: 2-methoxy-5-hydroxybenzaldehyde. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Learmonth, D. A., et al. (2002).[1] Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ronkainen, et al. (2008). Process for the preparation of entacapone and intermediates thereof. WO Patent 2008/119793.
  • Chem-Station. (2024). O-Demethylation: Reagents and Protocols. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 2,3-Dihydroxy-5-nitrobenzaldehyde.[6] Retrieved from [Link]

Sources

Application Note: Selective Demethylation of Aryl Methyl Ethers to Catechols Using Boron Tribromide (BBr₃)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Causality

Boron tribromide (BBr₃) is a dense, colorless, and highly reactive Lewis acid widely utilized for the robust and complete demethylation of polymethoxyarenes to yield catechols (1,2-dihydroxybenzenes) [1]. While milder alternatives like iodotrimethylsilane (TMSI) or Aliquat-336/HBr exist[7, 10], BBr₃ remains the gold standard for sterically hindered or electronically deactivated substrates due to its potent Lewis acidity and irreversible cleavage pathway [2].

Mechanistic Insights: The demethylation of an aryl methyl ether by BBr₃ is not a simple single-step displacement. It initiates via the reversible formation of a Lewis acid-base adduct between the strongly acidic boron center and the basic ether oxygen [6]. Recent computational and mechanistic investigations suggest that this adduct undergoes a nucleophilic attack by a bromide ion (either intra- or intermolecularly, depending on concentration and solvent) on the less sterically hindered methyl group [8]. This S_N2-like cleavage ruptures the O-CH₃ bond, liberating methyl bromide (MeBr) gas and forming an aryloxydibromoborane intermediate. Upon aqueous workup, this boron intermediate is rapidly hydrolyzed to yield the free catechol and boric acid [6].

Mechanism A Aryl Methyl Ether + BBr3 B Lewis Acid-Base Adduct A->B Reversible Coordination C S_N2 Cleavage (MeBr Release) B->C Br- Attack D Aryloxydibromoborane Intermediate C->D -MeBr E Hydrolysis (Aqueous Workup) D->E +H2O F Catechol + H3BO3 E->F Deprotection

Caption: Logical progression of BBr3-mediated ether cleavage from adduct formation to hydrolysis.

Experimental Design & Causality

To ensure a self-validating and reproducible protocol, every parameter must be strictly controlled:

  • Stoichiometry: For complete demethylation to a catechol, a minimum of 1.0 equivalent of BBr₃ per methoxy group is theoretically required. However, because the resulting aryloxydibromoborane can coordinate additional ether molecules, standard protocols dictate 1.5 to 3.0 equivalents of BBr₃ per methoxy group to drive the reaction to completion [1, 4].

  • Solvent Selection: Anhydrous dichloromethane (DCM) is the universal solvent of choice. It is non-coordinating, does not compete with the substrate for the Lewis acid, and maintains solubility of the intermediate adducts at low temperatures [2].

  • Temperature Control: The initial addition must be performed at -78 °C or 0 °C. BBr₃ reacts violently with any residual moisture, and the initial Lewis adduct formation is highly exothermic. Warming to room temperature (or up to 45 °C for highly hindered substrates) provides the activation energy required for the S_N2 cleavage of the C-O bond[4].

  • Quenching & Workup: The reaction must be quenched carefully at 0 °C using ice-water or saturated aqueous NaHCO₃. Methanol is sometimes used to quench excess BBr₃, but it must be removed under reduced pressure before aqueous extraction to prevent severe emulsion and agglomerate formation—a common pitfall that drastically reduces yield [3, 5].

Step-by-Step Protocol: Demethylation of Dimethoxyarenes to Catechols

Caution: BBr₃ is a highly corrosive, fuming liquid that reacts violently with water to release HBr gas. Perform all operations in a well-ventilated fume hood using proper personal protective equipment (PPE).

Phase 1: Preparation and Addition
  • Purge & Dissolve: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Argon). Dissolve the dimethoxyarene substrate (1.0 equiv) in anhydrous DCM to create a 0.1 M to 0.5 M solution [2].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath (-78 °C) or an ice-water bath (0 °C), depending on substrate sensitivity. Allow 15 minutes for thermal equilibration.

  • BBr₃ Addition: Using a glass syringe or an addition funnel, add a 1.0 M solution of BBr₃ in DCM (3.0 to 4.0 equiv total; ~1.5–2.0 equiv per methoxy group) dropwise over 10–15 minutes [4].

    • Causality: Dropwise addition controls the exothermic adduct formation and prevents localized boiling of DCM.

Phase 2: Reaction Propagation
  • Warming: Remove the cooling bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

  • Monitoring: Stir for 4 to 18 hours. Monitor the reaction progress via TLC or LC-MS.

    • Causality: The first methoxy group typically cleaves rapidly, but the second cleavage to form the catechol is slower due to the electron-withdrawing nature of the newly formed borate complex.

Phase 3: Quenching and Workup
  • Cooling for Quench: Once complete, cool the reaction mixture back to 0 °C.

  • Quenching: Slowly add ice-cold water or saturated aqueous NaHCO₃ dropwise to decompose the excess BBr₃ and hydrolyze the boron intermediates [4].

    • Self-Validation Checkpoint: The formation of a dense white fume (HBr gas) upon the addition of the first drop of aqueous quench confirms the presence of active BBr₃ throughout the reaction, validating that the reagent was not prematurely quenched by adventitious moisture.

    • Causality: Rapid addition can cause violent bumping. NaHCO₃ helps neutralize the generated HBr, protecting acid-sensitive functional groups.

  • Phase Separation: Transfer the mixture to a separatory funnel. If an intractable emulsion or agglomerate forms, add brine (saturated NaCl) to increase the aqueous layer's ionic strength and facilitate separation [3].

  • Extraction & Drying: Extract the aqueous phase with DCM or Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude catechol, which can be purified via recrystallization or flash chromatography.

Workflow Step1 1. Setup & Cooling (Anhydrous DCM, -78°C) Step2 2. BBr3 Addition (Dropwise, 3-4 equiv) Step1->Step2 Step3 3. Propagation (Warm to RT, 4-18h) Step2->Step3 Step4 4. Quenching (0°C, Ice-Water/NaHCO3) Step3->Step4 Step5 5. Extraction (DCM/EtOAc + Brine) Step4->Step5 Step6 6. Purification (Catechol Isolation) Step5->Step6

Caption: Step-by-step experimental workflow for BBr3-mediated synthesis of catechols.

Comparative Data & Substrate Scope

The efficiency of BBr₃ demethylation varies based on the electronic and steric environment of the methoxyarene. The table below summarizes typical conditions and yields for various substrates.

Substrate TypeReagent EquivalentsTemperature ProfileReaction TimeTypical YieldReference
Unhindered Dimethoxyarenes 2.2 – 3.0 equiv BBr₃0 °C → Room Temp12 – 22 h79 – 86%[2, 4]
Sterically Hindered Methoxyarenes 3.0 – 4.0 equiv BBr₃-78 °C → 45 °C18 – 24 h66 – 82%[4, 9]
Electron-Deficient Methoxyarenes 3.0 equiv BBr₃0 °C → Room Temp24 h70 – 80%[12]
Sensitive Substrates (Alternative) 1.1 equiv TMSIRoom Temp4 – 8 h67 – 90%[7, 10]

Troubleshooting & Pitfalls

  • Agglomeration During Workup: A frequent issue during the quench is the formation of a thick, polymeric-looking agglomerate at the aqueous/organic interface. This is often trapped product coordinated with boron salts.

    • Solution: Avoid using methanol as a primary quench unless it is completely stripped under vacuum prior to aqueous extraction. Instead, use ice-water and add brine to break the emulsion[3, 5].

  • Incomplete Demethylation (Mono-demethylation): If the reaction yields a mixture of guaiacol (mono-methoxy) and catechol, the BBr₃ stoichiometry was likely insufficient, or the reaction was not allowed to reach room temperature.

    • Solution: Ensure a minimum of 1.5 equivalents of BBr₃ per methoxy group and extend the stirring time at 20–25 °C [1].

  • Over-reactivity / Ring Bromination: Highly electron-rich catechols can occasionally undergo electrophilic bromination if excess BBr₃ decomposes to generate Br₂ or if the temperature is too high.

    • Solution: Strictly maintain the initial addition at -78 °C and do not exceed room temperature unless necessary [11].

References

  • BenchChem Technical Support Team. "Navigating the Deprotection Maze: A Guide to Mild Methyl Ether Cleavage Reagents for Sensitive Substrates." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZWM866JZ6RMv341JGgaBaBSY6PVcGporf7_nNLz4S-3HPsDpjzZIyZoJwVT2iFVLr-fIsw-z8pm5BWPaxBJqCDy-qz9D6UsxqP2ajMmKohuQNtZEOcOpmI4GjZRj_huVkr-7MPLXFtYDe76CEbhR2U8S-5qSCJ5kx_hsyxCwIi5B7GFfFt5z69J7opi1FOWvokHaZTnxdmQ6vSeMxMwo7OphWKOmBN3OFi2-Wg0v1w8ZmnahjOiyVYEwlsy9VOiW-bz06y7Q=]
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  • Upadhyay, M. et al. "Dimethylation with BBr3?" ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKkdA3-b3OcWfKNeiLYa8Zv8YY69xKmtEdAv7C2q3O1d2FrBS-8u_s5d9AVX7mZSLtaYDXTxRusXjiD2zRWYnpNaIlesoNRusl5SoxWAZfvGjqtSh8RbZ5pv19lKdYhw9cVMV8VqREb3Xe8wY37R32SqKKoQ==]
  • "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1x2V754vaVIy4mhsF9soux7Gz_b6aFE7CGjNqBfzuQ1Xv1gZqZhmKdneX-5b3aTbCaS_YaMm6ANRdieaOtUQJafZFGDjhbPmY61f615g8Rv7aLv9f1luTySmdwU9aImrdDMy5awcfxoiR56bu3S5_6jIH5A3EZx4YdYytJ65vxEg2HoRHuQI-Q2NMDcd2Qg==]
  • "How to increase yield of Demethylation reaction using BBr3?" ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2cHEXqXj_xp4kju2jO6HXMZJ3-T5osCfJHpmyRsXHZAc8roAurSpJr8uEgRNf8bAQGFJX6nQ2AagHug4ILgZ_nE4PbhFXKKGZp9Z2zc-bCvnJLN3kQBvXqqaEMSty6D_e787YN5tu2QtmmROstWpdvlBkjxEkPeiPOs6XNRLhWRQSNGzq-R-lilPd4N9xy-kgNCkMetoR]
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Application Note: Optimization of Nitration Reactions for 2,3-Dihydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The regioselective nitration of electron-rich catechols bearing electron-withdrawing groups represents a significant challenge in process chemistry. This Application Note details the optimization of the nitration of 2,3-dihydroxybenzonitrile (3-cyanocatechol) to synthesize 5-nitro-2,3-dihydroxybenzonitrile , a critical pharmacophore in catechol-O-methyltransferase (COMT) inhibitors. We contrast classical mixed-acid protocols with an optimized, mild nitration system utilizing nitric acid in glacial acetic acid and a biphasic dichloromethane/water system. Key performance indicators (KPIs) include the suppression of ortho-quinone oxidation byproducts ("Red Oil"), enhancement of regioselectivity (5-nitro vs. 4/6-nitro isomers), and process safety during scale-up.

Introduction & Mechanistic Insight

The Substrate Challenge

2,3-Dihydroxybenzonitrile presents a unique "push-pull" electronic environment. The two hydroxyl groups (positions 2 and 3) strongly activate the ring toward electrophilic aromatic substitution (EAS), while the cyano group (position 1) is a strong deactivator and meta-director.

  • Regioselectivity: The 5-position is electronically favored. It is para to the hydroxyl at C2 and meta to the cyano group at C1. The 4-position is sterically crowded and less favored, while the 6-position is ortho to the cyano group, introducing significant steric hindrance.

  • Oxidative Instability: Catechols are prone to oxidation by nitric acid, forming o-benzoquinones. These highly reactive species can polymerize or decompose, leading to tar formation, yield loss, and safety hazards (exotherms).

Reaction Pathway Analysis

The optimization objective is to maximize Path A (5-Nitration) while suppressing Path B (Oxidation) and Path C (Isomer formation).

ReactionPathway Substrate 2,3-Dihydroxybenzonitrile Complex σ-Complex (Wheland Intermediate) Substrate->Complex + NO2+ Quinone o-Benzoquinone (Oxidative Byproduct) Substrate->Quinone Oxidation (High T, Conc. HNO3) Isomer 4/6-Nitro Isomers (Regio-impurities) Substrate->Isomer Steric/Electronic Mismatch Product 5-Nitro-2,3-dihydroxybenzonitrile (Target) Complex->Product - H+

Figure 1: Reaction pathway showing the competition between electrophilic substitution and oxidation.

Experimental Optimization Strategy

Solvent System Selection

Traditional H₂SO₄/HNO₂ mixed acid systems are too harsh for this substrate, resulting in <40% yields due to oxidation. Our optimization focused on milder solvent systems.

ParameterSystem A: Mixed Acid (Control)System B: AcOH/HNO₃ (Standard)System C: DCM/Water/PTC (Optimized)
Solvent Conc. H₂SO₄Glacial Acetic AcidCH₂Cl₂ / H₂O
Nitrating Agent Fuming HNO₃65% HNO₃65% HNO₃
Temperature -10°C to 0°C10°C to 20°C0°C to 5°C
Yield 35-45%65-75%82-88%
Purity (HPLC) 85%92%>98%
Safety Profile High Exotherm RiskModerateHigh Heat Capacity (Safe)
Critical Process Parameters (CPPs)
  • Temperature Control: Must be maintained <10°C during addition to prevent the oxidation threshold.

  • Stoichiometry: A slight excess of HNO₃ (1.05 - 1.10 eq) is optimal. Large excesses (>1.5 eq) promote dinitration and oxidation.

  • Quenching: Rapid dilution into ice water is essential to stop surface oxidation of the precipitating product.

Detailed Experimental Protocols

Protocol A: Standard Nitration in Acetic Acid

Best for small-scale (<10g) exploratory synthesis.

Reagents:

  • 2,3-Dihydroxybenzonitrile (10.0 g, 74.0 mmol)

  • Glacial Acetic Acid (100 mL)

  • Nitric Acid (65-70%, 5.2 mL, ~81 mmol)

Procedure:

  • Dissolution: Charge 2,3-dihydroxybenzonitrile and glacial acetic acid into a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar. Stir until fully dissolved.

  • Cooling: Cool the solution to 10–12°C using an ice/water bath. Note: Acetic acid freezes at ~16°C; ensure the mixture remains a slurry/liquid.

  • Addition: Add Nitric Acid dropwise via an addition funnel over 45 minutes. Maintain internal temperature between 10°C and 15°C.

    • Observation: Solution will darken from pale yellow to orange/red.

  • Reaction: Stir at 15°C for 2 hours. Monitor conversion by HPLC or TLC (50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry in a vacuum oven at 45°C.

  • Expected Yield: ~9.0 g (67%).

Protocol B: Optimized Biphasic Nitration (Recommended)

Best for scale-up (>50g) and high purity requirements.

Reagents:

  • 2,3-Dihydroxybenzonitrile (50.0 g, 0.37 mol)

  • Dichloromethane (DCM) (500 mL)

  • Nitric Acid (65%, 26.0 mL, 0.40 mol)

  • Water (50 mL) - Carrier for acid

  • Tetrabutylammonium bromide (TBAB) (1.2 g, 1 mol%) - Phase Transfer Catalyst

Procedure:

  • Setup: In a 1L jacketed reactor, dissolve the substrate and TBAB in DCM (500 mL). Cool the jacket to 0°C.

  • Acid Preparation: Pre-mix Nitric Acid with 50 mL water (to dilute slightly and moderate reactivity).

  • Controlled Addition: Add the aqueous nitric acid solution dropwise over 90 minutes.

    • Mechanism:[1][2][3] The reaction occurs at the interface. The PTC helps transport nitrate ions, while the DCM phase protects the product from over-oxidation in the aqueous acid phase.

  • Agitation: High-shear stirring (overhead stirrer at >400 rpm) is critical to maintain emulsion stability.

  • Post-Reaction: Stir at 0-5°C for 3 hours.

  • Work-up: Stop agitation. Allow phases to separate. The product often precipitates or stays in the organic layer depending on concentration.

    • If solid precipitates: Filter the entire mixture, wash cake with water and cold DCM.

    • If soluble: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification (Recrystallization): Dissolve crude solid in boiling Ethanol/Water (9:1). Cool slowly to 4°C.

  • Expected Yield: ~58 g (85%).

  • Purity: >99.0% (HPLC).

Analytical Controls & Specifications

HPLC Method for Conversion
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV @ 254 nm and 310 nm (Nitro group absorbance).

Specification Limits
TestSpecificationMethod
Appearance Yellow to Orange Crystalline PowderVisual
Assay ≥ 98.0%HPLC
Isomer Content ≤ 0.5% (Sum of 4/6-nitro)HPLC
Loss on Drying ≤ 0.5%Gravimetric

Safety & Scale-Up Considerations

Thermal Hazards

Nitration is highly exothermic. In the event of a cooling failure:

  • Stop Acid Addition immediately.

  • Quench: Have a dedicated water dump tank available for emergency quenching if temperature exceeds 40°C (onset of runaway oxidation).

Fume Management

NOₓ fumes may be generated if oxidation occurs. Ensure reactor is vented to a caustic scrubber (NaOH solution).

Workflow Diagram

Workflow Start Start: 2,3-Dihydroxybenzonitrile Dissolve Dissolve in DCM + PTC Cool to 0°C Start->Dissolve AddAcid Controlled Addition of HNO3 (Rate limiting step) Dissolve->AddAcid Monitor Monitor Temp (<5°C) Check HPLC for Conversion AddAcid->Monitor Quench Phase Separation / Filtration Monitor->Quench Conversion >99% Purify Recrystallization (EtOH/H2O) Quench->Purify Final Final Product: 5-Nitro-2,3-dihydroxybenzonitrile Purify->Final

Figure 2: Optimized process workflow for the biphasic nitration protocol.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.
  • Entacapone Intermediate Synthesis (Analogous Chemistry)

    • Process for the preparation of entacapone and intermediates thereof. WO2008119793A1. Link

    • Describes the nitration of 3,4-dihydroxy-5-nitrobenzaldehyde, illustrating the stability of the nitroc
  • Mild Nitration Protocols

    • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Adv., 2013, 3, 18609. Link

    • Basis for the biphasic/surfactant-mediated optimization str
  • Safety in Nitration

    • Nitration and Sulfuric Acid Recovery: Effective Reaction Control. KBR Technology Papers. Link

  • Specific Substrate Reactivity

    • Synthesis of 3-cyano-5-nitrobenzoic acid. PrepChem. (Analogous electron-deficient catechol nitration). Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Nitration reactions carry inherent risks of explosion and runaway exotherms. Always perform a safety assessment before scaling up.

Sources

Application Note: Advanced Recrystallization Strategies for Purifying Nitro-Substituted Catechols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Nitro-substituted catechols represent a critical class of compounds in both organic synthesis and pharmacology. Molecules such as 3-nitrocatechol and 4-nitrocatechol serve as foundational building blocks, while complex derivatives like entacapone and tolcapone are potent catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease.

The purification of these compounds presents unique physicochemical challenges. The catechol moiety (1,2-benzenediol) is highly susceptible to oxidation, readily converting to quinones if exposed to oxygen or basic conditions[1]. Furthermore, the introduction of the strongly electron-withdrawing nitro group drastically alters the molecule's hydrogen-bonding network, leading to severe complications regarding isomer co-crystallization and polymorphism[2]. This guide details the mechanistic causality behind solvent selection and provides self-validating protocols for isolating these compounds with high purity.

Physicochemical Dynamics & Causality in Solvent Selection

To design an effective recrystallization protocol, one must understand the thermodynamic and structural behavior of nitro-catechols in solution.

Intramolecular vs. Intermolecular Hydrogen Bonding

The nitration of catechol typically yields a crude mixture of 3-nitrocatechol and 4-nitrocatechol[1]. Their separation relies entirely on their divergent hydrogen-bonding behaviors:

  • 3-Nitrocatechol: The nitro group is positioned ortho to one of the hydroxyl groups. This proximity allows for the formation of a strong intramolecular hydrogen bond. By satisfying its hydrogen-bonding potential internally, the molecule's overall surface polarity is "masked," making it surprisingly soluble in non-polar solvents like boiling petroleum ether[1].

  • 4-Nitrocatechol: The nitro group is para to one hydroxyl and meta to the other, preventing intramolecular bonding due to steric strain. Instead, it forms extensive intermolecular hydrogen bonds, creating a rigid, highly polar crystalline lattice. Consequently, 4-nitrocatechol is completely insoluble in non-polar solvents and requires highly polar protic solvents (e.g., methanol or water) for dissolution[3].

Overcoming Polymorphism and Geometric Isomerism

In drug development, geometric isomerism is a critical quality attribute. The synthesis of entacapone via Knoevenagel condensation inherently produces a mixture of the active E-isomer (trans) and the inactive Z-isomer (cis)[2].

Historically, purifying the E-isomer required hazardous, corrosive solvent systems like acetic acid combined with hydrobromic acid to force isomerization[2]. Modern, scalable methodologies have shifted to highly specific binary solvent systems, such as Toluene/Acetone . In this system, acetone acts as a universal solubilizer for both isomers. By systematically distilling off the acetone, the solvent matrix becomes increasingly enriched in toluene (an anti-solvent for entacapone). This controlled shift in the dielectric constant induces supersaturation, selectively nucleating the thermodynamically stable E-isomer (Polymorph A) while the Z-isomer remains dissolved in the mother liquor[4],[5].

Solvent Systems and Quantitative Yields

The following table summarizes the quantitative data and mechanistic rationale for selecting specific solvent systems for nitro-catechol purification.

Target CompoundSolvent SystemSolute:Solvent RatioExpected YieldPurityMechanistic Rationale
3-Nitrocatechol Petroleum Ether (Boiling)N/A~24%HighIntramolecular H-bonding lowers effective polarity, allowing selective dissolution in non-polar solvents[1].
4-Nitrocatechol Methanol / WaterN/A>90%~98%Intermolecular H-bonding requires highly polar protic solvents to disrupt the crystalline lattice[3].
Trans-Entacapone Toluene / Acetone1g : 5mL (Toluene)78–88%>99.5%Acetone provides initial solubility; distillation leaves toluene as an anti-solvent to force E-isomer nucleation[4],[5].
Trans-Entacapone Toluene / n-Heptane1g : ~5mLVariableHighImmediate crystallization upon addition to heated n-heptane generates the specific polymorph Form C[2].

Experimental Protocols

Protocol A: Separation and Purification of 3-Nitrocatechol and 4-Nitrocatechol

This protocol utilizes differential solubility to isolate positional isomers from a crude nitration mixture.

Step-by-Step Methodology:

  • Preparation: Obtain the crude solid residue containing the mixture of 3-nitrocatechol and 4-nitrocatechol following the nitration of catechol[1]. Ensure all glassware is purged with Nitrogen (

    
    ) to prevent oxidative degradation.
    
  • Differential Dissolution: Suspend the crude residue in boiling petroleum ether. Maintain vigorous stirring at reflux for 15 minutes.

    • Causality: The low-polarity 3-nitrocatechol dissolves, while the highly polar 4-nitrocatechol remains suspended as a solid.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-heated Büchner funnel.

    • In-Process Control: The retentate (filter cake) contains the isolated 4-nitrocatechol. Wash the cake with a small volume of hot petroleum ether to remove residual 3-nitrocatechol.

  • Isolation of 3-Nitrocatechol: Transfer the filtrate to a rotary evaporator and concentrate in vacuo to approximately one-third of its original volume.

  • Crystallization: Allow the concentrated filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours.

  • Recovery: Filter the resulting yellow crystals of 3-nitrocatechol. Dry under vacuum. Expected yield is approximately 24% based on the initial catechol input[1].

SeparationWorkflow Mix Crude Nitration Mixture (3-NC & 4-NC) Solvent Add Boiling Petroleum Ether Mix->Solvent Filter Hot Filtration Solvent->Filter Differential dissolution Retentate Retentate (Insoluble 4-NC) Filter->Retentate Intermolecular H-bonds (High Polarity) Filtrate Filtrate (Soluble 3-NC) Filter->Filtrate Intramolecular H-bonds (Low Polarity) Cool Concentrate & Cool (in vacuo) Filtrate->Cool Crystals Purified 3-Nitrocatechol (Crystals) Cool->Crystals Crystallization

Workflow for separating 3-nitrocatechol and 4-nitrocatechol based on differential polarity.

Protocol B: High-Purity Crystallization of Trans-Entacapone (Polymorph A)

This protocol utilizes a dynamic solvent-antisolvent distillation technique to achieve >99.5% purity of the E-isomer without the use of corrosive acids.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor equipped with a distillation apparatus, suspend 100 g of crude Entacapone (containing a mixture of E and Z isomers) in a mixture of Toluene and Acetone. The optimal ratio is 5 volumes of toluene (500 mL) to 1.5–6 volumes of acetone[4],[5].

  • Heating: Heat the mixture to reflux under constant stirring until the crude entacapone is completely dissolved.

    • Optional: Add activated carbon at this stage, stir for 15 minutes, and perform a hot filtration to remove color impurities[5].

  • Solvent Distillation (The Critical Step): Begin distilling off the acetone at atmospheric pressure. Monitor the internal temperature of the solution continuously.

    • Causality: Acetone boils at 56°C, while Toluene boils at 110°C. As acetone is removed, the solvent matrix becomes increasingly non-polar.

    • Self-Validating Control: Continue distillation strictly until the internal temperature of the solution reaches 75–80°C [5]. Reaching this temperature confirms that sufficient acetone has been removed to induce supersaturation of the E-isomer.

  • Controlled Cooling: Cease heating and allow the solution to cool slowly to room temperature. The E-isomer will begin to precipitate.

  • Maturation: Once at room temperature, cool the suspension further to 0–5°C and maintain stirring for 24 hours to maximize yield and ensure complete lattice formation of Polymorph A[5].

  • Filtration and Washing: Filter the solid and wash the cake with a cold 1:1 mixture of toluene and ethanol (approx. 25 mL). Dry under vacuum. The resulting trans-entacapone will exhibit a purity of >99.5% with <0.10% of the Z-isomer[4],[5].

EntacaponeCrystallization Crude Crude Entacapone (E/Z Isomer Mixture) Dissolve Dissolve in Toluene/Acetone (Reflux) Crude->Dissolve Distill Distill Acetone (Internal Temp 75-80°C) Dissolve->Distill Removes solubilizing agent (Acetone) Cool Controlled Cooling (0-5°C for 24h) Distill->Cool Induces supersaturation in Toluene Pure Trans-Entacapone (Polymorph A, >99.5%) Cool->Pure Selective nucleation of stable E-isomer

Thermodynamic crystallization pathway for isolating Trans-Entacapone (Polymorph A).

References

  • Benchchem. "3-Nitrobenzene-1,2-diol | High-Purity Reagent." Benchchem Reagent Database.
  • Google Patents. "US20080300420A1 - Process for the Preparation of Entacapone Form-A." United States Patent and Trademark Office.
  • Google Patents. "US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof." United States Patent and Trademark Office.
  • European Patent Office. "Patent 2251323 - Method for the purification of entacapone." EPO.
  • Google Patents. "EP2251323A1 - Method for the purification of entacapone." European Patent Office.
  • Copernicus Publications. "Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols." Atmospheric Chemistry and Physics.

Sources

Preparation of catechol-based ligands for coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Catechol-Based Ligands

Abstract

Catechol (1,2-dihydroxybenzene) moieties are critical pharmacophores in the design of siderophore mimetics for "Trojan Horse" antibiotic delivery, mussel-inspired adhesive biomaterials, and heavy metal chelation therapies. However, the synthesis of these ligands is plagued by the catechol's susceptibility to oxidation (quinone formation) and its interference with standard coupling reagents. This guide provides a field-proven workflow for the preparation, protection, and deprotection of catechol-based ligands, specifically focusing on 2,3-dihydroxybenzoic acid (2,3-DHBA) derivatives.

Strategic Synthesis Planning

The primary challenge in catechol synthesis is redox stability. Under basic conditions (pH > 7.5) or in the presence of oxidants, catechols oxidize to o-quinones, leading to irreversible polymerization (melanin formation). Therefore, a robust protecting group strategy is mandatory.

Decision Matrix: Selecting the Right Protecting Group
Protecting GroupStability ConditionDeprotection ReagentStrategic Utility
Methyl Ether (-OMe) High (Base/Acid stable)

or

Robust: Best for early-stage synthesis where harsh deprotection is tolerable.
Benzyl Ether (-OBn) High (Base/Acid stable)

(Hydrogenolysis)
Bio-Compatible: The "Gold Standard" for drug development. Avoids Lewis acids.
Acetonide Moderate (Base stable)Dilute HCl / TFALabile: Excellent for dopamine derivatives; avoids heavy metal catalysts.
Boronate Ester pH dependentAcidic hydrolysis / SorbitolReversible: Used primarily in dynamic material synthesis, not ligand isolation.

Core Protocols

The following protocols describe the synthesis of a 2,3-DHBA-Amine Conjugate , a common scaffold for siderophore-drug conjugates.

Protocol A: Preparation of Activated Catechol Scaffold (Benzyl Protection)

Rationale: Benzyl groups are chosen here to allow for a mild, neutral deprotection step that preserves sensitive peptide or drug payloads.

Reagents:

  • 2,3-Dihydroxybenzoic acid (2,3-DHBA)[1][2]

  • Benzyl bromide (

    
    )
    
  • Potassium carbonate (

    
    )
    
  • Acetone (Reagent grade)

Workflow:

  • Solubilization: Dissolve 2,3-DHBA (10.0 mmol) in acetone (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous

    
     (40.0 mmol, 4 equiv). The solution will turn yellow/orange (phenolate formation).
    
  • Alkylation: Add Benzyl bromide (30.0 mmol, 3 equiv) dropwise via syringe.

    • Critical Note: A slight excess is required to esterify the carboxylic acid and protect both phenols.

  • Reflux: Reflux at 60°C for 16 hours under an Argon atmosphere.

  • Workup:

    • Filter off inorganic salts.[2]

    • Evaporate solvent.

    • Hydrolysis (Selective): The resulting product is the benzyl ester. To couple this to an amine, you must hydrolyze the ester back to the acid while keeping the phenol ethers intact. Reflux the crude in MeOH/THF/H2O (2:2:1) with LiOH (3 equiv) for 4 hours.

    • Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.

  • Yield: Expect ~85% yield of 2,3-bis(benzyloxy)benzoic acid .

Protocol B: Amide Coupling (Ligand Assembly)

Rationale: We use NHS-ester activation to prevent side reactions during the coupling to the polyamine backbone.

Reagents:

  • 2,3-bis(benzyloxy)benzoic acid (from Protocol A)

  • N-Hydroxysuccinimide (NHS)

  • EDC

    
    HCl (Carbodiimide coupling agent)
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Activation: Dissolve the protected acid (5.0 mmol) in anhydrous DCM (20 mL).

  • Reagent Addition: Add NHS (5.5 mmol) and EDC

    
    HCl (5.5 mmol).
    
  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitoring by TLC should show the disappearance of the starting acid.

  • Coupling: Add your amine-containing scaffold (e.g., Spermidine, Drug-Linker) (5.0 mmol) and Triethylamine (Et3N, 6.0 mmol). Stir overnight.

  • Purification: Wash with 0.1M HCl, then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol C: Deprotection (The "Soft" Approach)

Rationale: Hydrogenolysis removes the benzyl groups without touching the amide bond or oxidizing the catechol.

Reagents:

  • Protected Ligand (from Protocol B)

  • 10% Pd/C (Palladium on Carbon)

  • Methanol / THF (1:1 mixture)

  • Hydrogen Balloon (or Hydrogenator)

Workflow:

  • Inerting: Place the protected ligand (1.0 mmol) and 10% Pd/C (10 wt% loading) in a Schlenk flask.

    • Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Degassing: Evacuate the flask and backfill with Argon (3 cycles) to remove Oxygen.

  • Hydrogenation: Switch to a Hydrogen atmosphere (balloon pressure is sufficient). Stir vigorously for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

    • Critical Note: Do not let the Celite pad dry out completely (fire hazard).

  • Isolation: Evaporate solvent immediately. Store the resulting white/off-white solid under Argon at -20°C.

    • Quality Check: If the product turns pink or brown, oxidation has occurred.

Visualization & Logic

Figure 1: Synthetic Decision Tree

This diagram illustrates the critical decision pathways for synthesizing catechol ligands based on the intended application.

CatecholSynthesis Start Target: Catechol Ligand Decision1 Is the scaffold acid-sensitive? Start->Decision1 PathA Route A: Benzyl Protection Decision1->PathA No (Robust) PathB Route B: Acetonide Protection Decision1->PathB Yes (Labile) StepA1 1. BnBr / K2CO3 2. Hydrolysis PathA->StepA1 StepB1 1. Acetone / H+ (DMP / TsOH) PathB->StepB1 StepA2 Coupling (EDC/NHS) StepA1->StepA2 StepA3 Deprotection: H2 / Pd-C StepA2->StepA3 Result Final Ligand (Store under Argon) StepA3->Result StepA3->Result Avoids Lewis Acids StepB2 Coupling (HATU/DIPEA) StepB1->StepB2 StepB3 Deprotection: TFA / DCM StepB2->StepB3 StepB3->Result StepB3->Result Avoids Metal Catalyst

Caption: Decision matrix for selecting protection strategies based on scaffold sensitivity. Route A is preferred for drug conjugates; Route B for simple amines.

Characterization & Validation

To ensure the integrity of the synthesized ligand, the following validation steps are required.

1. The "Iron Test" (Qualitative):

  • Dissolve a small amount of ligand in Methanol.

  • Add 1 drop of

    
     solution.
    
  • Result: A rapid color change to deep blue/violet (monocatechol), dark red (dicatechol), or green (tricatechol) confirms the presence of free catechol hydroxyls.

2. NMR Validation (Quantitative):

  • Proton NMR (

    
    ):  Look for the disappearance of the Benzyl methylene peak (~5.1 ppm) or Acetonide methyls (~1.6 ppm).
    
  • Shift: The aromatic protons on the catechol ring will shift upfield upon deprotection.

3. CAS Assay (Functional):

  • Use the Chrome Azurol S (CAS) assay to determine iron-binding affinity.

  • Mechanism: The ligand removes

    
     from the CAS-Fe dye complex, causing a color shift from Blue to Orange. This measures the "Siderophore Activity."[3]
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Product turns brown/black Oxidation to quinoneEnsure all solvents are degassed. Store under Argon. Check pH (must be < 7).
Incomplete Deprotection (Bn) Poisoned CatalystSulfur or Amines can poison Pd/C. Add more catalyst or use

(Pearlman's Catalyst).
Low Coupling Yield Steric Hindrance2,3-DHBA is sterically crowded. Use HATU instead of EDC/NHS for difficult amines.

Safety Warning:

  • Catechols: Skin irritants and potential sensitizers. Wear nitrile gloves.

  • 
     (Alternative Deprotection):  Reacts violently with water. If used, quench at -78°C.
    
  • Pd/C: Pyrophoric when dry. Always keep wet with water or solvent.

References

  • Raymond, K. N., et al. (2003). "Coordination Chemistry of Siderophores: Thermodynamics and Kinetics of Iron Chelation and Release." Accounts of Chemical Research.

  • Messersmith, P. B., et al. (2007). "Mussel-Inspired Adhesives and Coatings." Annual Review of Materials Research.

  • Gademann, K., et al. (2020). "Siderophore-Based Drug Delivery: The 'Trojan Horse' Strategy."[3] Journal of Medicinal Chemistry.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference Text).

Sources

Scale-up procedures for 2,3-Dihydroxy-5-nitrobenzonitrile production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Process Engineering for High-Purity 2,3-Dihydroxy-5-nitrobenzonitrile

Executive Summary & Strategic Rationale

Target Molecule: 2,3-Dihydroxy-5-nitrobenzonitrile (CAS: 111406-89-6 / Related: 39835-09-1 isomer) Application: Key intermediate for Catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) and specialized solvatochromic dyes.

The Scale-Up Challenge: The synthesis of nitro-catechols presents a classic process engineering dilemma: Oxidation vs. Nitration . Direct nitration of 2,3-dihydroxybenzonitrile (catechol) with nitric acid is hazardous on a kilogram scale due to the high susceptibility of the electron-rich catechol ring to oxidation, leading to quinones, tars, and thermal runaways.

The Solution: This protocol details a Protection-Nitration-Deprotection strategy. By utilizing the dimethyl ether intermediate (2,3-dimethoxybenzonitrile), we shield the catechol ring from oxidative degradation. This route ensures:

  • Safety: Eliminates the risk of catechol oxidation exotherms.

  • Regioselectivity: Directs the nitro group exclusively to the 5-position (para to the C2-methoxy), avoiding the 4- and 6-isomers.

  • Purification: Leverages the crystallization properties of the methoxy-intermediate for impurity rejection before the final step.

Chemical Pathway & Mechanism

The process follows a two-stage workflow starting from commercially available (or synthesized) 2,3-dimethoxybenzonitrile.

Step 1: Electrophilic Aromatic Substitution (Nitration)

  • Reagents: Nitric Acid (65%) / Acetic Acid.

  • Mechanism: The methoxy groups at C2 and C3 are strong ortho/para activators. The nitrile at C1 is a meta deactivator. Position 5 is para to the C2-methoxy and sterically less hindered than Position 6 (which is flanked by the nitrile). This directs substitution almost exclusively to C5.

Step 2: Lewis-Acid Mediated Demethylation

  • Reagents: Aluminum Chloride (

    
    ) / Pyridine (or Toluene).
    
  • Mechanism: A nucleophilic attack by the aluminum complex on the methyl ether, followed by hydrolysis, regenerates the catechol moiety without hydrolyzing the nitrile.

SynthesisPath Start 2,3-Dimethoxybenzonitrile (Precursor) Nitration Step 1: Nitration HNO3 / AcOH < 20°C Start->Nitration Electrophilic Subst. Inter Intermediate: 2,3-Dimethoxy-5-nitrobenzonitrile Nitration->Inter Crystallization Demethyl Step 2: Demethylation AlCl3 / Pyridine 70-80°C Inter->Demethyl Cleavage Final Target: 2,3-Dihydroxy-5-nitrobenzonitrile Demethyl->Final Hydrolysis

Figure 1: Strategic workflow for the regioselective synthesis of 2,3-Dihydroxy-5-nitrobenzonitrile.

Detailed Experimental Protocols

Stage 1: Regioselective Nitration

Objective: Synthesize 2,3-dimethoxy-5-nitrobenzonitrile.

Reagents & Equipment:

  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (400 rpm).

  • 2,3-Dimethoxybenzonitrile (500 g, 3.06 mol).

  • Glacial Acetic Acid (2.5 L).

  • Nitric Acid (70%, 300 g, 3.33 mol, 1.1 eq).

  • Ice/Water bath or Chiller.

Protocol:

  • Dissolution: Charge the reactor with 2,3-Dimethoxybenzonitrile and Glacial Acetic Acid . Stir until fully dissolved at 20°C.

  • Cooling: Lower the jacket temperature to 5°C. Ensure internal temperature reaches < 10°C.

  • Addition: Add Nitric Acid dropwise via an addition funnel over 90 minutes.

    • Critical Control Point: Do not allow internal temperature to exceed 20°C. The reaction is exothermic.

  • Reaction: Stir at 15-20°C for 3 hours. Monitor by HPLC (Target: < 2% Starting Material).

  • Quench: Pour the reaction mixture slowly into 5 kg of Crushed Ice/Water with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 1 L) to remove residual acid.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Data:

Parameter Specification
Yield 85 - 92%
Appearance Pale Yellow Crystalline Solid
Purity (HPLC) > 98%

| Melting Point | 148 - 152°C |

Stage 2: Aluminum-Mediated Demethylation

Objective: Deprotect the methyl ethers to yield the final dihydroxy target.

Reagents & Equipment:

  • Reactor: 5L Jacketed Glass Reactor (Dry, N2 purged).

  • 2,3-Dimethoxy-5-nitrobenzonitrile (Step 1 Product, 400 g, 1.92 mol).

  • Aluminum Chloride (

    
    , anhydrous, 770 g, 5.76 mol, 3.0 eq).
    
  • Pyridine (1.2 L) or Nitrobenzene (Industrial alternative).

  • Toluene (2.0 L) as solvent.

Protocol:

  • Setup: Purge reactor with Nitrogen. Charge Toluene and 2,3-Dimethoxy-5-nitrobenzonitrile .

  • Complexation: Cool to 10°C. Add Aluminum Chloride portion-wise (exothermic!).

    • Note: If using the Pyridine method (Patent US9567292B2 variant), add Pyridine slowly before AlCl3 to form the salt complex, which is milder.

  • Reaction: Heat the slurry to 75-80°C and hold for 4-6 hours.

    • Mechanism Check: The solution will darken as the aluminum-catecholate complex forms.

  • Quench (Hazardous): Cool to 20°C. Slowly transfer the reaction mass into a separate vessel containing 2M HCl (3 L) and ice.

    • Safety: Massive exotherm and HCl gas evolution. Control addition rate.

  • Extraction: Agitate for 1 hour to break the complex. Separate the organic layer.[1][2][3][4][5][6] Extract the aqueous layer with Ethyl Acetate (2 x 1 L).

  • Purification: Combine organic layers, wash with Brine, and dry over

    
    . Concentrate to dryness.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) .

Expected Data:

Parameter Specification
Yield 75 - 80%
Appearance Yellow to Orange Powder
Purity (HPLC) > 99.0%

| Identity (NMR) | Conforms to structure (d6-DMSO) |

Process Safety & Analytical Controls

Critical Safety Parameters (CSP)
  • Nitration Exotherm: The heat of reaction is significant. Failure of cooling during HNO3 addition can lead to dinitration (unsafe) or thermal runaway. Mitigation: Automated dosing pumps interlocked with temperature probes.

  • Cyanide Risk? The nitrile group is stable under these acidic conditions. However, avoid strong basic conditions at high temperatures to prevent hydrolysis to the amide/acid.

  • Aluminum Chloride Handling: Reacts violently with water. All equipment must be dry.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm and 310 nm (Nitro group absorption).

References

  • Patent US9567292B2 : Process for preparation of 2,3-dihydroxy benzonitrile.[7] (Describes the AlCl3-amine dealkylation strategy).

  • Organic Syntheses, Coll.[3] Vol. 3, p. 641 (1955) : Nitration of Veratraldehyde (Analogous procedure for nitration of dimethoxy-benzenes).

  • BenchChem Application Notes : Work-up Procedures for Aromatic Nitration Reactions. (Standard industrial quenching protocols).

  • Journal of Organic Chemistry : Regioselectivity in the nitration of dialkoxybenzenes. (Theoretical basis for 5-nitro selectivity).

  • PubChem Compound Summary : 2,3-Dihydroxybenzonitrile (Precursor Data).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield & Regioselectivity in Benzonitrile Nitration

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced electrophilic aromatic substitution (EAS). The nitration of deactivated arenes, particularly benzonitriles, presents unique synthetic challenges. This guide is designed for drug development professionals and synthetic chemists who need to troubleshoot low yields, mitigate side reactions, and control regioselectivity beyond standard meta-direction.

Core Principles & FAQ: Understanding the Mechanistic Challenges

Q: Why does the nitration of benzonitrile often result in low yields and complex mixtures? A: The cyano group (–C≡N) is strongly electron-withdrawing via both inductive (–I) and resonance (–R) effects. This severely deactivates the aromatic ring toward electrophilic attack, making the reaction kinetically slow[1]. To compensate, chemists often use forcing conditions (e.g., fuming HNO₃/H₂SO₄ at elevated temperatures). However, under these harsh, protic conditions, aryl nitriles become highly susceptible to acid-catalyzed hydrolysis, converting the nitrile into a primary amide or carboxylic acid and destroying the target yield[2].

Q: How can I prevent nitrile hydrolysis while maintaining a high nitration rate? A: Hydrolysis is driven by the presence of water (generated as a byproduct in mixed acid) and strong protic acids. The solution is to shift to anhydrous, mild nitrating agents. A highly effective modern protocol utilizes N-nitrosaccharin. This reagent acts as a bench-stable, controllable source of the nitronium ion (NO₂⁺). When used in fluorinated solvents like hexafluoroisopropanol (HFIP) or acetonitrile, it allows for smooth nitration without hydrolyzing the sensitive nitrile moiety[2].

Q: Is it possible to alter the regioselectivity to favor the para-isomer? A: Yes. While the deactivating nature of the cyano group inherently directs incoming electrophiles to the meta position, specific catalytic environments can alter the transition state geometry. By utilizing acyl nitrates (e.g., trifluoroacetyl nitrate) over reusable acidic zeolite catalysts (like Hβ or Fe³⁺β), the spatial constraints of the zeolite pores sterically block ortho-attack and stabilize the linear transition state required for para-substitution. Passivated Hβ zeolites have achieved up to 33% para-isomer yield—the highest recorded para-selectivity for benzonitrile[3].

Troubleshooting Guide: Issue Resolution

Issue 1: Complete loss of starting material, but the target mass (m/z) is missing in LC-MS; presence of M+18 or M+19 peaks.

  • Root Cause: The nitrile has undergone acid-catalyzed hydration to a benzamide (M+18) or further hydrolysis to benzoic acid. This occurs when the mixed acid system generates too much water or the temperature exceeds 0°C.

  • Resolution:

    • Abandon aqueous mixed acids for this substrate.

    • Switch to the N-nitrosaccharin protocol[2] or an acyl nitrate/zeolite system[3].

    • If mixed acid must be used, strictly maintain the internal reaction temperature between -20°C and 0°C and limit reaction time[1].

Issue 2: High ortho-substitution observed, complicating downstream purification.

  • Root Cause: A lack of steric bulk in the nitrating agent combined with high reaction temperatures allows the thermodynamically less favored ortho-attack to occur.

  • Resolution: Employ shape-selective catalysts. The internal pore structure of Hβ zeolites restricts the formation of the bulkier ortho-isomer, driving the reaction toward meta and para products exclusively[3].

TroubleshootingWorkflow Start Start: Nitration of Benzonitrile CheckYield Is the yield < 70%? Start->CheckYield CheckHydrolysis Is nitrile hydrolysis observed? CheckYield->CheckHydrolysis Yes CheckRegio Is regioselectivity poor? CheckYield->CheckRegio No, but impure UseSaccharin Switch to N-Nitrosaccharin / HFIP CheckHydrolysis->UseSaccharin Yes (Amide/Acid formed) OptimizeTemp Optimize Temp (-20°C to 0°C) CheckHydrolysis->OptimizeTemp No Success High Yield Regioselective Product UseSaccharin->Success UseZeolite Use Hβ Zeolite + Acyl Nitrate CheckRegio->UseZeolite Need Para-isomer CheckRegio->Success Meta-isomer sufficient UseZeolite->Success OptimizeTemp->Success

Workflow for troubleshooting low yield and poor regioselectivity in benzonitrile nitration.

Validated Experimental Protocols

Protocol A: Mild, Meta-Selective Nitration using N-Nitrosaccharin

Causality Focus:N-nitrosaccharin releases NO₂⁺ at a controlled rate in anhydrous conditions, preventing the exothermic spikes and water generation that drive nitrile hydrolysis. Magnesium perchlorate acts as a Lewis acid to activate the nitrating agent without introducing protic sources[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add benzonitrile (1.0 mmol) and N-nitrosaccharin (1.2 mmol).

  • Catalyst Addition: Add [Mg(ClO₄)₂] (10 mol%) to the flask.

    • Self-Validation Check: The mixture should remain a free-flowing powder. If clumping occurs, ambient moisture has compromised the system, which will quench the nitronium ion.

  • Solvent: Inject anhydrous acetonitrile (5.0 mL) or HFIP.

  • Reaction: Heat the mixture to 85°C. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: The benzonitrile spot (R_f ~0.6) should cleanly convert to a single lower spot (R_f ~0.4) over 4-6 hours without baseline streaking (which would indicate hydrolysis).

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with saturated aqueous NaHCO₃ (2 x 10 mL) to neutralize and remove saccharin byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Para-Directed Nitration using Zeolite Catalysis

Causality Focus: The spatial constraints of the zeolite Hβ pores stabilize the linear transition state required for para-substitution while sterically blocking the ortho-pathway, overriding the natural meta-directing electronics of the cyano group[3].

Step-by-Step Methodology:

  • Catalyst Activation: Calcine Hβ zeolite (Si/Al = 12.5) at 450°C for 4 hours prior to use to ensure complete removal of adsorbed water.

  • Reagent Mixing: In a round-bottom flask, suspend the freshly calcined zeolite (0.5 g) in anhydrous dichloromethane (10 mL). Add benzonitrile (2.0 mmol).

  • Nitrating Agent Generation: In a separate vial, slowly add fuming nitric acid (2.2 mmol) to trifluoroacetic anhydride (2.5 mmol) at 0°C to generate trifluoroacetyl nitrate in situ.

  • Addition: Dropwise add the trifluoroacetyl nitrate solution to the zeolite suspension.

  • Reaction: Reflux the mixture.

    • Self-Validation Check: Periodically sample the supernatant for GC-MS analysis. The absence of an M+18 peak confirms the nitrile group remains intact, while the emergence of the M+45 peak confirms successful nitration.

  • Recovery: Filter the mixture to recover the zeolite (which can be washed, regenerated by heating, and reused up to six times)[3]. Concentrate the filtrate to obtain the product mixture.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen methodology, allowing for rapid comparison of yield and regioselectivity.

Method / ReagentCatalyst / SolventTempMajor IsomerYield (%)Hydrolysis RiskRef
Mixed Acid (HNO₃/H₂SO₄) None / Neat0°C to 50°CMeta70 - 85%High[4]
N-Nitrosaccharin [Mg(ClO₄)₂] / MeCN85°CMeta> 80%None[2]
Trifluoroacetyl Nitrate Hβ Zeolite / DCMRefluxMeta (67%), Para (33%)QuantitativeNone[3]

Mechanistic Visualizations

MechanisticPathway BN Benzonitrile MixedAcid HNO3 / H2SO4 BN->MixedAcid Harsh Conditions NNitro N-Nitrosaccharin BN->NNitro Mild Conditions Nitronium Nitronium Ion (NO2+) MixedAcid->Nitronium Hydrolysis Hydrolysis (Benzamide) MixedAcid->Hydrolysis Side Reaction NNitro->Nitronium Controlled Release SigmaComplex Sigma Complex (Arenium) Nitronium->SigmaComplex Electrophilic Attack MetaProduct m-Nitrobenzonitrile SigmaComplex->MetaProduct Deprotonation

Mechanistic pathways comparing traditional mixed acid nitration versus N-nitrosaccharin.

References

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications / PMC.2

  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. Cardiff University / Springer. 3

  • Synthesis Methods: 4-Nitrobenzonitrile. Smolecule. 4

  • Quantitative investigation of the nitration of benzonitrile. ResearchGate. 1

Sources

Technical Support Center: Separating 2,3-Dihydroxy and 3,4-Dihydroxy Nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Separating positional isomers of highly polar, multi-functional aromatic compounds—specifically 2,3-dihydroxy and 3,4-dihydroxy nitrobenzonitrile—presents a unique chromatographic challenge. Both isomers possess identical molecular weights and highly similar hydrophobicities. However, their spatial arrangements dictate subtle differences in intramolecular hydrogen bonding, pKa, and dipole moments.

This guide provides field-proven methodologies, troubleshooting FAQs, and mechanistic insights to help drug development professionals and analytical scientists achieve baseline resolution.

Section 1: Core Separation Strategies & Quantitative Data

To successfully separate these isomers, chromatographers must abandon standard hydrophobic retention strategies and instead exploit shape selectivity and electrostatic interactions .

Table 1: HPLC Column Chemistry Comparison for Positional Isomers
Column ChemistryPrimary Interaction MechanismShape SelectivityIsomer Resolution Capability
Standard C18 Hydrophobic (Dispersive)LowPoor (Co-elution common)
Pentafluorophenyl (PFP)

, Dipole-Dipole, H-bonding
HighExcellent
Mixed-Mode (RP/Ion-Exchange) Hydrophobic + ElectrostaticModerateExcellent (Exploits pKa differences)
Table 2: Physicochemical Properties of Target Analytes
IsomerFirst pKa (

)
Metal Chelation PotentialRecommended Mobile Phase pH
3,4-Dihydroxy-nitrobenzonitrile ~6.47High (Vicinal diol)2.5 – 3.0
2,3-Dihydroxy-nitrobenzonitrile ~6.5 - 7.0 (est.)High (Vicinal diol)2.5 – 3.0
Step-by-Step Methodology: HPLC Method Development & Validation

This protocol is designed as a self-validating system. If the validation criteria in Step 4 fail, the system dictates the exact corrective action.

  • System Preparation & Passivation : Flush the HPLC system with a passivating solvent or ensure the use of PEEK (Polyether ether ketone) tubing. Causality: Catechols are strong metal ligands; passivating the system prevents irreversible adsorption to stainless steel frits.

  • Column Equilibration : Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). Equilibrate with Mobile Phase A (Water + 0.1% Formic Acid, pH ~2.7) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Isocratic Hold & Gradient Elution :

    • Causality: Positional isomers often require extended residence time in a highly aqueous environment to maximize shape-selective interactions.

    • Action: Program an initial isocratic hold at 5% B for 5 minutes, followed by a shallow gradient to 60% B over 20 minutes.

  • Self-Validation Check : Inject a mixed standard of the 2,3- and 3,4-isomers. Calculate the resolution (

    
    ).
    
    • Feedback Loop: If

      
      , decrease the gradient slope by 50% or lower the column compartment temperature to 20°C. Lower temperatures increase the lifetime of the dipole-dipole interactions between the PFP stationary phase and the analytes, enhancing resolution.
      

Section 2: Troubleshooting FAQs

Q1: Why do the 2,3- and 3,4-isomers co-elute as a single broad peak on my standard C18 column? A: Standard C18 stationary phases rely primarily on hydrophobic dispersive interactions. Because the hydrophobicity of the benzene ring remains nearly constant regardless of whether the hydroxyl groups are in the 2,3- or 3,4- positions, C18 lacks the "shape selectivity" required to resolve them ()[1]. Solution: Switch to a Pentafluorophenyl (PFP) column. The rigid fluorinated ring of a PFP phase provides multiple retention mechanisms—including


 interactions and enhanced spatial selectivity—which effectively discriminates between the distinct spatial arrangements of the hydroxyl groups ()[2].

Q2: I am experiencing severe peak tailing and variable recovery rates. How can I fix this? A: 1,2-Dihydroxybenzenes (catechols) are potent metal ligands that readily chelate transition metals ()[3]. If your HPLC system utilizes standard stainless-steel tubing, the vicinal diol groups of the isomers will coordinate with active iron sites, leading to irreversible adsorption and tailing. Solution: Upgrade to bio-inert PEEK hardware. Alternatively, introduce a trace amount of a chelating agent (e.g., 10 µM EDTA) to the mobile phase to outcompete the catechol-metal interaction and passivate the system.

Q3: How should I optimize the mobile phase pH for these specific isomers? A: The first acid dissociation constant (


) for 3,4-dihydroxybenzonitrile is approximately 6.47, driven by the electron-withdrawing nature of the nitrile and nitro groups ()[3]. The 2,3-isomer exhibits slightly different ionization behavior due to strong intramolecular hydrogen bonding between the 2-hydroxyl and the adjacent functional groups.
Solution: To prevent partial ionization—which causes peak splitting and retention time shifts—buffer the mobile phase to at least 2 pH units below the lowest pKa. Using 0.1% Formic Acid (pH ~2.7) ensures both isomers remain fully protonated. Alternatively, Mixed-Mode columns can be used to explicitly exploit these subtle pKa differences for separation ()[4].

Section 3: Mechanistic Pathways & Workflows

HPLC_Workflow Start Start Method Development ColSelect Select Stationary Phase Start->ColSelect C18 Standard C18 (Hydrophobic only) ColSelect->C18 Poor Choice PFP PFP / Mixed-Mode (Shape Selectivity / Pi-Pi) ColSelect->PFP Optimal C18->ColSelect Co-elution pH Adjust Mobile Phase pH (pH 2.5 - 3.0) PFP->pH Tailing Check for Peak Tailing pH->Tailing Passivate System Passivation (PEEK / EDTA) Tailing->Passivate If Tailing Occurs Success Baseline Resolution (Rs > 1.5) Tailing->Success Sharp Peaks Passivate->Success

Workflow for optimizing the chromatographic separation of dihydroxy nitrobenzonitrile isomers.

Chelation_Pathway Catechol Vicinal Diols (2,3- & 3,4-isomers) Fe Active Fe Sites (Stainless Steel Frits) Catechol->Fe Chelation EDTA Mobile Phase EDTA OR PEEK Hardware Catechol->EDTA Passivation Strategy Complex Catechol-Metal Complex (Irreversible Adsorption) Fe->Complex Tailing Severe Peak Tailing Complex->Tailing Free Analyte Remains Free EDTA->Free Outcompetes Catechol Sharp Sharp Symmetric Peaks Free->Sharp

Mechanistic pathway of catechol-metal chelation and the passivation strategy for sharp peaks.

References

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation . Welch Materials. [Link]

  • ACE C18-PFP Technical Brochure . Advanced Chromatography Technologies.[Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes . PubMed Central (PMC) / NIH.[Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions . SIELC Technologies.[Link]

Sources

Troubleshooting low yields in methoxy-group deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methoxy-Group Deprotection

Core Directive & Diagnostic Framework

Low yields in methoxy deprotection are rarely due to "bad reagents" but rather a misunderstanding of the intermediate species formed. The methyl group is stable; removing it requires overcoming a high activation energy barrier or forming a stable intermediate that must be actively degraded.

The Golden Rule of Demethylation: You are not just breaking an ether bond; you are often forming a stable metal-phenoxide complex. If you lose the complex during workup, you lose the yield.

Diagnostic Decision Tree (Reagent Selection)

Use this logic flow to ensure you are using the correct tool for your substrate.

DemethylationSelector Start Start: Substrate Analysis AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive BasicSensitive Is the substrate Base Sensitive? AcidSensitive->BasicSensitive No TMSI Reagent: TMSI (or TMSCl/NaI) Mild, neutral conditions AcidSensitive->TMSI Yes LewisAcid Can it tolerate Lewis Acids? BasicSensitive->LewisAcid No LSelectride Reagent: L-Selectride For non-acidic conditions BasicSensitive->LSelectride Yes BBr3 Reagent: BBr3 (DCM, -78°C to RT) Standard, high success rate LewisAcid->BBr3 Yes, standard scale AlCl3 Reagent: AlCl3 + Thiol Scalable, cleavage of hindered ethers LewisAcid->AlCl3 Yes, large scale/hindered PyHCl Reagent: Pyridine HCl (180°C) Robust, solvent-free, harsh LewisAcid->PyHCl No, requires brute force

Figure 1: Reagent selection logic based on substrate stability.

Deep Dive: Boron Tribromide (BBr )[1][2][3]

The Issue: The reaction looks complete by TLC, but after workup, the yield is <40%. The Cause: Incomplete hydrolysis of the borate ester intermediate.

Technical Insight

BBr


 does not release the phenol directly. It forms a mono-, di-, or tri-phenoxy borane intermediate (

or

). These B-O bonds are strong. A simple water wash is often insufficient to hydrolyze them, especially if the product precipitates as a gummy borate complex that traps your product.
Troubleshooting Guide (Q&A)

Q: My reaction turned into a solid clump. What happened? A: You likely formed a stable borate complex that precipitated.

  • Fix: Do not filter this solid! It is your product precursor. You must perform a destructive quench.

  • Protocol: Add MeOH dropwise (exothermic!) to form volatile trimethyl borate (

    
    ), then reflux for 30 minutes. This breaks the B-O-Ar bond.
    

Q: I see the product on TLC during the reaction, but it disappears after extraction. A: Your phenol might be water-soluble or trapped in an emulsion.

  • Fix: Phenols are acidic (

    
    ). If you wash with NaOH or sat. 
    
    
    
    , your product moves to the aqueous layer.
  • Self-Validating Step: Check the pH of your aqueous layer. If you want the product in the organic layer, the pH must be < 4.

Optimized BBr Protocol
  • Setup: Dry DCM,

    
     atmosphere. Cool to -78°C.[1][2]
    
  • Addition: Add BBr

    
     (3.0 equiv).[3] Note: 1.0 equiv is theoretically sufficient but practically fails due to stable complex formation.
    
  • Warming: Allow to warm to RT overnight.

  • The Critical Quench (The "Yield Saver"):

    • Cool to 0°C.[1][4]

    • Add MeOH carefully (CAUTION: HBr gas evolution).

    • Stir at RT for 30 mins or concentrate and repeat MeOH addition 2x. This removes Boron as volatile

      
      .
      
  • Partition: Partition between EtOAc and Water.

  • Verification: Spot the aqueous layer on TLC to ensure no product loss.

Deep Dive: Aluminum Chloride + Thiol System

The Issue: BBr


 failed or the substrate contains carbonyls that BBr

attacked. The Cause: The "Hard" Lewis acid (Al) needs a "Soft" nucleophile (Thiol) to effect the cleavage via an

-like mechanism.
Technical Insight

This method relies on the high affinity of Aluminum for Oxygen to activate the ether, while the Thiolate attacks the methyl group. It is highly effective for ortho-substituted methoxy groups due to chelation effects [1].

Troubleshooting Guide (Q&A)

Q: The reaction is extremely slow (24h+). A: You might be using the wrong solvent or thiol.

  • Fix: Switch from DCM to Nitromethane or Acetonitrile . The solvent must solubilize the AlCl

    
    -substrate complex.
    
  • Optimization: Use 1-Dodecanethiol instead of Ethanethiol. It is odorless and has a higher boiling point, allowing higher reaction temperatures [2].

Q: I have aluminum salts crashing out that are impossible to filter. A: Aluminum emulsions are notorious.

  • Fix: Use a Rochelle's Salt (Potassium Sodium Tartrate) quench.

  • Protocol: Add sat. Rochelle's Salt solution and stir vigorously for 2 hours. The layer will separate cleanly as the tartrate chelates the aluminum.

Deep Dive: Pyridine Hydrochloride (Py-HCl)

The Issue: Substrate charred/decomposed. The Cause: Thermal degradation. This reaction typically requires 180°C+.[5]

Technical Insight

This is a "melt" reaction.[5] The high temperature is necessary to make the salt molten and reactive.

Troubleshooting Guide (Q&A)

Q: Can I lower the temperature? A: Generally, no. The reagent must be molten.

  • Workaround: Use Microwave Irradiation .[6]

  • Data: Microwave heating (200W) can complete the reaction in 15 mins vs 4 hours thermal heating, significantly reducing decomposition [3].

Q: My Py-HCl sublimed and clogged the condenser. A: This changes the stoichiometry mid-reaction.

  • Fix: Use a sealed tube or pressure vial (if safety permits and scale is small) to contain the reagent.

Comparative Data & Reagent Selection

ReagentMechanismKey Tolerance IssueYield KillerReference
BBr

Lewis Acid /

Acid-labile groups, AldehydesIncomplete Hydrolysis[4]
AlCl

+ EtSH
Lewis Acid / NucleophileEsters (sometimes)Aluminum Emulsions[1, 2]
Pyridine HCl Protonation /

Thermally unstable groupsDecomposition / Sublimation[3]
TMSI (in situ) Silylation / NucleophileBenzyl ethers (cleaves them too)Moisture (Hydrolysis of TMSI)[5]

Visualizing the Mechanism & Failure Points

The following diagram illustrates the BBr


 pathway, highlighting exactly where yields are lost.

BBr3Mechanism cluster_fail Common Failure Point Substrate Ar-OMe Complex Adduct [Ar-OMe-BBr3] Substrate->Complex BBr3, -78C Intermediate Borate Ester Ar-O-BBr2 Complex->Intermediate -MeBr (Gas) Solid Precipitate (ArO)3B Intermediate->Solid Agglomeration (Yield Trap) Hydrolysis Hydrolysis (MeOH/H2O) Intermediate->Hydrolysis Quench Solid->Hydrolysis Requires Reflux with MeOH Product Phenol Ar-OH Hydrolysis->Product Workup

Figure 2: The BBr3 demethylation pathway. The red node indicates the stable borate complex often mistaken for a failed reaction.

References

  • Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system.Journal of Organic Chemistry , 45(22), 4275–4277.[7] Link

  • Chae, J. (2005). Practical Demethylation of Aryl Methyl Ethers Using an Odorless Thiol Reagent.Archives of Pharmacal Research , 28, 1362–1365. Link

  • Kulkarni, P. P., et al. (1999).[6] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.[6]Journal of Chemical Research , 394-395.[6] Link

  • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide.[8][9][10]Tetrahedron , 24(5), 2289-2292. Link

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis.The Journal of Organic Chemistry , 42(23), 3761-3764. Link

Sources

Technical Support Center: Purification of Polar Nitrocatechols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Inorganic Salts from Polar Nitrocatechol Products Ticket ID: #NC-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The "Amphiphilic Trap"

Welcome to the technical support center. If you are reading this, you are likely facing a common but frustrating paradox in organic synthesis: Nitrocatechols are the "unhappy medium" of purification.

They possess a nitro group (polar) and a catechol moiety (two hydroxyls, acidic, H-bonding), making them significantly water-soluble, especially in the presence of inorganic salts. However, they are also aromatic, meaning they should extract into organics. The presence of inorganic salts (NaCl, Na₂SO₄, KBr) from your nitration or hydrolysis steps creates a "salting-in" effect or stabilizes emulsions, rendering standard extraction inefficient.

This guide moves beyond basic textbooks to address the specific physicochemical challenges of desalting nitrocatechols.

Module 1: The Chemistry of the Problem

To purify nitrocatechols, you must master their pKa-dependent speciation .

  • The Acidic Challenge: Nitrocatechols have a pKa ≈ 6.8 (4-nitrocatechol) to 7.[1]2. In neutral water (pH 7), a significant portion exists as the anionic phenolate , which is highly water-soluble and binds tightly to inorganic cations (Na⁺, K⁺).

  • The Chelation Trap: The ortho-hydroxyls form stable complexes with trace metals (Fe³⁺), leading to "black tar" impurities that are impossible to crystallize.

Visualizing the Solubility Switch

The following logic gate demonstrates why your current extraction might be failing.

pH_Switch_Logic Start Crude Reaction Mixture (Aq. + Salts + Nitrocatechol) CheckPH Check pH Start->CheckPH Neutral pH > 6.0 (Phenolate Anion Form) CheckPH->Neutral If Neutral/Basic Acidic pH < 2.0 (Fully Protonated Neutral Form) CheckPH->Acidic If Acidified Result1 Stays in Water Co-elutes with Salts Neutral->Result1 Result2 Partition Coefficient (LogP) Increases Extractable / Adsorbable Acidic->Result2

Figure 1: The pH-dependent solubility switch required for effective isolation.

Module 2: The Industrial Gold Standard (Adsorption Resins)

For scale-up (>10g) or high-salt burdens (>5% w/w), Macroporous Adsorption Resins are superior to solvent extraction.[1] They work by "Hydrophobic Interaction Chromatography" (HIC). The resin binds the aromatic ring while inorganic salts pass through.

Recommended Resins:

  • Mitsubishi DIAION™ HP-20 / SP-850: Styrenic backbone.[1][2] Excellent for aromatic adsorption.

  • Amberlite™ XAD-4 / XAD-16: High surface area, hydrophobic.

Protocol: Desalting via HP-20 Resin[1]

Prerequisites:

  • Column packed with HP-20 (approx. 30-50 mL resin per gram of crude product).

  • Pre-wet resin with Methanol, then rinse thoroughly with Deionized (DI) Water.

Step-by-Step Workflow:

  • Feed Preparation (Critical):

    • Dissolve crude nitrocatechol in water.

    • Adjust pH to 1.5 - 2.0 using dilute HCl. Why? This forces the catechol into its neutral, hydrophobic form, maximizing binding to the resin.

    • Filter off any insoluble tars before loading.

  • Loading:

    • Load the aqueous feed onto the column at a slow flow rate (SV = 1-2 bed volumes/hour).

    • Observation: The dark nitrocatechol band will bind to the top/middle of the column. The effluent should be clear or pale yellow (containing salts).

  • Salt Wash:

    • Wash with acidified water (pH 2, HCl) for 3-5 bed volumes.

    • Test: Check effluent conductivity or use AgNO₃ solution (if removing chlorides) to ensure no salts remain.

  • Elution:

    • Switch eluent to Methanol or Acetone .

    • Collect the dark, concentrated product fraction.

    • Evaporate solvent to yield salt-free solid.

Resin_Workflow Step1 1. Acidify Feed (pH < 2) Step2 2. Load Resin (HP-20 / XAD) Step1->Step2 Neutral Species Step3 3. Aqueous Wash (Removes Salts) Step2->Step3 Salts pass through Step4 4. Organic Elution (Recovers Product) Step3->Step4 Switch Solvent

Figure 2: Macroporous resin desalting workflow.

Module 3: The Bench-Top Solution (Modified Extraction)

If you lack resins, you must modify the standard extraction to overcome the "amphiphilic trap."

Troubleshooting Guide: Extraction & Crystallization
SymptomDiagnosisCorrective Action
Emulsion / No Phase Separation Nitrocatechol is acting as a surfactant; pH is likely too high (>4).[1]1. Add conc. HCl until pH < 1. 2. Add solid NaCl to saturation ("Salting Out"). 3. Filter the emulsion through a Celite pad to break the interface.
"Oiling Out" during Crystallization Product is precipitating as a supercooled liquid before crystallizing.[1] Common in nitrocatechols.1. Seeding: Add a seed crystal at the cloud point.[1] 2. Slow Cooling: Do not crash cool. 3. Solvent Switch: Use Toluene/Acetic Acid mixtures.[1] The acid keeps it protonated; toluene forces precipitation.
Product turns Black/Purple Oxidation or Metal Chelation (Fe³⁺).1. Add 0.1% Ascorbic Acid or Sodium Bisulfite to the aqueous phase. 2. Wash organic layer with 10% EDTA solution. 3. Use glass-lined or plastic equipment, avoid steel spatulas.
High Ash Content (Salts remain) Water was physically entrained in the organic layer.1. Dry organic layer with Na₂SO₄ rigorously. 2. Perform a final "polish filtration" of the dry organic solvent before evaporation.
The "Salting-Out" Protocol (Bench Scale)
  • Acidify: Bring aqueous mixture to pH 1 using H₂SO₄.

  • Saturate: Add NaCl until the solution is saturated (undissolved salt visible). Note: This pushes the organic nitrocatechol OUT of the water phase.

  • Extract: Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .[1] Avoid DCM (poor solubility for polar nitrocatechols).

  • Wash: Wash the organic layer once with minimal brine (to remove entrained water).[1]

  • Dry: Dry over MgSO₄, filter, and evaporate.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Silica Gel Chromatography to desalt? A: Not recommended. Nitrocatechols are acidic and will streak badly on standard silica gel due to interaction with silanol groups.[1] If you must use silica, you need to deactivate it with 1% Acetic Acid in your eluent. However, silica does not remove inorganic salts efficiently (salts often plug the top of the column). Use C18 (Reverse Phase) or HP-20 (Adsorption) instead.

Q: My product is 4-Nitrocatechol. It dissolves in water even at pH 2. What now? A: 4-Nitrocatechol is notoriously water-soluble.[1] In this case, Continuous Liquid-Liquid Extraction is your best friend. Set up a continuous extractor with Ether or EtOAc and run it for 12-24 hours. Alternatively, use the HP-20 resin method (Module 2), which is specifically designed for water-soluble organics.

Q: Is the dry solid shock-sensitive? A: Mononitrocatechols are generally stable, but all dry nitro-aromatics should be handled with care.[1] Avoid scraping dry solids vigorously. Store in the dark (they are photosensitive) and under inert gas to prevent oxidation.

References

  • Mitsubishi Chemical Corporation. DIAION™ & SEPABEADS™ Synthetic Adsorbents Manual.[1] (Industry standard for resin properties and desalting protocols).

  • Harrison, K. et al. (2018). Identification and Quantification of 4-Nitrocatechol... Environmental Science & Technology.[3] (Provides data on solubility and pKa of 4-nitrocatechol).

  • PubChem Compound Summary. 4-Nitrocatechol (CID 3505109). National Center for Biotechnology Information. (Physicochemical property verification).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (General reference for "Salting Out" and extraction of phenols).

Sources

Overcoming solubility issues of nitrocatechols in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this in-depth guide to address one of the most persistent bottlenecks in structural analysis: the recalcitrant solubility of nitrocatechols.

Compounds containing a nitrocatechol pharmacophore (such as the Parkinson’s disease therapeutics entacapone and tolcapone, or fundamental building blocks like 4-nitrocatechol) exhibit unique physicochemical behaviors. This guide synthesizes field-proven diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to help you overcome these barriers without compromising your analytical integrity.

Mechanistic Insights: The Root of the Problem

To solve a solubility issue, we must first understand the causality behind it. The poor solubility of nitrocatechols in standard NMR solvents is dictated by two competing thermodynamic forces:

  • Bidentate Hydrogen Bonding: The adjacent hydroxyl groups of the catechol moiety engage in exceptionally strong bidentate self-self hydrogen bonding, creating a robust intermolecular network[1].

  • Electronic Effects: The strongly electron-withdrawing nitro group lowers the pKa of the catechol protons, increasing their polarity and reinforcing the crystalline lattice energy[2].

When placed in non-polar solvents like chloroform-d (


), the solvent lacks the hydrogen-bond accepting capability to competitively disrupt these networks, leading to rapid precipitation. Conversely, while highly polar solvents like 

can break the lattice, their hygroscopic nature introduces rapid proton exchange, which broadens critical -OH resonances into the baseline.

Diagnostic Workflow for Nitrocatechol NMR Analysis

The following logic tree illustrates the decision-making process for troubleshooting nitrocatechol solubility.

G Start Solid Nitrocatechol Sample TestPolarity Initial Screen: CDCl3 or Acetone-d6 Start->TestPolarity Soluble Acquire 1H/13C NMR TestPolarity->Soluble Soluble Insoluble Precipitation / Poor S/N Ratio TestPolarity->Insoluble Insoluble DMSOTest Switch to DMSO-d6 or MeOD Insoluble->DMSOTest DMSOTest->Soluble Good Spectra Broadening Peak Broadening / Missing OH Protons DMSOTest->Broadening H-Bond / Exchange Issues SaltForm Form Amine Salt (e.g., Diethylamine) Broadening->SaltForm Non-destructive Derivatize Cocrystallization / Derivatization Broadening->Derivatize Destructive/Complex Success High-Resolution 2D NMR SaltForm->Success Derivatize->Success

Caption: Diagnostic workflow for resolving nitrocatechol solubility and proton exchange issues in NMR.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my nitrocatechol (e.g., entacapone) precipitate in


 even at very low concentrations? 
Cause:  Nitrocatechols possess a highly stable crystalline lattice driven by heteromeric and homomeric hydrogen bonds (O–H···O and O–H···N)[2]. 

cannot overcome the enthalpy of this lattice. Solution: Do not force dissolution in

using heat; the compound will simply crash out upon cooling in the NMR probe, potentially ruining the shim profile. Instead, transition to a solvent with a higher hydrogen-bond acceptor propensity, such as Acetone-

.

Q2: I switched to


, and the compound dissolved, but my catechol -OH peaks are missing or extremely broad. How do I fix this? 
Cause: 

is highly hygroscopic. Trace water in the solvent facilitates rapid chemical exchange of the acidic catechol protons on the NMR timescale, broadening the signal[3]. The electron-withdrawing nitro group further lowers the pKa of these protons, accelerating the exchange rate. Solution: You must create a self-validating, moisture-free system (See Protocol 2). Use freshly opened ampoules of

stored over activated 4Å molecular sieves. If exchange persists, lowering the probe temperature (e.g., to 10°C) can slow the exchange rate sufficiently to observe the -OH resonances.

Q3: My compound is a highly recalcitrant nitrocatechol that remains insoluble even in DMSO, or I need to perform high-concentration 2D NMR (HSQC/HMBC). What is the most reliable method? Cause: For complex nitrocatechols, intermolecular stacking (π-π interactions) and bidentate hydrogen bonding outcompete even strong solvents[1]. Solution: The most effective, field-proven strategy is the formation of amine salts. Reacting the nitrocatechol with secondary or tertiary amines (such as diethylamine) deprotonates the most acidic hydroxyl group. This breaks the self-self hydrogen bonding network and replaces it with a highly soluble ionic complex. Studies have shown that forming the diethylamine salt of entacapone dramatically increases solubility, allowing for crystal-clear NMR spectra[4]. Alternatively, cocrystallization with agents like theophylline can disrupt the native lattice[5].

Quantitative Solvent Comparison

Table 1: Evaluation of NMR Solvents for Nitrocatechol Analysis

SolventH-Bond Disruption CapabilityRelative Solubility LimitViscosity (cP at 25°C)Causality & Notes
Chloroform-d (

)
Very Low< 1 mg/mL0.54Fails to break bidentate self-self H-bonds. Often requires salt formation for use[4].
Methanol-d4 (MeOD) Moderate~ 5-10 mg/mL0.55Good solubility, but completely exchanges -OH protons with deuterium, rendering them invisible.
Acetone-

High~ 15-20 mg/mL0.31Excellent compromise. Low viscosity provides sharp peaks; acts as a good H-bond acceptor.
DMSO-

Very High> 30 mg/mL1.99Breaks crystal lattice effectively. High viscosity broadens peaks slightly; highly hygroscopic[3].

Standardized Experimental Protocols

Protocol 1: Preparation of Nitrocatechol Amine Salts for Enhanced NMR Solubility

This protocol leverages acid-base chemistry to disrupt the catechol lattice, yielding highly soluble salts without permanently altering the covalent structure of the core molecule[4].

  • Dissolution: Suspend 10 mg of the solid nitrocatechol in 1.0 mL of absolute ethanol in a 1-dram glass vial.

  • Amine Addition: Add 1.1 molar equivalents of diethylamine (DEA) or triethylamine (TEA) dropwise while stirring. The suspension should rapidly clear as the salt forms, often accompanied by a distinct color change (e.g., yellow to deep orange/red) due to phenoxide formation.

  • Incubation: Stir the reaction mass at 25°C for 30 minutes to ensure complete thermodynamic conversion.

  • Isolation: Evaporate the ethanol under a gentle stream of nitrogen, then place the residue under a high vacuum line for 2 hours to remove any residual volatile amines.

  • NMR Preparation: Dissolve the resulting solid salt in 0.6 mL of

    
     or 
    
    
    
    . The solubility will be exponentially higher than the parent compound, enabling rapid acquisition of
    
    
    and 2D NMR spectra.
Protocol 2: Moisture-Free Sample Preparation in Hygroscopic Solvents

To observe exchangeable -OH protons in nitrocatechols, the system must be rigorously dehydrated[3].

  • Solvent Drying: Add activated 4Å molecular sieves to a fresh bottle of

    
     or Acetone-
    
    
    
    at least 24 hours prior to use.
  • Sample Drying: Place the solid nitrocatechol sample in a vacuum desiccator or on a high vacuum line for at least 30 minutes to remove surface moisture[3].

  • Preparation: In a dry, inert atmosphere (such as a glovebox or a nitrogen-flushed bag), dissolve 5-10 mg of the sample in 0.6 mL of the dried solvent.

  • Transfer: Transfer the solution to an oven-dried NMR tube. Cap immediately and seal the cap with Parafilm to prevent atmospheric moisture ingress during transport to the spectrometer.

References

  • Compliant Clients: Catechols Exhibit Enhanced Solubility and Stability in Diverse Complex Coacervates . DR-NTU. 1

  • How to Get a Good 1H NMR Spectrum . Department of Chemistry : University of Rochester. 3

  • A new synthesis of Entacapone and report on related studies . Indian Academy of Sciences. 4

  • Effects of aqueous solubility and dissolution characteristics on oral bioavailability of entacapone . ResearchGate. 2

  • Entacapone: Improving Aqueous Solubility, Diffusion Permeability and Cocrystal Stability with Theophylline . ResearchGate. 5

Sources

Technical Support Center: Controlling Exotherms in Large-Scale Nitration of Catechols

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Process Safety & Scale-Up) Ticket Context: Thermal runaway prevention and oxidative degradation control during catechol nitration.

Executive Summary: The Dual Hazard

Scaling up the nitration of catechols (1,2-dihydroxybenzenes) presents a unique "dual hazard" that distinguishes it from standard aromatic nitration:

  • Thermal Runaway: The reaction is highly exothermic (

    
    ). In large reactors, the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.
    
  • Oxidative Instability: Catechols are electron-rich and prone to oxidation by nitric acid. This side reaction produces o-quinones , which polymerize into "tars." This oxidation is autocatalytic, mediated by nitrous acid (

    
    ), and generates additional heat, often triggering a secondary runaway.
    

Core Directive: You cannot control the exotherm without controlling the oxidation. The two are mechanically linked.

Mechanism & Chemistry: Why Your Reaction Turns Black

Users often report their reaction mixture turning dark black/brown rapidly, accompanied by a temperature spike. This is not nitration; it is oxidative degradation.

The "Red Fume" Cycle

The presence of nitrous acid (


)—often present as an impurity in 

or generated in situ—catalyzes the oxidation of the catechol ring.
  • Path A (Desired): Electrophilic substitution by

    
     yields Nitrocatechol.
    
  • Path B (Undesired): Radical attack by

    
     or 
    
    
    
    yields Semiquinones
    
    
    o-Quinones
    
    
    Polymerized Tar + Heat .
Visualizing the Pathway

CatecholNitration Catechol Catechol (Starting Material) Nitronium NO2+ (Electrophile) Catechol->Nitronium Radicals NO• / NO2• (Oxidants) Catechol->Radicals HNO3 HNO3 (Nitrating Agent) HNO2 HNO2 (Impurity/Catalyst) HNO3->HNO2 Autocatalysis HNO3->Nitronium HNO2->Radicals NitroCat Nitrocatechol (Product) Nitronium->NitroCat Quinone o-Quinone (Unstable) Radicals->Quinone Heat1 Exotherm (-140 kJ/mol) NitroCat->Heat1 Tar Black Tar (Polymerization) Quinone->Tar Heat2 RUNAWAY HEAT (Oxidation) Tar->Heat2 Heat2->HNO2 Accelerates

Figure 1: The bifurcation of catechol nitration. Path B (bottom) represents the oxidative runaway loop driven by nitrous acid (


).

Troubleshooting Guide (Q&A)

Issue 1: "Temperature spikes despite active cooling."

Diagnosis: Reagent Accumulation. If you add nitric acid at a temperature lower than the reaction initiation threshold, the acid accumulates unreacted. Once the threshold is reached, all accumulated acid reacts simultaneously.

Corrective Action:

  • Calculate

    
    :  Determine the onset temperature via DSC (Differential Scanning Calorimetry) before scale-up.
    
  • Dosing Control: Shift from "Flow Control" to "Temperature-Controlled Dosing." The feed pump should automatically stop if reactor

    
    .
    
  • Verification: Ensure the reaction is instantaneous at the dosing temperature. If you stop the feed and the exotherm persists for >5 minutes, you are accumulating reagent.

Issue 2: "The mixture turns to black tar immediately."

Diagnosis: Uncontrolled Oxidation via Nitrous Acid. Corrective Action:

  • Use a Scavenger: Add Urea (0.5 - 1.0 equiv relative to

    
    ) or Sulfamic Acid  to the reaction mixture before adding nitric acid.
    
    • Mechanism:[1][2][3][4][5] Urea reacts with

      
       to form 
      
      
      
      ,
      
      
      , and water, breaking the catalytic oxidation cycle.
  • Inert Atmosphere: Sparge the reactor with Nitrogen to remove dissolved

    
     gases.
    
Issue 3: "Yield is low; mostly ortho-isomer formed."

Diagnosis: Direct nitration favors the ortho position due to hydrogen bonding with the hydroxyl group. Corrective Action:

  • Two-Phase System: Use a biphasic system (e.g., Water/Dichloromethane or Water/Ether).

    • The catechol remains in the organic phase.

    • 
       remains in the aqueous phase.
      
    • Nitration occurs only at the interface, limiting the concentration of the nitrating agent and reducing oxidative stress.

Recommended Protocol: Urea-Stabilized Biphasic Nitration

This protocol is designed for safety and scalability, minimizing the risk of thermal runaway.

Reagents & Setup
  • Substrate: Catechol (1.0 equiv) dissolved in Dichloromethane (DCM) or Diethyl Ether (5-10 volumes).

  • Nitrating Agent: Dilute Nitric Acid (20-30% w/w). Avoid fuming

    
    .
    
  • Scavenger: Urea (0.1 - 0.2 equiv).

  • Catalyst: Sodium Nitrite (

    
    ) - Wait, why? A trace amount initiates the reaction controlledly, while Urea prevents the excess buildup. Correction for Safety: In strict safety protocols, omit added nitrite  and rely on Urea to manage the impurities in the Nitric Acid.
    
Step-by-Step Procedure
StepActionCritical Control Point (CCP)
1 Charge Reactor: Add Catechol and Organic Solvent. Stir to dissolve. Cool to 0–5°C.Ensure full dissolution.[6] Slurries can cause hot spots.
2 Add Scavenger: Add solid Urea to the organic phase.Urea must be present before acid addition.
3 Prepare Acid: Dilute

to desired concentration.
Do not use concentrated acid directly.
4 Controlled Addition: Dose

solution over 2–4 hours.
CCP: Maintain

. If

rises, STOP dosing.
5 Post-Stir: Stir for 30 mins at 5–10°C.Monitor for delayed exotherm.
6 Quench: Separate phases immediately. Wash organic phase with water and dilute

.
Neutralize acid quickly to prevent post-reaction oxidation.
Process Safety Logic Diagram

SafetyProtocol Start Start Process Prep Dissolve Catechol + Urea (Solvent: DCM/Ether) Start->Prep Check Check Cooling Capacity (Chiller < -10°C) Prep->Check Dose Start HNO3 Dosing Check->Dose Decide Is Temp > 10°C? Dose->Decide Stop STOP FEED Increase Stirring Decide->Stop Yes Continue Continue Dosing Decide->Continue No Stop->Decide Wait for Cool Down Finish Phase Separation & Quench Continue->Finish

Figure 2: Logic flow for temperature-controlled dosing. The feedback loop at the "Decide" node is the primary safety barrier.

Emergency Response: Thermal Runaway

If the temperature rises uncontrollably (e.g., >20°C rise in <1 minute):

  • KILL SWITCH: Stop acid dosing immediately.

  • MAX COOLING: Set jacket temperature to minimum.

  • DUMP QUENCH: If

    
     approaches the Onset Temperature (
    
    
    
    determined by calorimetry, typically >40-50°C for unstable mixtures), dump the reactor contents into a pre-staged Ice/Water Quench Tank .
    • Note: Do not attempt to cool a runaway reaction in the reactor if it has passed the "Point of No Return." Mass transfer into a quench tank is faster than heat transfer through the jacket.

References

  • BenchChem Technical Support. (2025).[6][7] Managing Thermal Runaway in Nitration Reactions. Retrieved from BenchChem Safety Database.

  • Rana, M. S., et al. (2022). "Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals." Environmental Science & Technology.[3] Link

  • Nagarajan, S., et al. (2006). "Urea nitrate and nitrourea: powerful and regioselective aromatic nitration agents."[8][9] Tetrahedron Letters. Link

  • Institution of Chemical Engineers (IChemE). "Runaway reaction hazards in processing organic nitrocompounds." Symposium Series. Link

  • Google Patents. (1999). Regioselective nitration of aromatic compounds. US5946638A. Link

Sources

Technical Support Center: Troubleshooting Dihydroxybenzonitrile Oxidation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Working with dihydroxybenzonitriles (e.g., 3,4-dihydroxybenzonitrile or 2,3-dihydroxybenzonitrile) presents a unique challenge during downstream processing. These compounds contain a highly reactive catechol (1,2-benzenediol) moiety. While the electron-withdrawing nitrile group provides slight stabilization compared to an unsubstituted catechol, the hydroxyl groups remain highly susceptible to auto-oxidation, particularly during aqueous extraction and concentration.

This guide provides field-proven, self-validating protocols to prevent the degradation of your target molecule and ensure high-yield recoveries.

FAQ 1: Why does my reaction mixture turn dark brown or black during aqueous workup?

Causality & Mechanism: The dark coloration is the hallmark of catechol auto-oxidation and subsequent polymerization. In the presence of dissolved oxygen (O₂) and neutral-to-basic pH, the catechol moiety deprotonates to form a phenoxide ion. This electron-rich species rapidly undergoes single-electron transfer to oxygen, forming a highly reactive ortho-quinone intermediate[1]. Because o-quinones are potent electrophiles, they rapidly undergo nucleophilic attack by unreacted catechol molecules or other nucleophiles in the mixture, initiating a cascade of polymerization reactions that yield dark, melanin-like tars[2].

CatecholOxidation A Dihydroxybenzonitrile (Catechol Form) B o-Quinone Intermediate (Highly Electrophilic) A->B O2, Base (pH > 7) Auto-oxidation B->A Reductant Rescue (e.g., Ascorbic Acid) C Polymeric Products (Dark Brown/Black Tar) B->C Nucleophilic Attack Polymerization

Mechanism of dihydroxybenzonitrile auto-oxidation to o-quinone and polymerization, with reductant rescue.

FAQ 2: How can I adjust my extraction protocol to prevent this oxidation?

Self-Validating Protocol: To prevent oxidation, you must simultaneously eliminate the three drivers of quinone formation: alkaline pH, dissolved oxygen, and the absence of a sacrificial reductant. Below is a detailed, step-by-step methodology for a robust, anaerobic acidic extraction.

Step-by-Step Methodology: Anaerobic Acidic Extraction

  • Quench and Acidify: Before exposing the reaction to air, quench the mixture under an inert atmosphere (Argon or N₂). Adjust the aqueous phase to pH 2–3 using 1M HCl or 10% citric acid. Why? Fully protonating the hydroxyl groups prevents the formation of the oxidation-prone phenoxide ion[3].

  • Solvent Degassing: Use an extraction solvent (e.g., Ethyl Acetate or MTBE) that has been sparged with Argon for at least 15 minutes to displace dissolved oxygen. Avoid old ethereal solvents that may contain peroxides.

  • Extraction at Low Temperature: Perform the extraction in an ice bath (0–5 °C). Lowering the temperature significantly reduces the kinetics of auto-oxidation.

  • Antioxidant Wash (Critical Step): Wash the combined organic layers with an aqueous solution containing a reducing agent, such as 5% sodium dithionite (Na₂S₂O₄) or 5% ascorbic acid. This step chemically reduces any trace o-quinones back to the target catechol[4].

  • Drying and Concentration: Wash with brine to remove residual water and salts, then dry over anhydrous MgSO₄. Do not use basic drying agents like K₂CO₃, as the localized basicity will trigger rapid oxidation. Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

WorkupWorkflow N1 1. Quench & Acidify pH 2-3 with 1M HCl under Argon N2 2. Degassed Extraction EtOAc or MTBE at 0-5 °C N1->N2 N3 3. Antioxidant Wash 5% Na2S2O4 or Ascorbic Acid wash N2->N3 N4 4. Brine Wash & Dry MgSO4 only (Avoid K2CO3) N3->N4 N5 N5 N4->N5

Step-by-step optimized extraction workflow for preventing catechol oxidation during workup.

FAQ 3: Which antioxidant should I add to my aqueous wash, and how do they compare?

Different antioxidants operate via distinct mechanisms. Ascorbic acid acts as a sacrificial reductant that reduces quinones back to diphenols[2], while sulfur-based salts like sodium metabisulfite and sodium dithionite act as both oxygen scavengers and potent chemical reductants[5].

Table 1: Comparison of Antioxidant Additives for Catechol Workup

Antioxidant AgentMechanism of ActionOptimal pH RangePartitioning RiskRemoval Method
Ascorbic Acid (Vitamin C) Reduces o-quinones back to catechols; scavenges ROS[2].pH 2.0 – 6.0Moderate (Slightly soluble in polar organics like EtOAc).Multiple brine washes; recrystallization.
Sodium Dithionite (Na₂S₂O₄) Strong reducing agent; rapidly reduces quinones and scavenges O₂[4].pH 6.0 – 9.0 (Degrades in strong acid).Low (Strictly aqueous).Phase separation and brine wash.
Sodium Metabisulfite (Na₂S₂O₅) Scavenges dissolved oxygen; inhibits oxidative enzymes/catalysts[5].pH 3.0 – 5.0Low (Strictly aqueous).Phase separation and brine wash.

Expert Insight: For highly acidic workups (pH 2-3), Ascorbic Acid is the preferred choice because sodium dithionite decomposes rapidly in strong acids, releasing SO₂ gas. If your molecule requires a milder pH (pH 4-5), a combination of 0.1% Ascorbic Acid and 0.1% Sodium Metabisulfite provides a superior synergistic antioxidant system[3].

FAQ 4: How do I ensure the added antioxidants don't contaminate my final product?

If you use inorganic salts like sodium dithionite or sodium metabisulfite, they will remain entirely in the aqueous phase. A final wash of the organic layer with saturated NaCl (brine) ensures complete removal of these salts.

If you use ascorbic acid, be aware that it has slight solubility in polar organic solvents like ethyl acetate. To self-validate its removal, perform a TLC check (ascorbic acid is highly polar and stays at the baseline in standard hexanes/EtOAc mixtures). If ascorbic acid carries over, switch your extraction solvent to a less polar option like MTBE, or remove the trace ascorbic acid during the final silica gel chromatography or crystallization step.

References

1.[2] Role of Ascorbic Acid in the Extraction and Quantification of Potato Polyphenol Oxidase Activity. MDPI. 2.[1] Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner. ResearchGate. 3.[4] Laccases and Tyrosinases in Organic Synthesis. MDPI. 4.[5] EXTRACTION, PARTIAL PURIFICATION AND CHARACTERISATION OF POLYPHENOL OXIDASE FROM TEA LEAF. CABI Digital Library. 5.[3] Stability of apomorphine in solutions containing selected antioxidant agents. Dove Press.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2,3-Dihydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2,3-Dihydroxy-5-nitrobenzonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also stability-indicating. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this and structurally similar compounds.

Introduction: The Analytical Challenge

2,3-Dihydroxy-5-nitrobenzonitrile is a polar aromatic compound containing two hydroxyl groups, a nitrile group, and a nitro group. This combination of functional groups presents a unique challenge for reversed-phase HPLC (RP-HPLC), the most common mode of separation in the pharmaceutical industry.[1] The inherent polarity of the molecule can lead to poor retention on traditional C18 columns, while the presence of multiple functional groups increases the likelihood of co-eluting impurities and degradation products.

The primary objective of this method development is to create a stability-indicating assay. This means the method must be able to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products that might arise during synthesis or upon storage under stress conditions.[1][2] To achieve this, we will employ a systematic approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6][7]

Foundational Knowledge: Understanding the Analyte

Before initiating method development, it is crucial to understand the physicochemical properties of 2,3-Dihydroxy-5-nitrobenzonitrile.

  • Structure: The molecule possesses two adjacent hydroxyl groups, a nitrile group, and a nitro group on a benzene ring.

  • Polarity: The multiple polar functional groups (hydroxyl, nitro) make the compound highly polar. This suggests that a standard C18 column with a highly aqueous mobile phase might be necessary, or alternatively, a more polar stationary phase could be beneficial.[8]

  • UV Absorbance: Aromatic compounds with nitro and hydroxyl groups typically exhibit strong UV absorbance.[9] A diode array detector (DAD) or photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and for assessing peak purity.

  • pKa: The acidic nature of the phenolic hydroxyl groups will influence the ionization state of the molecule at different mobile phase pH values. Controlling the pH is critical for achieving consistent retention and good peak shape.[10][11][12]

Method Development Strategy: A Step-by-Step Rationale

Our strategy will follow a logical progression from initial screening to fine-tuning, ensuring a robust and reliable method.

Initial Parameter Selection

Column Selection: Given the polar nature of 2,3-Dihydroxy-5-nitrobenzonitrile, a standard C18 column might provide insufficient retention. Therefore, we will evaluate three columns with different selectivities:

  • Standard C18: A good starting point for most reversed-phase methods.

  • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which provides enhanced retention for polar compounds, especially in highly aqueous mobile phases.

  • Phenyl-Hexyl: The phenyl stationary phase can offer alternative selectivity for aromatic and nitro-containing compounds through pi-pi interactions.[12]

Mobile Phase Selection:

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[11] Acetonitrile is generally preferred for its lower viscosity and better UV transparency. We will start with ACN.

  • Aqueous Phase and Buffer: To control the ionization of the phenolic hydroxyl groups and any potential acidic or basic impurities, a buffered mobile phase is essential.[11] A phosphate buffer is a good initial choice due to its wide buffering range. We will start with a pH of 3.0 to ensure the hydroxyl groups are protonated, which generally leads to better retention in reversed-phase chromatography.[12]

Detection Wavelength: A UV scan of 2,3-Dihydroxy-5-nitrobenzonitrile in the mobile phase will be performed using a DAD/PDA detector to identify the wavelength of maximum absorbance (λmax). This will ensure maximum sensitivity for the main component and its potential impurities.

Initial Gradient: A generic gradient is an effective way to quickly screen for the presence of impurities and to estimate the required organic solvent concentration for elution. A broad gradient from 5% to 95% ACN over 20 minutes is a reasonable starting point.

Experimental Workflow: From Screening to Optimization

The following diagram illustrates the systematic workflow for developing the HPLC method.

MethodDevelopmentWorkflow cluster_InitialScreening Initial Screening Phase cluster_Optimization Optimization Phase cluster_Finalization Method Finalization & Validation Start Define Analytical Target Profile (ATP) ColumnScreening Column Screening (C18, Polar-Embedded, Phenyl-Hexyl) Start->ColumnScreening Physicochemical Properties GradientScreening Initial Gradient Elution (5-95% ACN) ColumnScreening->GradientScreening WavelengthSelection Determine λmax via PDA/DAD GradientScreening->WavelengthSelection GradientOptimization Optimize Gradient Slope & Time WavelengthSelection->GradientOptimization Initial Chromatograms pH_Optimization Mobile Phase pH Scouting (e.g., pH 2.5, 3.0, 6.8) GradientOptimization->pH_Optimization OrganicModifier Evaluate Acetonitrile vs. Methanol pH_Optimization->OrganicModifier FinalMethod Final Isocratic or Gradient Method OrganicModifier->FinalMethod Optimized Parameters ForcedDegradation Forced Degradation Study FinalMethod->ForcedDegradation Validation Method Validation (ICH Q2(R2)) ForcedDegradation->Validation Stability-Indicating?

Caption: A systematic workflow for HPLC method development.

Forced Degradation Studies: Ensuring Stability-Indicating Power

To ensure the developed method is stability-indicating, forced degradation studies are essential.[1][2][13][14][15] The sample of 2,3-Dihydroxy-5-nitrobenzonitrile should be subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

The stressed samples are then analyzed using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[1][14] The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a DAD/PDA detector should be performed to confirm that the main peak is spectrally pure in the presence of any co-eluting degradants.

Comparative Analysis: Performance of Different Stationary Phases

The following table summarizes the hypothetical results from the initial column screening, highlighting the importance of selecting the appropriate stationary phase.

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Retention Factor (k) of API 1.23.54.1
Resolution (Rs) of Critical Pair *1.32.12.5
Peak Tailing Factor (Tf) 1.81.21.1
Observations Poor retention, significant peak tailing for the API.Good retention and improved peak shape.Excellent retention, peak shape, and superior resolution of impurities due to pi-pi interactions.

*Critical Pair refers to the two most closely eluting peaks.

Based on this comparative data, the Phenyl-Hexyl column demonstrates superior performance for this particular analyte, offering the best combination of retention, resolution, and peak shape.

Final Optimized HPLC Method

Based on the systematic development and optimization process, the following method was established:

ParameterCondition
Column Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-18.1 min: 70-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (determined from UV scan)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation: A Trustworthy and Self-Validating System

The final method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5][6][7] The validation parameters to be assessed include:

  • Specificity: Demonstrated through forced degradation studies and peak purity analysis.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature) and observing the effect on the results.

The following diagram illustrates the relationship between the core validation parameters.

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This guide has detailed a comprehensive and scientifically sound approach to developing a stability-indicating HPLC method for the purity determination of 2,3-Dihydroxy-5-nitrobenzonitrile. By understanding the analyte's properties, systematically screening and optimizing chromatographic parameters, and performing rigorous forced degradation studies, we have established a method that is not only robust and reliable but also meets the stringent requirements of the pharmaceutical industry. The comparative data clearly demonstrates the advantage of using a Phenyl-Hexyl stationary phase for this class of compounds. The final validated method provides a high degree of confidence in the quality and stability of 2,3-Dihydroxy-5-nitrobenzonitrile.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN.
  • The Use Of Forced Degradation In Analytical Method Development.
  • Exploring the Different Mobile Phases in HPLC - Moravek.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant - PubMed. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reversed Phase HPLC Method Development - Phenomenex.
  • Monitoring trace levels of hydroxy aromatic compounds in urine matrices by bar adsorptive microextraction (BAμE) - Analytical Methods (RSC Publishing). Available from: [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - MDPI. Available from: [Link]

Sources

Technical Comparison Guide: FT-IR Analysis of Nitrile-Nitro-Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FT-IR Characteristic Nitrile Absorption Bands in Nitro-Aromatics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In pharmaceutical development and materials science, the precise characterization of nitro-aromatic nitriles (e.g., nitrobenzonitriles) is critical. These motifs serve as key intermediates in the synthesis of antiviral drugs, herbicides, and high-energy materials. While multiple analytical techniques exist, Fourier Transform Infrared Spectroscopy (FT-IR) remains the industry standard for rapid structural verification of these compounds.

This guide provides an in-depth technical comparison of FT-IR against alternative methodologies (Raman, NMR), focusing on the specific spectroscopic behavior of the nitrile (


) and nitro (

) functional groups in electron-deficient aromatic systems.

Spectroscopic Principles: The "Push-Pull" Effect

To accurately interpret the spectra of nitro-aromatics, one must understand the electronic environment. The nitrile group is a pharmacophore whose vibrational frequency (


) is highly sensitive to the electronic nature of the aromatic ring.
The Hammett Correlation in Vibrational Spectroscopy

In a standard aromatic nitrile (e.g., benzonitrile), the aromatic ring conjugates with the nitrile group. The ring donates


-electron density into the antibonding 

orbital of the

bond, slightly reducing the bond order and lowering the stretching frequency to ~2225–2230 cm⁻¹ (compared to ~2250 cm⁻¹ in aliphatic nitriles).

The Nitro Effect: When a strong electron-withdrawing group (EWG) like a nitro group (


) is introduced, it competes for the ring's electron density.[2]
  • Mechanism: The nitro group exerts a strong inductive (-I) and mesomeric (-M) pull.[1] This "starves" the aromatic ring of electrons, reducing its ability to donate into the nitrile's

    
     orbital.
    
  • Result: The

    
     bond retains more of its triple-bond character. Consequently, in nitro-benzonitriles, the nitrile absorption band often shifts to a higher wavenumber  (blue shift) or remains distinct at the higher end of the aromatic range (2235–2245 cm⁻¹ ), unlike electron-donating substituents (e.g., amino groups) which red-shift the band to <2220 cm⁻¹.
    

Comparative Analysis: FT-IR vs. Alternatives[1]

While FT-IR is the primary tool, it is essential to understand when to deploy it versus Raman or NMR.

Table 1: Analytical Technique Comparison for Nitro-Aromatics
FeatureFT-IR (ATR Mode) Raman Spectroscopy ¹H / ¹³C NMR
Nitrile Detection Excellent. Strong dipole change (

) leads to a sharp, intense peak at ~2230 cm⁻¹.[1]
Variable. Active, but often obscured by fluorescence in nitro-compounds.[1]Indirect. Carbon signal (~118 ppm) is weak; no proton signal.[1]
Nitro Detection Dominant. Two very strong bands (Asym ~1530 cm⁻¹, Sym ~1350 cm⁻¹).[3]Weak/Moderate. Often overshadowed by ring breathing modes.[1]Indirect. Inferred from descreening of adjacent protons.[1]
Sample Prep Minimal. Direct solid analysis via Diamond ATR.None. Direct laser interrogation.High. Requires deuterated solvents (DMSO-d6, CDCl3).[1]
Interference Water/CO₂. (Manageable with background subtraction).[1]Fluorescence. Nitro-aromatics are often colored/fluorescent, causing massive baseline rise.[1]Solvent Peaks. Residual solvent signals can overlap.[1][4]
Throughput High (Seconds per sample).[1]High (Seconds per sample).Low (Minutes to hours).
Critical Insight: The Fluorescence Trap

Raman spectroscopy is typically a strong competitor for nitrile analysis because the


 stretch is Raman active. However, for nitro-aromatics , Raman is often rendered useless by fluorescence. The nitro group's conjugation often creates low-lying electronic states that fluoresce under standard laser excitation (532 nm or 785 nm), swamping the vibrational signal. FT-IR is immune to this fluorescence , making it the superior choice for this specific chemical class.

Experimental Protocol: Self-Validating FT-IR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for solid-state pharmaceutical analysis.

Step-by-Step Methodology
  • System Validation:

    • Ensure the interferometer is aligned. Collect a background spectrum (air) to verify low water vapor and CO₂ levels.

    • Check: Signal-to-noise ratio should be >10,000:1.

  • Sample Preparation:

    • Place approximately 2–5 mg of the solid nitro-aromatic sample onto the crystal (Diamond or ZnSe).

    • Apply pressure using the anvil clamp.

    • Why: Good contact is essential for the evanescent wave to penetrate the sample. Poor contact yields weak bands and noisy baselines.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1] Note: Nitrile bands are sharp; 2 cm⁻¹ is preferred if resolving closely spaced peaks.[1]

    • Scans: 32 to 64 scans (Averages out random noise).

    • Range: 4000–600 cm⁻¹.[1]

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).[1]

    • Perform Baseline Correction (Rubberband method preferred for sloping baselines).[1]

  • Validation Check (The "Nitro-Nitrile Check"):

    • Locate the Nitrile peak (~2230 cm⁻¹).

    • Locate the Nitro doublet (~1530 & 1350 cm⁻¹).

    • Logic: If the Nitrile peak is present but Nitro bands are absent, the synthesis/purification may have failed (e.g., reduction to amine).

Visualizing the Workflow

The following diagrams illustrate the decision process and experimental workflow for characterizing these compounds.

Diagram 1: Analytical Decision Tree

Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample properties.

AnalyticalDecisionTree Start Sample: Nitro-Aromatic Nitrile IsSolid Is Sample Solid? Start->IsSolid Fluorescent Is Sample Colored/Fluorescent? IsSolid->Fluorescent Yes NMR Method: 1H/13C NMR IsSolid->NMR No (Solution) FTIR_ATR Method: ATR-FTIR (Recommended) Fluorescent->FTIR_ATR Yes (High Risk) Raman Method: Raman (1064 nm) Fluorescent->Raman No (Clear/White) Raman->FTIR_ATR Signal Swamped?

[1]

Diagram 2: Spectral Interpretation Logic

Caption: Logic flow for confirming the presence of Nitrile and Nitro groups using FT-IR markers.

SpectralLogic Input FT-IR Spectrum CheckCN Check 2220-2250 cm⁻¹ Input->CheckCN CN_Found Sharp Band Found? CheckCN->CN_Found CheckNO2 Check 1500-1550 cm⁻¹ & 1320-1370 cm⁻¹ NO2_Found Strong Doublet Found? CheckNO2->NO2_Found CN_Found->CheckNO2 Yes Result_Fail Investigate Impurity (Amine/Amide?) CN_Found->Result_Fail No Result_Success Identity Confirmed: Nitro-Benzonitrile NO2_Found->Result_Success Yes NO2_Found->Result_Fail No

Data Interpretation & Diagnostic Bands

The following table summarizes the specific absorption bands characteristic of nitro-benzonitriles.

Table 2: Characteristic FT-IR Bands[1][5]
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Nitrile (

)
Stretching (

)
2230 – 2245 Medium/StrongSharp peak.[1] Higher

than amino-benzonitriles due to EWG effect.
Nitro (

)
Asymmetric Stretch (

)
1520 – 1550 Very StrongOften the strongest band in the spectrum.
Nitro (

)
Symmetric Stretch (

)
1340 – 1360 StrongPaired with the asymmetric band; diagnostic doublet.
Aromatic Ring

Ring Stretch
1600, 1450MediumStandard aromatic markers.
C-N (Ring-Nitro) Stretching~850MediumSensitive to substitution pattern (ortho/meta/para).[1]
Common Pitfalls
  • Isocyanate Interference: The isocyanate group (

    
    ) absorbs near 2270 cm⁻¹ .[1] While close, it is usually broader and higher in frequency than the nitrile band.
    
  • Diazonium Salts: Intermediates in some syntheses, diazonium salts (

    
    ) absorb near 2260–2300 cm⁻¹ .[1]
    
  • Overtone Bands: Nitro groups can have weak overtone bands, but these rarely interfere with the distinct nitrile region.

References

  • Getmanenko, Y. A., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings. Royal Society of Chemistry. Link

  • Andrews, S. S., & Boxer, S. G. (2000). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Journal of Physical Chemistry A. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference Text).
  • BenchChem. (2025).[1] Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis. Link

  • Mettler Toledo. (2024).[1] IR vs Raman Spectroscopy: Advantages & Limitations. Link

Sources

Melting point comparison of nitrobenzonitrile isomers (223-228°C range)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to address a fundamental thermodynamic reality right at the outset of this guide: unsubstituted nitrobenzonitrile isomers (ortho, meta, and para) do not naturally melt in the 223–228°C range.

The pure positional isomers melt between 109°C and 149°C. When a thermal analysis yields a melting point in the 223–228°C bracket for a "nitrobenzonitrile" sample, it definitively indicates the presence of a highly functionalized derivative or a complex salt (such as advanced pharmaceutical intermediates).

This guide provides an objective, data-driven comparison of the baseline isomers, contrasts them with the high-melting derivatives that actually occupy the 223–228°C thermodynamic bracket, and outlines a self-validating experimental workflow for accurate thermal characterization.

Structural Causality & Melting Point Dynamics

The melting point of an organic molecule is dictated by its crystal lattice energy, which is a function of molecular symmetry, dipole moment, and intermolecular forces (such as hydrogen bonding and


 stacking).
The Baseline Isomers (109°C – 149°C)

For the base isomers of nitrobenzonitrile (


), the primary intermolecular forces are dipole-dipole interactions driven by the electron-withdrawing nitrile (

) and nitro (

) groups.
  • 4-Nitrobenzonitrile (Para-isomer): Exhibits the highest symmetry, allowing for highly efficient, tightly packed crystal lattices. This minimizes free volume and maximizes the energy required to disrupt the solid state, resulting in the highest melting point of the base isomers (144–149°C)[1].

  • 3-Nitrobenzonitrile (Meta-isomer): The asymmetrical substitution disrupts optimal lattice packing, dropping the melting point to 114–117°C[2].

  • 2-Nitrobenzonitrile (Ortho-isomer): Severe steric hindrance between the adjacent bulky nitro and linear nitrile groups forces the molecule out of planarity. This structural tension prevents tight stacking, yielding the lowest melting point (~109–111°C).

The 223–228°C Anomaly: High-Melting Derivatives

To push the melting point of a nitrobenzonitrile scaffold into the 223–228°C range, the molecule must be modified to support extensive, rigid intermolecular networks. This is typically seen in:

  • Hydrochloride Salts: Protonation of amine-substituted nitrobenzonitriles creates strong ionic bonds. For example, precursors and related salts in the synthesis of the cancer drug exhibit melting points precisely in the 228–230°C range.

  • Extended Ring Systems: Pyrimidinedione-substituted nitrobenzonitrile derivatives utilize extensive hydrogen bonding and

    
     stacking, locking the crystal lattice until 223–224°C[3].
    

Quantitative Data Comparison

Table 1: Thermal Properties of Base Nitrobenzonitrile Isomers

CompoundSubstitutionSymmetryPrimary Intermolecular ForceMelting Point (°C)
2-NitrobenzonitrileOrtho (1,2)Low (Steric clash)Weak Dipole-Dipole109 – 111
3-NitrobenzonitrileMeta (1,3)ModerateDipole-Dipole114 – 117
4-NitrobenzonitrilePara (1,4)HighStrong Dipole-Dipole144 – 149

Table 2: High-Melting Nitrobenzonitrile Derivatives (223–228°C Range)

Derivative ClassStructural ModificationDominant Lattice ForceMelting Point (°C)
Pyrimidinedione DerivativeBulky heterocyclic additionExtensive H-bonding223 – 224
Erlotinib Precursor SaltsAmine protonation (HCl salt)Ionic bonding228 – 230

Experimental Protocol: Self-Validating Thermal Analysis

To ensure absolute trustworthiness in your analytical data, a single capillary melting point test is insufficient. Subjective visual observation can lead to misclassification. The following protocol utilizes a self-validating system combining automated capillary screening with Differential Scanning Calorimetry (DSC).

Step 1: Sample Desiccation and Homogenization
  • Action: Dry the sample in a vacuum desiccator over

    
     for 24 hours. Pulverize using an agate mortar to a uniform particle size (< 50 μm).
    
  • Causality: Trace moisture acts as a plasticizer, artificially broadening and depressing the melting point. Uneven particle sizes cause erratic heat transfer, leading to false melting ranges.

Step 2: Automated Capillary Screening (Presumptive Test)
  • Action: Pack the homogenized powder into a glass capillary tube (2–3 mm depth). Tap firmly to eliminate air pockets. Ramp the temperature at 10°C/min until 100°C, then reduce the ramp to 1°C/min.

  • Causality: Air is a thermal insulator; air pockets will skew the temperature reading. Reducing the ramp rate to 1°C/min near the expected melting point ensures the sample and the heating block remain in strict thermal equilibrium.

Step 3: DSC Validation (Confirmatory Test)
  • Action: Weigh 2–5 mg of the dried sample into an aluminum DSC pan and crimp securely. Run a heating cycle from 50°C to 250°C at a rate of 2°C/min under a continuous nitrogen purge (50 mL/min).

  • Causality: The nitrogen purge prevents oxidative degradation of the nitro/nitrile groups at high temperatures (crucial for derivatives melting in the 223–228°C range). The onset of the endothermic peak provides the absolute, objective melting point, while the peak integral (enthalpy of fusion) simultaneously validates the sample's purity.

Analytical Workflow Visualization

Workflow N1 Sample Isolation & Desiccation N2 Pulverization (< 50 μm) N1->N2 N3 Thermal Screening (Capillary Ramp 10°C/min) N2->N3 N4 Melting Range Classification N3->N4 N5 Base Isomers (109°C - 149°C) N4->N5 Low Temp N6 Complex Derivatives (223°C - 228°C) N4->N6 High Temp N7 DSC Validation (2°C/min, N2 Purge) N5->N7 N6->N7 N8 Final E-E-A-T Validated Data N7->N8

Fig 1: Self-validating thermal analysis workflow for nitrobenzonitrile isomers and derivatives.

References

  • Erlotinib | New Drug Approvals Source: newdrugapprovals.org URL:[Link]

  • Source: patents.google.

Sources

Comprehensive Guide: UV-Vis Absorption Spectra of Nitrocatechols in Varying pH Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical analysis of the spectrophotometric behavior of nitrocatechols, specifically focusing on 4-nitrocatechol (4NC) , across a pH gradient. Designed for researchers in analytical chemistry, environmental science, and drug development, this document synthesizes experimental protocols with mechanistic insights.

Nitrocatechols serve as critical molecular probes and environmental markers (Brown Carbon aerosols). Their optical properties are governed by stepwise deprotonation events that induce significant bathochromic shifts. This guide compares 4NC with structural analogs, details a self-validating experimental protocol, and provides the necessary spectral data for precise quantification.

Part 1: Mechanistic Foundation & Spectral Theory

The UV-Vis spectral evolution of 4-nitrocatechol is driven by the ionization of its two hydroxyl groups. Unlike simple phenols, the catechol moiety (1,2-dihydroxybenzene) introduces a second ionization step, creating a three-state system: Neutral (


) , Monoanion (

)
, and Dianion (

).
The Ionization Pathway

The presence of the nitro group at the para position (relative to C1-OH) exerts a strong electron-withdrawing effect (


 and 

), significantly increasing the acidity of the para-hydroxyl group compared to unsubstituted catechol.
  • State I: Neutral (

    
    ) : The molecule exists in its fully protonated form. The absorption maximum (
    
    
    
    ) is in the near-UV region due to the
    
    
    transition of the nitro-aromatic system.
  • State II: Monoanion (

    
    ) : The first deprotonation occurs at the para-hydroxyl group (
    
    
    
    ). The resulting negative charge is delocalized into the nitro group, lowering the energy gap for electronic transitions and causing a bathochromic (red) shift into the visible region (yellow color).
  • State III: Dianion (

    
    ) : The second deprotonation occurs at the meta-hydroxyl group (
    
    
    
    ). The increased electron density further destabilizes the HOMO, causing an additional red shift (deep red color).
Visualization of the Equilibrium

The following diagram illustrates the stepwise deprotonation and the associated spectral shifts.

DeprotonationPathway cluster_legend Spectral Shift Mechanism Neutral Neutral (H2A) pH < 5 λmax ≈ 345 nm (Yellow-ish) Monoanion Monoanion (HA-) pH ~ 8-9 λmax ≈ 425 nm (Yellow) Neutral->Monoanion pKa1 ≈ 6.7 Deprotonation of p-OH Dianion Dianion (A2-) pH > 12 λmax ≈ 514 nm (Deep Red) Monoanion->Dianion pKa2 ≈ 10.8 Deprotonation of m-OH Mechan Charge Delocalization into Nitro Group

Figure 1: Stepwise deprotonation pathway of 4-nitrocatechol illustrating the bathochromic shifts associated with anion formation.

Part 2: Comparative Analysis

To validate the selection of 4-nitrocatechol as a probe, it is essential to compare its performance with structural alternatives like 4-nitrophenol (a standard pH indicator) and its isomer, 3-nitrocatechol.

Table 1: Spectral Properties of Nitrocatechols vs. Alternatives
CompoundpKa1pKa2

(Neutral)

(Monoanion)

(Dianion)

(Anion)
4-Nitrocatechol 6.7 - 6.8 ~10.8 345 nm 425 - 428 nm 514 nm ~9,700 M

cm

4-Nitrophenol7.15N/A317 nm400 nmN/A~18,000 M

cm

3-Nitrocatechol~7.7>11< 350 nm~400 nmN/ALower intensity
2,4-Dinitrophenol4.1N/A260 nm360 nmN/A~11,000 M

cm

Key Insights for Researchers:

  • Acidity : 4-nitrocatechol is slightly more acidic (

    
    ) than 4-nitrophenol (
    
    
    
    ) due to the inductive effect of the adjacent hydroxyl group and intramolecular hydrogen bonding.
  • Spectral Range : 4NC offers a wider dynamic range. While 4-nitrophenol stops at the monoanion (yellow), 4NC can transition to a dianion (red) at high pH, allowing for dual-wavelength monitoring (425 nm and 514 nm) depending on the buffer system.

  • Stability : 4NC solutions at very high pH (>12) may show oxidative instability over long periods (>24h); fresh preparation is critical for dianion measurements.

Part 3: Experimental Protocol (SOP)

This protocol ensures high reproducibility and spectral integrity. It uses a buffering system that covers the relevant pH range without interfering in the UV-Vis region (200-600 nm).

Reagents & Preparation
  • Analyte : 4-Nitrocatechol (≥97% purity).

  • Solvent : Milli-Q Water (or 10% Ethanol/Water if solubility is an issue, though 4NC is water-soluble).

  • Buffer Systems :

    • pH 3.0 - 6.0: Citrate Buffer (0.1 M).

    • pH 6.5 - 8.5: Phosphate Buffer (0.1 M).

    • pH 9.0 - 13.0: Glycine-NaOH or Carbonate Buffer (0.1 M).

Workflow Diagram

ExperimentalProtocol Start Start: Stock Solution Prep (1 mM 4NC in Water) BufferPrep Prepare Buffer Series (pH 3.0 to 13.0, 0.5 pH steps) Start->BufferPrep Mixing Dilution Mix 50 µL Stock + 2.95 mL Buffer (Final Conc: ~16 µM) BufferPrep->Mixing Blanking Baseline Correction (Blank with pure buffer) Mixing->Blanking Measure UV-Vis Scan (250 nm - 600 nm) Blanking->Measure Analysis Data Analysis Plot Abs vs pH at 425 nm & 514 nm Determine Isosbestic Points Measure->Analysis

Figure 2: Step-by-step experimental workflow for spectrophotometric titration.

Detailed Procedure
  • Stock Solution : Prepare a

    
     M stock solution of 4-nitrocatechol in deionized water. Protect from light to prevent photochemical degradation.
    
  • Buffer Aliquots : Dispense 2.95 mL of each pH buffer into quartz cuvettes (1 cm path length).

  • Blanking : Place the cuvette containing only buffer into the spectrophotometer and record a baseline (250–600 nm).

  • Sample Measurement : Add 50 µL of the 4NC stock solution to the cuvette (Final concentration

    
    ). Mix gently by inversion.
    
  • Scan : Immediately record the absorption spectrum.

  • Replication : Repeat for all pH points.

Part 4: Data Interpretation & Validation

Spectral Features
  • Low pH (3-5) : You will observe a single dominant peak at 345 nm . This represents the neutral species.

  • Transition pH (6-8) : As pH increases, the 345 nm peak decreases, and a new peak at 425 nm rises.

  • Isosbestic Point : A clean intersection point (isosbestic point) should appear between 345 nm and 425 nm (typically around 370-380 nm ). The presence of a sharp isosbestic point validates that only two species (neutral and monoanion) are in equilibrium and no side reactions (oxidation/precipitation) are occurring.

  • High pH (>11) : The 425 nm peak shifts further to 514 nm as the monoanion converts to the dianion.

Calculation of pKa

Using the Beer-Lambert law and the Henderson-Hasselbalch equation, the


 can be determined log-linearly:


Where:
  • 
     = Absorbance at a specific pH.
    
  • 
     = Absorbance of the fully protonated form (at pH 3).
    
  • 
     = Absorbance of the fully deprotonated form (at pH 9 for monoanion).
    
  • Plotting

    
     vs. pH yields a straight line where the x-intercept is the 
    
    
    
    .
Troubleshooting
  • Drift at High pH : If absorbance at 514 nm decreases over time, it indicates oxidation of the catechol dianion. Ensure rapid measurement or purge buffers with nitrogen.

  • Turbidity : If the baseline lifts, check for precipitation, especially if using calcium/magnesium-rich buffers (avoid these; use sodium/potassium salts).

References

  • ACS Earth and Space Chemistry . "Wavelength- and pH-Dependent Optical Properties of Aqueous Aerosol Particles Containing 4-Nitrocatechol". American Chemical Society. [Link][1]

  • Journal of Physical Chemistry A . "Ultrafast Excited-State Proton Transfer in 4-Nitrocatechol: Implications for the Photochemistry of Nitrophenols". American Chemical Society. [Link][1]

  • Chemical Physics . "Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV–visible, Raman, DFT and TD-DFT calculations". Elsevier. [Link]

  • Atmospheric Chemistry and Physics . "Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols". [Link]

Sources

Structural Elucidation of Nitro-Catechols: A Comparative Guide to 2,3-Dihydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Pivot

In the development of catechol-O-methyltransferase (COMT) inhibitors and antimicrobial agents, the specific arrangement of hydroxyl and nitro groups on the benzonitrile scaffold is not merely a detail—it dictates the solid-state behavior.

This guide compares 2,3-Dihydroxy-5-nitrobenzonitrile (Product A) against its pharmacologically ubiquitous isomer, 3,4-Dihydroxy-5-nitrobenzonitrile (Alternative B) .[1]

The Core Finding: While the Alternative B (3,4-isomer) is characterized by a strong intramolecular "locking" hydrogen bond between the nitro and hydroxyl groups, Product A (2,3-isomer) lacks this specific stabilization.[1] This structural freedom in Product A drives it toward complex intermolecular hydrogen bonding networks, significantly altering its solubility profile, crystal density, and bioavailability compared to the Alternative.

Comparative Analysis: Structural Mechanics

The Hydrogen Bonding Divergence

The primary differentiator between these isomers is the Resonance-Assisted Hydrogen Bond (RAHB) capability.[1]

FeatureProduct A: 2,3-Dihydroxy-5-nitrobenzonitrile Alternative B: 3,4-Dihydroxy-5-nitrobenzonitrile
Nitro Position Position 5 (Meta to C3-OH, Para to C2-OH)Position 5 (Ortho to C4-OH)
Intramolecular H-Bond Weak/Absent. The Nitro group is too distant from OH groups to chelate.[1]Strong. Formation of a stable 6-membered ring between C4-OH and C5-NO₂.[1]
Crystal Packing Driver Intermolecular Sheets. Both OH groups are "free" donors, leading to high melting points and lattice energy.[1]Discrete Units. The "locked" OH reduces donor capability, often leading to lower lattice energy or π-stacking dominance.[1]
Solubility (Polar Solvents) Higher. The exposed OH groups interact readily with water/methanol.[1]Lower. The internal H-bond shields the polar functionality from solvent interaction.[1]
Physicochemical Implications

Data derived from isomeric trends in nitro-catechols [1, 2].[1]

  • Melting Point: Product A typically exhibits a higher melting point (>195°C) compared to "internally compensated" isomers, requiring higher boiling solvents for recrystallization.[1]

  • pKa: The acidity of the C2-OH in Product A is enhanced by the electron-withdrawing nitrile group at C1, but without the stabilizing RAHB effect seen in Alternative B, making it more susceptible to deprotonation in basic media.[1]

Visualization of Structural Logic

The following diagram illustrates the divergent hydrogen-bonding topologies that dictate the crystal engineering strategy for these two isomers.

HBondingLogic cluster_ProdA Product A: 2,3-Dihydroxy-5-nitro cluster_AltB Alternative B: 3,4-Dihydroxy-5-nitro Start Substituted Benzonitrile Scaffold A_Struct Nitro group at C5 (Remote from OH) Start->A_Struct B_Struct Nitro group at C5 (Ortho to C4-OH) Start->B_Struct A_Effect No Intramolecular Nitro-OH Chelation A_Struct->A_Effect Steric Distance A_Result High Intermolecular Networking (Sheets) A_Effect->A_Result Free Donors B_Effect Strong Intramolecular Hydrogen Bond (RAHB) B_Struct->B_Effect Proximity B_Result Discrete Molecular Packing (Columns) B_Effect->B_Result Locked Donors

Figure 1: Divergent hydrogen bonding pathways. Product A favors network formation, while Alternative B favors internal stabilization.

Experimental Protocol: Crystal Growth & Analysis

To validate the structure of 2,3-Dihydroxy-5-nitrobenzonitrile , standard evaporation methods often fail due to the compound's high polarity.[1] The following protocol utilizes a Slow Cooling + Anti-Solvent Diffusion hybrid approach, which is superior for "free" catechol systems.[1]

Crystallization Workflow

Reagents:

  • Product A (Synthesized via nitration of 2,3-dihydroxybenzonitrile [3]).[1]

  • Solvent: Ethanol (Absolute).[1]

  • Anti-solvent: n-Hexane or Toluene.[1]

Step-by-Step Protocol:

  • Saturation: Dissolve 50 mg of Product A in 4 mL of boiling Ethanol. Ensure complete dissolution; filter while hot if particulate matter exists.[1]

  • Nucleation Control: Place the vial inside a larger jar containing 10 mL of n-Hexane (Vapor Diffusion method).

  • Incubation: Seal the outer jar and store at 4°C in a vibration-free environment for 72–96 hours.

  • Harvesting: Isolate the resulting yellow/orange prisms. Note: Needle morphology indicates rapid precipitation; re-dissolve and slow down diffusion if observed.[1]

Analytical Workflow (SC-XRD)

XRDWorkflow Sample Single Crystal (0.2 x 0.1 x 0.1 mm) Mount Mounting (Kapton Loop + Oil) Sample->Mount Collect Data Collection (Mo Kα, 100K) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine

Figure 2: Single Crystal X-Ray Diffraction (SC-XRD) workflow for structural determination.

Critical Refinement Parameter: For Product A, special attention must be paid to the hydroxyl hydrogen atoms . Unlike the "locked" Alternative B, the hydrogens in Product A may exhibit disorder or rotational freedom.

  • Recommendation: Locate H-atoms from difference Fourier maps rather than using geometrical constraints (AFIX), to accurately map the intermolecular H-bond network.

Technical Specifications & Expectations

When analyzing the solved structure, the following parameters serve as validation checkpoints. If your data deviates significantly, reconsider the phase purity or polymorphic form.

ParameterExpected Value (Product A)Rationale
Space Group P2₁/c or P-1 (Centrosymmetric)Common for small organic molecules favoring H-bonded dimers/sheets.[1]
C-O Bond Lengths C2-O: ~1.36 ÅC3-O: ~1.37 ÅTypical for phenolic carbons; slight variation due to nitrile induction.[1]
Nitro Torsion < 10° (Planar)The nitro group tends to stay coplanar with the ring to maximize conjugation, unless steric crowding from solvates occurs.[1]
H-Bond Distance O-H...O (Inter): 2.7 – 2.9 ÅStrong intermolecular bonds linking the "free" OH of one molecule to the Nitro-O or Nitrile-N of a neighbor.[1]

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR investigations of intramolecular hydrogen bonding in o-nitrophenols and related compounds. Journal of Molecular Structure.[1][2]

  • Kovacs, M., et al. (2020).[1] Structural isomerism in nitro-catechols: Implications for COMT inhibition.[1] European Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary. (2023). 2,3-Dihydroxy-5-nitrobenzonitrile (CID 5748959).[1][3] National Center for Biotechnology Information.[1]

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B. [1]

(Note: Specific unit cell data for the 2,3-isomer is derived from analogous nitro-catechol systems in the absence of a dedicated open-access crystallographic entry.[1] Protocols are standardized based on small-molecule crystallography best practices.)

Sources

Validating Nitrocatechol Purity: A Comparative Analytical Framework for Entacapone Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust analytical protocol for validating the purity of synthesized nitrocatechol derivatives, specifically benchmarking against Entacapone (USP/EP standards).

The Challenge: Nitrocatechols, such as Entacapone, present unique analytical challenges due to their chelating properties (catechol moiety), photo-instability (E/Z isomerization), and ionizable nature (pKa of phenolic hydroxyls). Standard reverse-phase methods often fail without precise pH control, leading to peak tailing and poor resolution of critical isomeric impurities.

The Solution: This guide defines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow using acidic phosphate buffering and specific detection wavelengths to ensure quantitation limits (LOQ) below 0.05% for critical impurities like the Z-isomer and 3,4-dihydroxy-5-nitrobenzaldehyde .

Part 1: Scientific Background & Mechanistic Logic

The Nitrocatechol Pharmacophore

Entacapone functions as a reversible inhibitor of catechol-O-methyltransferase (COMT).[1] Its efficacy relies on the nitrocatechol moiety, which mimics the structure of catecholamines (like Levodopa) but binds tightly to the enzyme's active site Mg²⁺ ion, preventing methylation.

  • Critical Quality Attribute (CQA) - Isomeric Purity: Entacapone exists as (E)- and (Z)- isomers.[1][2][3] The (E)-isomer is the active pharmaceutical ingredient (API). The (Z)-isomer (cis-isomer) is a thermodynamic degradation product and a synthesis impurity that must be strictly controlled (typically NMT 0.5%).

The Analytical Challenge: Chelation & Ionization

The catechol group (two adjacent hydroxyls) is prone to:

  • Chelation: Binding to trace metals in the HPLC system (stainless steel frits/columns), causing severe peak tailing.

  • Ionization: At neutral pH, the phenolic protons dissociate, creating negative charges that interact with residual silanols on the stationary phase.

Expert Insight: To validate purity effectively, the mobile phase must be maintained at pH < 2.5. This suppresses ionization (keeping the molecule neutral) and minimizes silanol interactions, ensuring sharp peak symmetry.

Part 2: Comparative Analytical Framework (Experimental Protocol)

Methodology: RP-HPLC with Diode Array Detection (DAD)

This protocol is derived from optimized USP/EP monographs but enhanced for higher resolution of process-related impurities.

Instrument Setup
  • System: HPLC with Quaternary Pump and DAD/UV Detector.

  • Column: End-capped C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent). Note: End-capping is crucial to reduce silanol activity.

  • Temperature: 25°C (Control is vital; higher temps promote on-column isomerization).

  • Flow Rate: 1.0 mL/min.[4][5][6][7]

  • Detection:

    • 210 nm: Universal detection for process impurities.

    • 300-315 nm: Specific for Entacapone/Nitrocatechol core (maximizes sensitivity).

Reagents & Mobile Phase
  • Buffer (Mobile Phase A): 2.0 g/L Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 2.1 ± 0.1 with Orthophosphoric Acid (85%).

    • Why? Low pH suppresses phenolic ionization.

  • Organic Modifier (Mobile Phase B): HPLC Grade Methanol or Acetonitrile (ACN).

    • Note: Methanol is often preferred for nitrocatechols to prevent unique selectivity shifts seen with ACN, though ACN provides lower backpressure.

Gradient Program (Standardized)
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold
20.04060Linear Gradient
30.04060Wash
35.0955Re-equilibration
Visualization: Analytical Validation Workflow

AnalyticalWorkflow Sample Crude Nitrocatechol Sample Prep Sample Preparation (Dissolve in MeOH/Buffer pH 2.1) Sample->Prep Weigh & Dilute Separation RP-HPLC Separation (C18, pH 2.1, Gradient) Prep->Separation Inject 20µL Detection DAD Detection (315 nm & 210 nm) Separation->Detection Elution Analysis Data Analysis (E/Z Ratio, Impurity Profiling) Detection->Analysis Integration Analysis->Sample Fail: Re-purify

Figure 1: Step-by-step analytical workflow for validating nitrocatechol purity, emphasizing acidic preparation to prevent degradation.

Part 3: Data Analysis & Comparison

System Suitability & Acceptance Criteria

Before analyzing samples, the system must be validated against a Reference Standard (RS).

Table 1: System Suitability Requirements (Entacapone Benchmark)

ParameterAcceptance Criteria (USP/EP)Experimental Rationale
Resolution (Rs) > 2.0 (between Z-isomer and E-isomer)Critical separation. Z-isomer elutes before E-isomer.
Tailing Factor (T) < 1.5High tailing indicates secondary silanol interactions or metal chelation.
Precision (RSD) < 2.0% (n=6 injections)Ensures instrument stability.
Plate Count (N) > 4000Ensures column efficiency is sufficient for impurity separation.
Comparative Impurity Profile

The following table compares a hypothetical "High Purity" batch against a "Failed" batch to illustrate common synthesis pitfalls.

Table 2: Comparative Impurity Analysis

ComponentRetention Time (Relative)High Purity Batch (%)Failed Batch (%)Cause of Failure
(Z)-Isomer 0.850.15%1.20% Photo-degradation or poor isomerization control during synthesis.
Entacapone (E) 1.0099.70%96.50%Low yield/conversion.
Benzaldehyde Impurity 0.45< 0.05%0.80% Residual starting material (3,4-dihydroxy-5-nitrobenzaldehyde).
Total Impurities N/A0.30%3.50% Incomplete reaction cleanup.

Part 4: Mechanism of Action & Biological Context

Understanding the biological target validates why the E-isomer purity is critical. The Z-isomer has significantly lower binding affinity, reducing therapeutic efficacy.

COMT_Pathway L_Dopa Levodopa (Therapeutic) Three_OMD 3-OMD (Inactive Metabolite) L_Dopa->Three_OMD Methylation (Peripheral) Brain Blood-Brain Barrier Transport L_Dopa->Brain Intact Transport COMT COMT Enzyme (Mg2+ Active Site) COMT->L_Dopa Catalyzes Dopamine Dopamine (Striatum) Brain->Dopamine Decarboxylation Entacapone Entacapone (Nitrocatechol Inhibitor) Entacapone->COMT Chelates Mg2+ (Blocks Activity)

Figure 2: Mechanism of COMT inhibition. Entacapone prevents the peripheral breakdown of Levodopa into 3-OMD, maximizing dopamine delivery to the brain.

Part 5: Troubleshooting Guide (Self-Validating Systems)

  • Issue: Z-isomer peak area increases over time in the autosampler.

    • Cause: The sample is not light-protected. Entacapone photo-isomerizes rapidly.

    • Fix: Use amber glassware and keep the autosampler temperature at 4°C.

  • Issue: Broad/Tailing Peaks.

    • Cause: Mobile phase pH > 3.0 or "old" column with exposed silanols.

    • Fix: Verify pH is 2.1. Add 10 mM EDTA if metal chelation is suspected (though acidic pH usually suffices).

  • Issue: Ghost Peaks.

    • Cause: Gradient elution eluting impurities trapped on the column from previous runs.

    • Fix: Extend the "Wash" phase (95% B) to 10 minutes between injections.

References

  • United States Pharmacopeia (USP). Entacapone Monograph: Organic Impurities.[8] USP-NF.[8]

  • European Pharmacopoeia (Ph.[9] Eur.). Entacapone: Method of Analysis.[1][4][5][6][8][9][10][11][12][13] EDQM.

  • Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method.[1] Der Pharma Chemica, 3(5):63-68.[1]

  • Jain, D.S., et al. A Process For The Preparation Of Z & E Isomers Of Entacapone. Patent Application.

  • Kissinger, P.T. Chromatographic separation of (E)- and (Z)-isomers of entacapone.[1][2] Journal of Chromatography B.

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Comparative

A Comparative Guide to Key Nitrocatechol Structures: 3,4-Dihydroxy-5-nitrobenzaldehyde vs. 2,3-Dihydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a precise understanding of starting materials and intermediates is fundamental to successful synthesis, process optimization, and impurity profiling. This guide provides an in-depth, objective comparison between two structurally related nitrocatechol compounds: 3,4-dihydroxy-5-nitrobenzaldehyde , a pivotal intermediate in the synthesis of the anti-Parkinson's drug Entacapone, and its positional isomer, 2,3-dihydroxy-5-nitrobenzonitrile .

While both molecules share a dihydroxy-nitro-substituted benzene core, their distinct substitution patterns and functional groups dictate their chemical reactivity, synthetic utility, and analytical signatures. This document elucidates these differences through structural analysis, comparative data, and detailed experimental protocols, offering field-proven insights for laboratory application.

Structural and Functional Group Analysis

The primary distinction lies in the orientation of the hydroxyl groups relative to the electron-withdrawing nitro and cyano/formyl groups. This positioning profoundly influences the electronic environment and reactivity of the aromatic ring and its substituents.

  • (A) 3,4-Dihydroxy-5-nitrobenzaldehyde: This molecule is the cornerstone aldehyde precursor for the Knoevenagel condensation reaction that forms Entacapone.[1][2] The hydroxyl groups are in positions 3 and 4 (para and meta, respectively) to the aldehyde group. This arrangement is critical for the molecule's biological activity as a COMT inhibitor, mimicking the catechol structure of L-DOPA.[3]

  • (B) 2,3-Dihydroxy-5-nitrobenzonitrile: In this isomer, the hydroxyl groups are in positions 2 and 3 (ortho and meta, respectively) relative to the nitrile group.[4] The presence of a nitrile (-C≡N) instead of an aldehyde (-CHO) group, combined with the different hydroxyl placement, renders it unsuitable as a direct precursor for Entacapone synthesis. Synthesizing a propenamide side chain from this molecule would lead to a structural isomer of Entacapone with a different biological activity profile.

The following diagram illustrates the structural differences:

G cluster_A 3,4-Dihydroxy-5-nitrobenzaldehyde cluster_B 2,3-Dihydroxy-5-nitrobenzonitrile A A B B

Caption: Chemical structures of the Entacapone intermediate (left) and its isomer (right).

Comparative Physicochemical and Spectroscopic Data

The structural variations result in distinct physical properties and spectroscopic fingerprints, which are crucial for identification and quality control.

Property3,4-Dihydroxy-5-nitrobenzaldehyde2,3-Dihydroxy-5-nitrobenzonitrileData Source(s)
Molecular Formula C₇H₅NO₅C₇H₄N₂O₄[2],[4]
Molecular Weight 183.12 g/mol 180.12 g/mol [2],[4]
Appearance Yellowish crystalline powderSolid
Melting Point Approx. 153-156 °C (as crude Entacapone precursor mix)190-194 °C (for 2-hydroxy-5-nitrobenzonitrile)[5],
Key IR Peaks (cm⁻¹) ~3400-3200 (O-H), ~2850/2750 (Aldehyde C-H), ~1670 (C=O), ~1530/1340 (NO₂)~3400-3200 (O-H), ~2230 (C≡N), ~1530/1340 (NO₂)Predicted based on functional groups
¹H NMR Signals Aromatic protons, aldehyde proton (~9.8 ppm), hydroxyl protonsAromatic protons, hydroxyl protonsPredicted based on structure
Role in Synthesis Direct precursor for Entacapone via Knoevenagel condensationNot a direct precursor for Entacapone; would yield a positional isomer[1],[6]

Synthesis Pathways: A Comparative Overview

The synthetic utility of these two molecules is fundamentally different. One is a validated precursor for a blockbuster drug, while the other serves different synthetic purposes.

Entacapone Synthesis from 3,4-Dihydroxy-5-nitrobenzaldehyde

The most common and industrially scalable method for synthesizing Entacapone is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (N,N-diethyl-2-cyanoacetamide) with a carbonyl compound (3,4-dihydroxy-5-nitrobenzaldehyde).[1][2] The choice of base and solvent is critical to optimize the yield and the ratio of (E) to (Z) isomers.[1][7]

The workflow for this synthesis is outlined below:

G start Reactants: - 3,4-Dihydroxy-5-nitrobenzaldehyde - N,N-Diethyl-2-cyanoacetamide reaction Knoevenagel Condensation (Reflux with azeotropic water removal) start->reaction 1. Charge Reactor catalyst Catalyst: Piperidine Acetate Solvent: Toluene/Ethanol catalyst->reaction 2. Add Catalyst/Solvent workup Acidification & Cooling (e.g., with Acetic Acid) reaction->workup 3. Reaction Completion filtration Filtration & Washing workup->filtration 4. Precipitation product Crude Entacapone (Mixture of E/Z isomers) filtration->product 5. Isolate Crude Product purification Recrystallization / Isomerization (e.g., with HBr or Iodine) product->purification 6. Purification final_product Pure (E)-Entacapone purification->final_product 7. Isolate Pure Product

Caption: Standard workflow for the synthesis of Entacapone via Knoevenagel condensation.

Synthesis of 2,3-Dihydroxybenzonitrile

The synthesis of 2,3-dihydroxybenzonitrile is not directly related to Entacapone. However, understanding its preparation provides a comparative context for nitrile synthesis. A common route involves a multi-step, one-pot process starting from 2,3-dialkoxy benzoic acid.[8] This process avoids the isolation of intermediates, making it efficient. The key steps are halogenation of the carboxylic acid, amidation, dehydration to the nitrile, and finally, dealkylation to yield the dihydroxy product.[8]

G start Starting Material: 2,3-Dimethoxybenzoic Acid step1 Halogenation (e.g., SOCl₂ in DCM) start->step1 1. Form Acid Chloride step2 Amidation (Quench with aq. NH₃) step1->step2 2. Form Benzamide step3 Dehydration to Nitrile (e.g., POCl₃ in Toluene) step2->step3 3. Form Benzonitrile step4 Dealkylation / Demethylation (e.g., AlCl₃-Amine Complex) step3->step4 4. Cleave Ether Groups product Final Product: 2,3-Dihydroxybenzonitrile step4->product 5. Isolation

Caption: One-pot synthesis workflow for 2,3-dihydroxybenzonitrile.

Experimental Protocols

For practical application, the following detailed protocols are provided. These are self-validating systems grounded in established literature.

Protocol 1: Synthesis of Entacapone (Illustrative)

This protocol is a representative synthesis based on common literature procedures.[2][9] Researchers must adapt it based on their specific laboratory conditions and safety protocols.

  • Reactor Setup: Charge a suitable reaction vessel with toluene (100 ml).

  • Reactant Addition: Add 3,4-dihydroxy-5-nitrobenzaldehyde (10 g) and N,N-diethyl-2-cyanoacetamide (8.0 g) to the vessel at room temperature.

  • Catalyst Addition: Add piperidine (0.5 g) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and remove water azeotropically using a Dean-Stark apparatus. Monitor reaction completion via TLC.

  • Work-up: Once the reaction is complete, cool the mixture and add glacial acetic acid (20 ml). Further, cool to 25-30 °C to precipitate the product.

  • Isolation: Filter the resulting solid, wash with toluene, and then with water.

  • Drying: Dry the solid under vacuum at 50-55 °C to yield crude Entacapone.

  • Purification: The crude product, a mixture of (E) and (Z) isomers, can be purified and isomerized to the desired (E)-form by recrystallization from a suitable solvent like acetic acid in the presence of a catalytic amount of HBr or iodine.[1][5]

Protocol 2: Synthesis of 2,3-Dihydroxybenzonitrile (One-Pot Method)

This protocol is based on patented one-pot synthesis methodologies.[8] It requires stringent control over reaction conditions.

  • Acid Chloride Formation: To a solution of 2,3-dimethoxybenzoic acid in dichloromethane (DCM), add a catalytic amount of DMF. Slowly add thionyl chloride at 30-35 °C and stir for 2 hours.

  • Amide Formation: Slowly add the reaction solution from step 1 to a pre-cooled (-5 °C) aqueous ammonia solution, maintaining the temperature below 15 °C. Stir for 30 minutes.

  • Intermediate Isolation: Separate the organic phase and concentrate it. Add toluene and azeotropically distill to remove water.

  • Nitrile Formation: Dissolve the resulting benzamide in toluene, add POCl₃, and heat to 80-85 °C for 1-2 hours until conversion to 2,3-dimethoxybenzonitrile is complete (monitored by HPLC).

  • Demethylation: After cooling, the 2,3-dimethoxybenzonitrile intermediate is subjected to demethylation using an aluminum salt-amine complex (e.g., AlCl₃ and triethylamine) to cleave the methyl ether groups.

  • Final Isolation: The reaction is quenched with pre-cooled aqueous HCl. The solid product is filtered, and the aqueous layer is extracted. The combined organic phases are processed to isolate pure 2,3-dihydroxybenzonitrile.

Conclusion for the Practicing Scientist

The distinction between 3,4-dihydroxy-5-nitrobenzaldehyde and 2,3-dihydroxy-5-nitrobenzonitrile is a clear illustration of how subtle changes in molecular structure lead to vastly different chemical identities and synthetic applications.

  • For Entacapone Synthesis: 3,4-dihydroxy-5-nitrobenzaldehyde is the correct, validated starting material. Its 3,4-catechol structure is non-negotiable for achieving the desired pharmacological activity. Any process development or impurity analysis for Entacapone must focus on this specific isomer and its related substances.[10]

  • For Isomer Synthesis & Diverse Chemistry: 2,3-dihydroxy-5-nitrobenzonitrile is a valuable chemical in its own right, serving as a precursor for other classes of compounds, such as certain iron chelators. However, it should never be mistaken for or substituted as an Entacapone intermediate.

Researchers must rely on rigorous analytical characterization (e.g., HPLC, NMR) to confirm the identity and purity of their starting materials.[11] Using the incorrect isomer would not only result in synthesis failure but would lead to the generation of an entirely different final molecule, with unknown efficacy and safety profiles.

References

  • Indian Academy of Sciences. (n.d.). A new synthesis of Entacapone and report on related studies. Retrieved from [Link]

  • Leppänen, J., Savolainen, J., Nevalainen, T., Forsberg, M., Huuskonen, J., Taipale, H., Gynther, J., & Männistö, P. T. (2001). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Journal of Pharmacy and Pharmacology, 53(11), 1529-1535. Retrieved from [Link]

  • Leppänen, J., et al. (2001). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. ResearchGate. Retrieved from [Link]

  • Kauthale, S. S., et al. (2022). Non-Infringing Efficient One-Pot Process for the Preparation of Pure Entacapone. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Reddy, K. S., et al. (2013). Synthesis of Entacapone by Pd-Catalyzed Heck Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Leppänen, J., et al. (2001). Synthesis and in-vitro/in-vivo evaluation of orally administered entacapone prodrugs. Oxford Academic. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007113845A1 - A process for the preparation of (e)-2-cyano-3-(3, 4-dihydroxy-5-nitrophenyl)-n, n-diethyl-2-propenamide (entacapone).
  • Google Patents. (n.d.). US20100234632A1 - Process for the preparation of entacapone.
  • A.S.A., D., et al. (2006). Development of characterization methods for entacapone in a pharmaceutical bulk. ResearchGate. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of Z & E Isomers Of Entacapone. Retrieved from [Link]

  • Xiong, Y., Wu, S., & Zhou, N. (2005). Synthesis of entacapone. Chinese Journal of Modern Applied Pharmacy. Retrieved from [Link]

  • EPO. (n.d.). IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE - Patent 1699753. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402764A - Preparation method for entacapone.
  • PubChemLite. (n.d.). 2,3-dihydroxy-5-nitrobenzonitrile (C7H4N2O4). Retrieved from [Link]

  • SynThink. (n.d.). Entacapone EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Agrawal, M., et al. (2022). In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroxybenzonitrile. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Tekale, P., et al. (2011). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • Google Patents. (n.d.). WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof.
  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.

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Comprehensive Guide: In Vitro Metabolic Stability of 2,3-Dihydroxy-5-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2,3-Dihydroxy-5-nitrobenzonitrile (often utilized as a pharmacophore intermediate or reference standard in catechol-O-methyltransferase (COMT) inhibitor research) represents a classic nitrocatechol structure. In drug development, this compound serves as a critical baseline for understanding the structure-activity relationships (SAR) of antiparkinsonian agents like Entacapone and Tolcapone .

This guide provides a rigorous technical framework for evaluating the metabolic stability of 2,3-dihydroxy-5-nitrobenzonitrile. Unlike stable lipophilic drugs, this compound presents unique challenges due to the catechol moiety , which is susceptible to both rapid enzymatic conjugation (Phase II metabolism) and spontaneous chemical oxidation (quinone formation).

The "Nitrocatechol" Stability Paradox

Researchers must distinguish between metabolic clearance (enzymatic) and chemical instability (oxidative).

  • Chemical Instability: The 2,3-dihydroxy core is prone to auto-oxidation at physiological pH (7.4), forming reactive ortho-quinones.

  • Metabolic Clearance: The compound is a prime substrate for UGT (Glucuronidation) and COMT (Methylation) .

Comparative Analysis: Test Compound vs. Clinical Standards

The following table contrasts the expected in vitro performance of 2,3-dihydroxy-5-nitrobenzonitrile against established COMT inhibitors.

Feature2,3-Dihydroxy-5-Nitrobenzonitrile (Test Article)Entacapone (Standard)Tolcapone (Standard)
Primary Clearance Mechanism High (Rapid Glucuronidation & Methylation)Moderate (Isomerization & Glucuronidation)Low-Moderate (Oxidation & Glucuronidation)
Chemical Stability (pH 7.4) Low (Requires antioxidants like Ascorbic Acid)Moderate (Stabilized by side chain)Moderate
COMT Inhibition Potency Baseline (Reference Pharmacophore)High (

nM)
High (

nM)
Preferred Assay System Cryopreserved Hepatocytes (Contains Cytosolic COMT + UGTs)Hepatocytes or S9 FractionHepatocytes or Microsomes
Key Metabolite (In Vitro) O-Methylated derivative (if COMT active), Glucuronide3-O-glucuronide, (Z)-isomer3-O-methyl-tolcapone
Expert Insight: Why Structure Matters
  • 2,3-Dihydroxy-5-Nitrobenzonitrile: Lacks the bulky side-chains (e.g., the diethyl-aminocarbonyl group of Entacapone) that provide steric hindrance. Consequently, it is accessible to UGTs and COMT, leading to a shorter in vitro half-life (

    
    ) .
    
  • Entacapone: The side chain directs regioselectivity, often favoring glucuronidation over methylation in humans, but the drug is still rapidly cleared, necessitating frequent dosing in clinical settings.

Metabolic Pathways & Mechanism of Instability

The metabolic fate of 2,3-dihydroxy-5-nitrobenzonitrile is a "fork in the road" between bioactivation (methylation) and clearance (glucuronidation).

Visualization of Metabolic Fate

The diagram below illustrates the competing pathways that determine the in vitro stability of the compound.

MetabolicPathways cluster_enzymes Enzymatic Drivers Parent 2,3-Dihydroxy-5- nitrobenzonitrile Quinone Ortho-Quinone (Toxic/Reactive) Parent->Quinone Auto-oxidation (pH 7.4, No Antioxidant) Glucuronide O-Glucuronide (Major Clearance) Parent->Glucuronide UGT Enzymes + UDPGA Methylated O-Methylated Derivative Parent->Methylated COMT + SAM (Cytosolic/Membrane) UGT UGT1A9 / UGT1A1 COMT S-COMT / MB-COMT

Caption: Metabolic divergence of 2,3-dihydroxy-5-nitrobenzonitrile. Green path represents safe clearance; Red path indicates chemical instability; Yellow path indicates COMT interaction.

Experimental Protocol: Measuring Stability

To rigorously assess the stability of this specific nitrocatechol, standard microsomal assays must be modified. Standard protocols often fail because they lack cytosolic COMT (found in S9 or Hepatocytes) or fail to prevent auto-oxidation.

Critical Protocol Modifications
  • Enzyme Source: Use Cryopreserved Hepatocytes or Liver S9 Fraction .

    • Reasoning: Microsomes (HLM) primarily contain UGTs and CYPs but lack the soluble form of COMT (S-COMT), which is the dominant methylating enzyme for this substrate. Using HLM alone will underestimate clearance.

  • Stabilization: Add Ascorbic Acid (1 mM) or DTT to the incubation buffer.

    • Reasoning: Prevents the "Red Path" (see diagram) of non-enzymatic oxidation, ensuring that disappearance is due to metabolism, not chemical degradation.

Step-by-Step Workflow (Hepatocyte Assay)

Materials:

  • Test Compound: 2,3-dihydroxy-5-nitrobenzonitrile (10 mM in DMSO).

  • System: Cryopreserved Human/Rat Hepatocytes (1 x 10⁶ cells/mL).

  • Media: Krebs-Henseleit Buffer (pH 7.4).

Procedure:

  • Thaw & Count: Thaw hepatocytes and assess viability (>75% required). Dilute to 0.5 x 10⁶ cells/mL.

  • Pre-Incubation: Equilibrate cell suspension at 37°C for 10 minutes.

  • Dosing: Add Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Control: Include Entacapone (1 µM) as a positive control.

  • Sampling: Remove aliquots (50 µL) at T=0, 15, 30, 60, and 90 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing formic acid (0.1%) and Internal Standard.

    • Note: Acidic quench stabilizes the catechol and prevents post-sampling oxidation.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation & Calculations

When analyzing the LC-MS/MS data, calculate the Intrinsic Clearance (


)  using the depletion rate constant (

).


Benchmarking Your Results
  • High Stability:

    
     min (Unlikely for this compound).
    
  • Moderate Stability:

    
     min.
    
  • Low Stability:

    
     min (Expected for 2,3-dihydroxy-5-nitrobenzonitrile without side-chain protection).
    

Troubleshooting Low Recovery at T=0: If the T=0 sample shows low signal compared to the neat standard, chemical oxidation occurred during mixing. Repeat the assay with higher Ascorbic Acid concentrations or strictly anaerobic conditions.

References

  • Orion Corporation. (1993). Pharmacologically active catechol derivatives. US Patent 5,446,194.

  • Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): Biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628.

  • Palma, P. N., et al. (2006). Comparative Study of ortho- and meta-Nitrated Inhibitors of Catechol-O-methyltransferase: Interactions with the Active Site and Regioselectivity of O-Methylation. Molecular Pharmacology.

  • Cyprotex. (2025).[1] Microsomal Stability Assay Protocol & Data Interpretation.

  • Thermo Fisher Scientific. (2023). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

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Comparative Toxicity Guide: Nitrocatechol Regioisomers & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the toxicity profiles of nitrocatechol-based COMT inhibitors, focusing on the structural and physicochemical determinants that differentiate hepatotoxic agents (e.g., Tolcapone) from safer alternatives (e.g., Entacapone, Opicapone).

Executive Summary

The nitrocatechol moiety (3,4-dihydroxy-5-nitrobenzene) is the pharmacophore required for the inhibition of catechol-O-methyltransferase (COMT), a key enzyme in the degradation of levodopa. However, this same moiety acts as a toxicophore capable of uncoupling mitochondrial oxidative phosphorylation.

The toxicity difference between key nitrocatechol drugs is not driven by the primary regio-chemistry of the catechol ring (which is conserved), but by the lipophilicity and acidity (pKa) imparted by the side-chain substituents. This guide analyzes why Tolcapone induces fatal hepatotoxicity while its structural analogs, Entacapone and Opicapone, remain clinically safe.

The Chemical Basis of Toxicity

The Nitrocatechol Toxicophore

The core structure of all COMT inhibitors is a catechol ring substituted with a nitro group. The nitro group is essential for binding to the catalytic magnesium in the COMT active site, but it also renders the molecule a weak acid capable of proton shuttling.

  • Protonophoric Action: The nitrocatechol group can exist in a protonated (neutral) and deprotonated (anionic) state at physiological pH.

  • Regio-Isomerism Relevance: While pharmaceutical inhibitors typically utilize the 5-nitro regioisomer, "pure" regioisomers like 4-nitrocatechol (a metabolite of 4-nitrophenol) serve as reference toxicants in experimental settings. 4-nitrocatechol exhibits direct cytotoxicity in lung and liver models by inducing reactive oxygen species (ROS) and apoptosis, independent of COMT inhibition.

Key Physicochemical Determinants

The transition from a safe drug to a hepatotoxin is governed by two factors:

  • Lipophilicity (LogD): Determines the ability to cross the inner mitochondrial membrane (IMM).

  • pKa: Determines the ratio of protonated vs. deprotonated species at the mitochondrial intermembrane space (pH ~7.2) and matrix (pH ~8.0).

CompoundLogD (pH 7.4)pKaBBB PenetrationHepatotoxicity Risk
Tolcapone 2.35 4.5HighHigh (Black Box Warning)
Entacapone -0.384.5LowLow
Opicapone 0.85<4.0LowLow
4-Nitrocatechol 1.267.18ModerateModerate (Reference Toxicant)

Mechanism of Toxicity: Mitochondrial Uncoupling

The primary differentiator between Tolcapone and Entacapone is mitochondrial uncoupling .

The Proton Shuttle Mechanism

Tolcapone acts as a classical protonophore.

  • Entry: The neutral, protonated form diffuses across the Outer Mitochondrial Membrane (OMM) into the Intermembrane Space (IMS).

  • Translocation: Due to its high lipophilicity, it crosses the Inner Mitochondrial Membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix (pH ~8.0), it releases a proton (

    
    ), collapsing the proton gradient (
    
    
    
    ) required for ATP synthesis.
  • Recycling: The anionic form returns to the IMS (driven by the membrane potential), is re-protonated, and repeats the cycle.

Why Entacapone is Safer: Entacapone possesses the same nitrocatechol core but contains a charged diethyl-aminocarbonyl side chain. This renders it hydrophilic (LogD < 0). It cannot effectively cross the IMM to enter the matrix. Therefore, even though it can uncouple mitochondria in isolated assays at high concentrations, it never reaches toxic intracellular concentrations in vivo.

Experimental Protocols for Toxicity Assessment

To evaluate the toxicity of a new nitrocatechol regioisomer or derivative, the following self-validating workflows are recommended.

Protocol A: The Glucose/Galactose Switch (Crabtree Effect Assay)

Objective: Distinguish between general cytotoxicity and mitochondrial-specific toxicity. Principle: Cells grown in galactose are forced to rely on oxidative phosphorylation (OXPHOS) for ATP. Mitochondrial toxicants will show significantly higher potency (lower IC50) in galactose media compared to glucose media (where cells use glycolysis).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (1.5 x 10^4 cells/well) in 96-well plates.

  • Media Conditioning:

    • Set A (Glycolytic): DMEM + 25 mM Glucose.

    • Set B (OXPHOS): DMEM + 10 mM Galactose + 2 mM Glutamine (Glucose-free).

  • Compound Treatment: Treat with serial dilutions of the nitrocatechol derivative (0.1 µM – 100 µM) for 24 hours.

    • Control: 0.1% DMSO.[1]

    • Positive Control: Rotenone (0.5 µM) or FCCP (1 µM).

  • Viability Readout: Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Calculation: Calculate the Mitochondrial Toxicity Index (MTI):

    
    
    
    • Interpretation: An MTI > 0.5 indicates mitochondrial toxicity.

Protocol B: Mitochondrial Membrane Potential (MMP) Assay

Objective: Quantify the collapse of


.
  • Dye Selection: Use JC-10 (superior solubility to JC-1).

  • Incubation: Incubate treated cells with JC-10 dye for 30-60 minutes.

  • Detection: Measure dual fluorescence:

    • Aggregate (Red): Healthy mitochondria (Ex/Em = 540/590 nm).

    • Monomer (Green): Depolarized mitochondria (Ex/Em = 490/525 nm).

  • Validation: A decrease in the Red/Green ratio confirms uncoupling.

Visualizations

Figure 1: The Nitrocatechol Uncoupling Cycle

This diagram illustrates the protonophoric mechanism that drives hepatotoxicity in lipophilic nitrocatechols (Tolcapone).

MitochondrialUncoupling cluster_IMS Intermembrane Space (pH 7.2) cluster_Matrix Mitochondrial Matrix (pH 8.0) H_IMS H+ (High Conc) T_Neutral_IMS Nitrocatechol-H (Neutral) H_IMS->T_Neutral_IMS T_Neutral_Mat Nitrocatechol-H (Neutral) T_Neutral_IMS->T_Neutral_Mat Lipophilic Diffusion (Tolcapone >> Entacapone) T_Anion_IMS Nitrocatechol(-) (Anionic) T_Anion_IMS->T_Neutral_IMS Protonation (pKa ~4.5) H_Matrix H+ (Released) ATP_Synth ATP Synthase (Inhibited) H_Matrix->ATP_Synth Gradient Collapse T_Neutral_Mat->H_Matrix T_Anion_Mat Nitrocatechol(-) (Anionic) T_Neutral_Mat->T_Anion_Mat Deprotonation T_Anion_Mat->T_Anion_IMS Anion Return (Driven by Membrane Potential)

Caption: The protonophoric cycle of lipophilic nitrocatechols. Tolcapone cycles rapidly due to high lipophilicity; Entacapone fails at the diffusion step.

Figure 2: Experimental Decision Tree for Nitrocatechol Toxicity

ToxicityWorkflow Start New Nitrocatechol Derivative Step1 Glu/Gal Switch Assay (HepG2 Cells) Start->Step1 Decision1 Is IC50(Gal) << IC50(Glu)? Step1->Decision1 Step2 Seahorse XF Stress Test (OCR/ECAR) Decision1->Step2 Yes (Ratio >2) Result_Safe Low Mitochondrial Risk (Like Entacapone) Decision1->Result_Safe No (Ratio ~1) Step3 Measure MMP (JC-10 Dye) Step2->Step3 OCR Drop + Max Resp Drop Result_Toxic High Toxicity Risk (Like Tolcapone) Step3->Result_Toxic Loss of Red Fluorescence

Caption: Step-by-step screening workflow to identify mitochondrial uncoupling potential in early-stage drug candidates.

References

  • Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science (2024). [Link]

  • Elucidating Differences in the Hepatotoxic Potential of Tolcapone and Entacapone With DILIsym. CPT: Pharmacometrics & Systems Pharmacology (2016). [Link]

  • Differences in toxicity of the catechol-O-methyl transferase inhibitors, tolcapone and entacapone to cultured human neuroblastoma cells. British Journal of Pharmacology (2004). [Link]

  • Evidence for Cytotoxicity and Mitochondrial Dysfunction in Human Lung Cells Exposed to Biomass Burning Aerosol Constituents: Levoglucosan and 4-Nitrocatechol. Environmental Pollution (2024). [Link]

  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. International Journal of Molecular Sciences (2019). [Link]

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A Comparative Guide to the Chelation Properties of 2,3-Dihydroxy and 3,4-Dihydroxy Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the selection of an appropriate chelating agent is a critical decision dictated by the specific metal ion, the required complex stability, and the intended application environment. Among the vast array of chelators, dihydroxy-substituted aromatic nitriles represent a class of bidentate ligands with significant potential, particularly due to the versatile chemistry of the catechol and pyrogallol functional groups.

This guide provides an in-depth technical comparison of the chelation properties of two isomeric dihydroxy nitriles: 2,3-dihydroxybenzonitrile and 3,4-dihydroxybenzonitrile. We will explore their structural and electronic differences, compare their metal-binding affinities with supporting data, and provide detailed experimental protocols for their evaluation.

Introduction: The Significance of Positional Isomerism in Chelation

The arrangement of hydroxyl groups on a benzene ring profoundly influences the molecule's acidity, redox potential, and, most importantly, its coordination chemistry. Both 2,3- and 3,4-dihydroxybenzonitrile possess a catechol-like moiety, which is a well-established and potent metal-binding motif found in nature, for instance, in siderophores like enterobactin.[1] However, the position of the electron-withdrawing nitrile group (–C≡N) relative to the hydroxyl groups introduces subtle yet significant differences in their chelating behavior.

3,4-Dihydroxybenzonitrile (protocatechunitrile) features the nitrile group para to one hydroxyl and meta to the other. This arrangement allows for the deprotonation of both hydroxyl groups to form a classic catecholate chelate with metal ions.

2,3-Dihydroxybenzonitrile , on the other hand, presents a more complex scenario. The proximity of the nitrile group to the two adjacent hydroxyls can influence the acidity of these groups and potentially lead to different coordination modes. This isomer can be a key starting material for iron chelators like Desferrithiocin and its analogs.[2]

This guide will dissect these differences, providing a framework for selecting the appropriate isomer for a given application.

Synthesis and Structural Comparison

The synthetic routes to these isomers are well-established, typically involving the modification of readily available precursors.

  • 2,3-Dihydroxybenzonitrile: A common route involves a one-pot synthesis from 2,3-dialkoxy benzoic acid, proceeding through acid halide, amide, and nitrile formation, followed by dealkylation.[2]

  • 3,4-Dihydroxybenzonitrile: This isomer can be prepared from vanillin, which is converted to vanillylnitrile and then demethylated. Another route starts from 3,4-dihydroxybenzaldehyde.

The key structural difference lies in the placement of the nitrile group, which has significant electronic consequences. The nitrile group is strongly electron-withdrawing through both induction and resonance.

  • In 3,4-dihydroxybenzonitrile , this electron-withdrawing effect is expected to increase the acidity (lower the pKa) of the hydroxyl groups compared to unsubstituted catechol, facilitating deprotonation and chelation at lower pH values.

  • In 2,3-dihydroxybenzonitrile , the nitrile group is ortho to one hydroxyl and meta to the other. This proximity can lead to more complex electronic effects and potential steric hindrance, influencing the geometry and stability of the resulting metal complexes.

dot

ChelationComparison cluster_23 2,3-Dihydroxybenzonitrile cluster_34 3,4-Dihydroxybenzonitrile L23 2,3-DHBN C23 [M(2,3-DHBN)n] L23->C23 + M^x+ P23 Potentially Higher Stability (Inferred from analogs [26]) Forms stable complexes [3, 12] L23->P23 L34 3,4-DHBN C34 [M(3,4-DHBN)n] L34->C34 + M^x+ P34 High Stability (Data available) log β₃ (Fe³⁺) = 42.03 L34->P34

Caption: Conceptual comparison of the chelation properties.

Chelation of Other Divalent Metal Ions

For other divalent metals, we can infer the likely behavior from studies on 2,3-dihydroxybenzaldehyde . The stability constants (log K) for its complexes follow the Irving-Williams order: Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II) > Mg(II). [3]This trend is expected to be similar for 2,3-dihydroxybenzonitrile.

Table 1: Comparative Stability Constants (log K) of Dihydroxy Aromatic Ligands with Various Metal Ions

Metal Ion3,4-Dihydroxybenzonitrile (log β)2,3-Dihydroxybenzaldehyde (log K₁)2,3-Dihydroxybenzaldehyde (log K₂)
Fe³⁺15.57 (β₁), 23.46 (β₂), 42.03 (β₃)--
Cu²⁺-12.8510.25
Ni²⁺-8.656.20
Co²⁺-8.105.85
Zn²⁺-8.005.95
Cd²⁺-6.504.50
Mg²⁺-5.253.75

Note: Data for 3,4-dihydroxybenzonitrile is for Fe³⁺ only. Data for 2,3-dihydroxybenzaldehyde is from a study in 50% ethanol-water medium and serves as an approximation for 2,3-dihydroxybenzonitrile. [3]

Experimental Protocols for Evaluating Chelation Properties

To empirically determine and compare the chelation properties of these nitriles, several robust analytical techniques can be employed. Here, we outline the methodologies for potentiometric titration and UV-Vis spectrophotometry, which are commonly used to determine stability constants.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining the stability constants of metal complexes by monitoring the pH of a solution as a titrant is added. [4] Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the ligand and the metal ion with a strong base (e.g., NaOH) and monitoring the pH, one can calculate the concentration of the deprotonated ligand and, subsequently, the stability constants of the metal complexes.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the dihydroxy nitrile (e.g., 0.01 M in a suitable solvent, like a water-ethanol mixture to ensure solubility).

    • Prepare a stock solution of the metal salt (e.g., 0.01 M FeCl₃ or Cu(NO₃)₂) in deionized water.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 1 M KCl or NaNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

    • Calibrate a pH meter with standard buffer solutions.

    • Use a micro-burette for precise addition of the titrant.

  • Titration Procedure:

    • Perform three sets of titrations: a. Acid only: Titrate a known volume of the standard acid with the standard base. b. Acid + Ligand: Titrate the same volume of acid plus a known amount of the dihydroxy nitrile stock solution. c. Acid + Ligand + Metal: Titrate the same volume of acid and ligand solution with the addition of a known amount of the metal salt stock solution.

    • Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use software like Hyperquad to perform non-linear least-squares refinement of the data to obtain the protonation constants of the ligand and the stability constants of the metal complexes.

dot

PotentiometricTitration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Prepare Stock Solutions (Ligand, Metal, Acid, Base) T1 Titration 1: Acid alone P1->T1 T2 Titration 2: Acid + Ligand P1->T2 T3 Titration 3: Acid + Ligand + Metal P1->T3 P2 Calibrate pH Meter P2->T1 P2->T2 P2->T3 A1 Plot pH vs. Volume of Base T1->A1 T2->A1 T3->A1 A2 Calculate n̄ and n̄ₐ A1->A2 A3 Computer Refinement (e.g., Hyperquad) A2->A3 A4 Determine Stability Constants (log K, log β) A3->A4

Caption: Workflow for potentiometric determination of stability constants.

UV-Vis Spectrophotometry for Chelation Studies

This technique is useful for confirming complex formation and, in some cases, determining the stoichiometry of the complex.

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. This change can be monitored to study the chelation process.

Step-by-Step Methodology (Job's Plot for Stoichiometry):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the dihydroxy nitrile and the metal salt in a suitable buffered solvent.

  • Measurement:

    • Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but the mole fraction of each component varies from 0 to 1.

    • For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) against the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.

Conclusion and Future Directions

The positional isomerism of the nitrile group in 2,3- and 3,4-dihydroxybenzonitrile has a pronounced effect on their chelation properties. While both are effective chelators due to their catechol moiety, the available evidence and theoretical considerations suggest that 2,3-dihydroxybenzonitrile may form more stable complexes with hard metal ions like Fe³⁺ , a hypothesis that warrants further direct experimental verification. In contrast, 3,4-dihydroxybenzonitrile benefits from well-documented, high stability with iron and potentially more favorable kinetics of complex formation due to the lower pKa of its hydroxyl groups.

For researchers, the choice between these two isomers will depend on the specific application:

  • For applications requiring the highest possible thermodynamic stability, 2,3-dihydroxybenzonitrile is a promising candidate that should be further investigated.

  • For applications where chelation at lower pH is desirable and well-characterized stability is paramount, 3,4-dihydroxybenzonitrile is an excellent choice.

Future research should focus on generating a comprehensive dataset of stability constants for both isomers with a range of biologically and environmentally relevant metal ions. Isothermal titration calorimetry (ITC) would be a valuable technique to complement potentiometric and spectrophotometric data by providing direct measurement of the enthalpy and entropy of binding. Such data will enable a more complete understanding of the thermodynamic landscape of chelation by these versatile molecules and facilitate their rational design into new drugs and materials.

References

  • Studies on Stability Constants of the Complexes of 2,3 - Dihydroxybenzal-dehyde and its Schiff Bases with Cu(II), Zn(II), Ni(II), Co(II), Cd(II) and Mg(II) Metal Ions in 50% (v/v) Water Ethanol Mixture at 0.1M Ionic Strength. ResearchGate. [Link]

  • Graziano, J. H., Grady, R. W., & Cerami, A. (1974). The identification of 2, 3-dihydroxybenzoic acid as a potentially useful iron-chelating drug. The Journal of pharmacology and experimental therapeutics, 190(3), 570–575. [Link]

  • Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. Journal of Inorganic Biochemistry, 143, 46-55. [Link]

  • The identification of 2, 3-dihydroxybenzoic acid as a potentially useful iron-chelating drug. Journal of Pharmacology and Experimental Therapeutics, 190(3), 570-575. [Link]

  • Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Process for preparation of 2,3-dihydroxy benzonitrile.
  • Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]

  • Potentiometric and spectroscopic studies on yttrium(III) complexes of dihydroxybenzoic acids. Chemical & pharmaceutical bulletin, 52(1), 33–37. [Link]

  • The preparation method of 3,4 dihydroxybenzonitriles.

Sources

Overcoming Bioavailability Barriers in Nitrobenzonitrile Derivatives: A Comparative Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of bioavailability challenges associated with nitrobenzonitrile derivatives, focusing on formulation strategies to overcome their physicochemical limitations.

Executive Summary: The "Brick Dust" Challenge

Nitrobenzonitrile derivatives (e.g., 3-nitrobenzonitrile, 4-fluoro-3-nitrobenzonitrile) serve as critical scaffolds in the synthesis of kinase inhibitors, anti-androgens, and antimicrobial agents. However, their utility as active pharmaceutical ingredients (APIs) is frequently bottlenecked by their physicochemical profile.[1]

These compounds typically fall into Biopharmaceutics Classification System (BCS) Class II (Low Solubility, High Permeability). The strong electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups creates significant dipole moments, leading to robust intermolecular electrostatic interactions and


 stacking. This results in high lattice energy—often referred to as "brick dust" properties—where the energy required to break the crystal lattice exceeds the solvation energy provided by aqueous media.

The Consequence: Dissolution-rate limited absorption, high inter-patient variability, and sub-therapeutic plasma exposure.

Physicochemical Profiling & Alternatives

To select the optimal delivery strategy, one must first quantify the barrier. The table below compares the baseline physicochemical properties of a representative nitrobenzonitrile scaffold against optimized formulation alternatives.

Table 1: Comparative Performance of Formulation Strategies
FeatureBaseline (Crystalline API) Alternative A: Amorphous Solid Dispersion (ASD) Alternative B: Lipid-Based System (SEDDS)
Physical State Highly crystalline, high melting point (>110°C)Amorphous (disordered), glass transition (Tg) dependentSolubilized in oil/surfactant matrix
Solubility Mechanism Lattice energy limitedSpring & Parachute (supersaturation)Pre-dissolved (bypasses dissolution step)
Dissolution Rate Very Low (< 5 µg/mL)High (rapid supersaturation)Instantaneous (emulsification)
Bioavailability (Rel) 1.0x (Reference)3.5x - 5.0x2.5x - 4.0x
Stability Risk Very StableRisk of recrystallizationRisk of oxidation/phase separation
Best For Early discovery screeningHigh-dose oral deliveryLow-dose, highly lipophilic analogs (LogP > 4)

Mechanistic Analysis of Bioavailability Barriers

The following diagram illustrates the specific thermodynamic barriers preventing nitrobenzonitrile absorption and how different strategies bypass them.

BioavailabilityBarrier SolidState Crystalline Nitrobenzonitrile LatticeEnergy High Lattice Energy (Dipole Stacking) SolidState->LatticeEnergy Stabilized by Dissolution Dissolution (Rate Limiting Step) LatticeEnergy->Dissolution Inhibits Solubility Aqueous Solubility Dissolution->Solubility Permeability Membrane Permeability (Passive Diffusion) Solubility->Permeability Systemic Systemic Circulation Permeability->Systemic ASD Strategy A: ASD (Polymer Matrix) ASD->LatticeEnergy Disrupts Lattice ASD->Solubility Generates Supersaturation SEDDS Strategy B: SEDDS (Lipid Micelles) SEDDS->Dissolution Bypasses SEDDS->Permeability Enhances via Lymphatic Transport

Figure 1: Thermodynamic barriers in nitrobenzonitrile absorption. The high lattice energy (black) is the primary antagonist. ASD strategies (blue) disrupt this energy, while SEDDS (blue) bypass the dissolution step entirely.

Detailed Experimental Protocols

To objectively compare these alternatives in your own lab, follow these self-validating protocols.

Protocol A: Thermodynamic vs. Kinetic Solubility Assessment

Purpose: To determine if the compound is limited by solvation energy (lipophilicity) or lattice energy (crystallinity).

Materials:

  • API: Nitrobenzonitrile derivative.[2][3]

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5 Phosphate Buffer.

  • Solvent: DMSO (for kinetic stock).

Workflow:

  • Thermodynamic Solubility (Equilibrium):

    • Add excess solid API to 5 mL media in a glass vial.

    • Shake at 37°C for 24 hours.

    • Filter (0.22 µm PTFE) and analyze via HPLC-UV.

    • Insight: This measures the stable crystal lattice solubility.

  • Kinetic Solubility (Precipitation):

    • Prepare a 10 mM stock solution of API in DMSO.

    • Spike 10 µL of stock into 990 µL of media (1% DMSO final) under constant stirring.

    • Measure turbidity (absorbance at 600 nm) every 30 seconds for 2 hours.

    • Insight: This mimics the "spring" effect of amorphous formulations.

  • Interpretation:

    • If Kinetic >> Thermodynamic (e.g., >10-fold difference): Select Amorphous Solid Dispersion (ASD) . The molecule wants to stay in solution but the crystal lattice pulls it out.

    • If Kinetic ≈ Thermodynamic: Select Lipid/Surfactant System . The molecule is inherently hydrophobic; you need a co-solvent carrier.

Protocol B: Non-Sink Dissolution Testing (The "Spring and Parachute")

Purpose: To verify if a formulation can maintain supersaturation without rapid precipitation.

Setup:

  • Apparatus: USP II (Paddle) or mini-dissolution vessels (100 mL).

  • Speed: 75 RPM.

  • Temperature: 37°C.

  • Medium: 0.1N HCl (0-60 min) transitioning to FaSSIF (60-180 min).

Step-by-Step:

  • Acid Stage: Introduce formulation (equivalent to 10 mg API) into 50 mL 0.1N HCl. Nitrobenzonitriles are typically non-ionizable or weak bases; this step simulates gastric residence.

  • Buffer Transition: At T=60 min, add concentrated FaSSIF concentrate to adjust pH to 6.5.

  • Sampling: Withdraw samples at 5, 15, 30, 60, 90, 120, and 180 min.

  • Filtration: Critical Step. Use a 0.1 µm filter to distinguish between molecularly dissolved drug and nano-precipitates.

  • Validation:

    • Pass Criteria: AUC of the concentration-time profile is >3x that of the crystalline control.

    • Fail Criteria: Rapid precipitation (concentration drops to baseline) within 20 mins of pH adjustment.

Comparative Case Study Data

The following data represents expected outcomes for a 4-substituted-3-nitrobenzonitrile derivative (MW ~250, LogP 2.8, MP 145°C).

Table 2: Pharmacokinetic Parameters (Rat, 10 mg/kg PO)
ParameterUnformulated (Suspension)ASD (HPMC-AS Polymer)SEDDS (Capryol/Tween)
Cmax (ng/mL) 120 ± 45850 ± 110620 ± 80
Tmax (h) 4.01.50.8
AUC (0-24h) 8503,2002,800
Variability (CV%) 55% (High)20% (Low)25% (Moderate)
Fold Increase -3.7x 3.3x

Analysis:

  • ASD provides the highest total exposure (AUC) by generating a supersaturated state that drives passive diffusion over a longer window.

  • SEDDS offers the fastest onset (Tmax 0.8h) by presenting the drug in a pre-dissolved state, ideal for rapid-onset indications.

Pathway Visualization: Metabolic Considerations

While solubility is the primary barrier, nitro-aromatics are susceptible to nitro-reduction by hepatic enzymes or gut microbiota.

Metabolism Parent Nitrobenzonitrile (Parent Drug) GutBacteria Gut Microbiota (Nitroreductases) Parent->GutBacteria Oral Route (Unabsorbed Fraction) Liver Hepatic Metabolism (CYP450 / Reductases) Parent->Liver Absorbed Fraction Amine Aniline Derivative (Reduced Metabolite) GutBacteria->Amine Reduction (-NO2 -> -NH2) Liver->Parent Oxidation (Ring OH) Liver->Amine Reduction Acetylated N-Acetylated Conjugate Amine->Acetylated NAT1/NAT2 Excretion Renal Excretion Acetylated->Excretion

Figure 2: Metabolic fate of nitrobenzonitrile derivatives. Note that unabsorbed drug (due to poor solubility) is more likely to be reduced by gut bacteria, potentially leading to toxic aniline byproducts.

Conclusion & Recommendation

For nitrobenzonitrile derivatives, the "brick dust" crystal lattice is the primary antagonist to bioavailability.

  • Recommendation 1: If your compound has a melting point >150°C and LogP < 3.5, prioritize Amorphous Solid Dispersions (ASD) using HPMC-AS or PVPVA polymers. This directly attacks the lattice energy barrier.

  • Recommendation 2: If your compound is an oil or has a lower melting point (<100°C) but high LogP (>4.0), prioritize Lipid Formulations (SEDDS) .

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][5] Journal of Pharmacological and Toxicological Methods. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. Link

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[6] Nature Reviews Drug Discovery. Link

  • Humbert, P., et al. (2020). Nitro-reduction of drugs by the gut microbiota: A review. Drug Metabolism Reviews. Link

Sources

Safety Operating Guide

2,3-Dihydroxy-5-nitrobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EMERGENCY SAFETY CARD

IMMEDIATE ACTION REQUIRED CRITICAL SAFETY PARAMETERS
PPE Requirements Nitrile Gloves (Double-gloving recommended), Safety Goggles (Chemical Splash), Lab Coat , P100/N95 Respirator (if dust is present).[1][2]
Signal Word DANGER / WARNING
Hazard Statements H301: Toxic if swallowed.[1][2] H315/H319: Causes skin/serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2] Reactivity: Potential shock-sensitive salt formation with strong bases.[1][2]
Spill Response Do not dry sweep.[1][2] Dampen with inert solvent (e.g., PEG-400 or water) to suppress dust.[1][2] Scoop into a sealed container.
Incompatibility Strong Oxidizers , Strong Bases (forms explosive nitrophenolate salts), Strong Acids (potential HCN evolution).[1][2]

PART 2: CHEMICAL PROFILE & HAZARD MECHANISMS

To safely dispose of 2,3-Dihydroxy-5-nitrobenzonitrile , you must understand its chemical behavior.[1][2] It is not merely "organic waste"; it is a functionalized catechol combining three distinct hazard motifs.[1][2]

Identification
  • Chemical Name: 2,3-Dihydroxy-5-nitrobenzonitrile[1][2][4]

  • CAS Number: 116314-86-4 (Verify with specific vendor SDS; often confused with 2-hydroxy-5-nitrobenzonitrile, CAS 39835-09-1).[1][2]

  • Molecular Formula: C₇H₄N₂O₄[1][2]

  • Physical State: Yellow crystalline solid.[1][2]

The "Why" Behind the Protocol (Structure-Activity Relationship)
  • The Nitro Group (-NO₂): Introduces oxidative potential.[1][2] While mononitro compounds are generally stable, nitrophenols/nitrocatechols can form unstable, shock-sensitive salts when treated with strong bases (e.g., NaOH, KOH) and allowed to dry.[1] Implication: Never dispose of this compound in "Basic Corrosive" waste streams.[1]

  • The Nitrile Group (-CN): Stable on the aromatic ring, but under strong acidic conditions (pH < 2), there is a theoretical risk of Hydrocyanic Acid (HCN) evolution.[1][2] Implication: Segregate from "Acidic Corrosive" waste.

  • The Catechol Moiety (1,2-Dihydroxy): Increases water solubility compared to monophenols and allows for chelation with metals.[1][2] Implication: Avoid contact with metal spatulas or containers if possible to prevent contamination or catalytic decomposition.[1][2]

PART 3: PRE-DISPOSAL ASSESSMENT

Before moving the material, categorize the waste state using this decision matrix.

WasteAssessment Start Waste Form? Solid Pure Solid / Powder Start->Solid Liquid Solution / Mother Liquor Start->Liquid Debris Contaminated Gloves/Sharps Start->Debris SolidAction Stream A: Solid Toxic Waste Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisAction Stream D: Solid Hazardous Debris Debris->DebrisAction Halogen Halogenated (DCM, Chloroform) LiquidCheck->Halogen NonHalogen Non-Halogenated (MeOH, EtOAc) LiquidCheck->NonHalogen HaloAction Stream B: Halogenated Solvent Waste Halogen->HaloAction NonHaloAction Stream C: Non-Halogenated Solvent Waste NonHalogen->NonHaloAction

Figure 1: Waste Stream Segregation Logic for 2,3-Dihydroxy-5-nitrobenzonitrile.

PART 4: STEP-BY-STEP DISPOSAL PROTOCOLS

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the compound to prevent environmental release or reaction with incompatible waste.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[1][2] Do not use metal containers.

  • Transfer:

    • Place the original container inside the waste jar if it fits.[1][2]

    • If transferring, use a plastic disposable spatula.[2] Avoid generating dust.[1][2]

  • Labeling:

    • Apply a hazardous waste tag immediately.[1][2]

    • Constituents: "2,3-Dihydroxy-5-nitrobenzonitrile" (Write full name, no abbreviations).

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1]

  • Secondary Containment: Place the sealed waste jar into a clear zip-lock bag to contain any exterior dust.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent solvent cross-contamination and precipitation of shock-sensitive solids.[1][2]

  • pH Check: Ensure the solution is Neutral (pH 6-8) .

    • If Acidic:[1][2] Neutralize carefully with Sodium Bicarbonate (NaHCO₃).[1][2]

    • If Basic: Neutralize with dilute Acetic Acid.[1][2] WARNING: Do not allow the solution to dry out while basic.[1][2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .[1][2]

    • If dissolved in Methanol, Ethanol, Ethyl Acetate : Pour into Non-Halogenated Waste .[1][2]

  • Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent. Add rinsate to the same waste container.[1][2]

Scenario C: Empty Containers & Contaminated Debris

Objective: Decontaminate surfaces to allow for standard hazardous debris disposal.

  • Triple Rinse:

    • Rinse the empty bottle 3 times with a small volume of Acetone or Ethanol.[1][2]

    • Collect all rinsate into the Non-Halogenated Waste stream (Scenario B).[1][2]

  • Defacing: Cross out the original label or remove it entirely.[1][2]

  • Disposal:

    • Rinsed Bottle: Can often be discarded in glass trash (verify local EHS rules) or "Rinsed Empty Containers" bin.[1][2]

    • Gloves/Paper Towels: Place in the solid hazardous waste bin (Yellow bag/box).[1][2] Do not throw in regular trash.

PART 5: EMERGENCY CONTINGENCIES

EventImmediate Action Protocol
Skin Contact 1. Brush off loose powder.[1][2] 2. Rinse with copious water for 15 minutes. 3. Use soap; nitrophenols stain skin yellow/orange (difficult to remove but indicates exposure area).[1][2]
Eye Contact 1. Flush with eyewash station for 15 minutes.[1][2] 2. Hold eyelids open. 3. Seek immediate medical attention (Ophthalmologist).
Spill (Solid) 1. Evacuate area if dust is airborne.[1][2] 2. Don PPE (including respirator).[1][2] 3. Cover spill with wet paper towels (solvent or water) to prevent dust.[1][2] 4. Scoop into waste container. 5. Wipe area with 10% ethanol, then soapy water.[1][2]
Spill (Liquid) 1. Use absorbent pads (vermiculite or polypropylene).[1][2] 2. Place saturated pads into "Solid Hazardous Debris" container.

PART 6: REGULATORY & COMPLIANCE DATA

When filling out your institution's waste manifest, use the following data points to ensure accuracy.

  • RCRA Code (USA): Not explicitly P-listed or U-listed by specific name.[1][2]

    • Default Classification:D003 (Reactivity - if potential for explosion is cited by EHS) or more commonly Toxic Waste based on characteristic.[1][2]

    • Recommendation: Tag as "Non-Regulated Hazardous Waste - Toxic" unless your local EHS specifies a generic Nitrophenol code.[1][2]

  • DOT Shipping Name (for transport):

    • UN Number: UN 2811 or UN 3439 [1][2]

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2,3-Dihydroxy-5-nitrobenzonitrile) [1][2]

    • Hazard Class: 6.1 [1][2]

    • Packing Group: III

REFERENCES

  • PubChem. (n.d.).[1][2] 2,3-Dihydroxy-5-nitrobenzonitrile Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2023).[1][2] Toxic and Hazardous Substances: Nitriles and Nitro Compounds.[1][2] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 2,3-Dihydroxy-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Guide: 2,3-Dihydroxy-5-nitrobenzonitrile

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing next-generation Catechol-O-methyltransferase (COMT) inhibitors. A critical intermediate in these pathways is 2,3-Dihydroxy-5-nitrobenzonitrile (Monoisotopic mass: 180.0171 Da)[1]. While its structural geometry is ideal for binding the COMT active site in Parkinson's disease therapeutics[2], the very functional groups that make it pharmacologically valuable—the nitro, nitrile, and catechol moieties—create a complex hazard profile.

Standard operating procedures often fail because they lack mechanistic context. We do not just wear gloves "because a chemical is toxic"; we select specific polymers to block defined chemical pathways. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational safety, ensuring your laboratory maintains both scientific integrity and personnel security.

Mechanistic Toxicology: Understanding the Hazard Profile

To design an effective PPE matrix, we must first deconstruct the causality of the chemical's hazards based on its molecular architecture.

  • The Nitroaromatic Moiety: Nitroaromatics are notorious for their ability to penetrate the dermal layer and induce systemic toxicity, primarily methemoglobinemia. The nitro group oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), severely impairing oxygen transport.

  • The Nitrile Group: While relatively stable under ambient conditions, the nitrile group poses a latent cyanide hazard. Under extreme thermal stress (combustion) or aggressive chemical hydrolysis (exposure to strong acids/bases), it can liberate highly toxic hydrogen cyanide (HCN) gas.

  • The Catechol Core: The 1,2-dihydroxybenzene structure is a potent skin sensitizer and severe eye irritant[3]. It readily undergoes redox cycling, generating reactive oxygen species (ROS) that cause localized tissue damage and allergic contact dermatitis.

G Compound 2,3-Dihydroxy-5-nitrobenzonitrile Exposure Nitro Nitroaromatic Group Compound->Nitro Nitrile Nitrile Group Compound->Nitrile Catechol Catechol Core Compound->Catechol MetHb Methemoglobinemia & Systemic Toxicity Nitro->MetHb Cyanide Cyanide Release (Under Hydrolysis/Combustion) Nitrile->Cyanide Irritation Severe Skin/Eye Irritation & Sensitization Catechol->Irritation

Mechanistic hazard pathway of 2,3-Dihydroxy-5-nitrobenzonitrile based on functional groups.

Personal Protective Equipment (PPE) Matrix

Because 2,3-Dihydroxy-5-nitrobenzonitrile is handled as a dry powder and subsequently dissolved in polar aprotic solvents (e.g., DMSO, DMF) for synthesis, PPE must account for both particulate inhalation and solvent-facilitated dermal absorption.

Table 1: PPE Requirements and Mechanistic Justification

ScaleProtection AreaRecommended PPEMechanistic Justification
Analytical (<100 mg) HandDouble Nitrile Gloves (5 mil)Sufficient for dry powder handling. Outer glove is discarded immediately if contaminated to prevent transfer.
EyePolycarbonate Safety GlassesProtects against micro-particulate airborne dust during weighing.
BodyStandard Cotton Lab CoatProvides a basic barrier against the static-cling of fine powders.
RespiratoryFume Hood (>100 fpm)Prevents inhalation of low-density powder aerosols.
Preparative (>100 mg) HandButyl Rubber over NitrileButyl rubber provides superior permeation resistance to polar aprotic solvents (DMSO/DMF) used to dissolve this compound.
EyeChemical Splash GogglesPrevents solvent-dissolved compound from bypassing standard glasses.
BodyTyvek®/Polyethylene ApronBlocks solvent penetration that would otherwise soak through a cotton coat directly to the skin.
RespiratoryN95/P100 RespiratorMandatory if weighing outside a closed isolator due to high sensitization risk.

Operational Workflows: A Self-Validating Approach

Standard operating procedures must incorporate self-validation steps to ensure containment is maintained throughout the experiment.

Workflow A: Safe Weighing and Solvent Transfer (Preparative Scale)
  • Preparation: Line the analytical balance area within the fume hood with anti-static weighing paper. Causality: The powder is highly prone to static charge; anti-static paper prevents sudden aerosolization.

  • Donning: Apply inner nitrile gloves, followed by outer butyl rubber gloves.

  • Weighing: Use a grounded, conductive spatula to transfer the powder. Avoid plastic spatulas which generate static electricity.

  • Solubilization: Add the reaction solvent (e.g., DMSO) directly to the weighing vessel inside the fume hood before transferring the solution to the main reaction flask.

    • Validation Step: Visually inspect the outer gloves for yellow/orange discoloration (characteristic of nitrocatechol exposure). If observed, immediately doff the outer gloves, wash the inner gloves with 10% bleach, and don a new outer pair.

  • Decontamination: Wipe the balance and surrounding area with a solvent-dampened cloth (e.g., isopropanol), followed immediately by a 10% sodium hypochlorite (bleach) wipe to oxidatively quench any residual catechol.

Workflow B: Spill Response and Decontamination

A spill of 2,3-Dihydroxy-5-nitrobenzonitrile requires immediate, structured intervention to prevent cross-contamination and hazardous degradation.

G Spill Chemical Spill Detected Assess Assess Scale & Evacuate if >100g Spill->Assess PPE Don Advanced PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Absorbent Pads/Sand) PPE->Contain Neutralize Neutralize/Decontaminate (10% Bleach) Contain->Neutralize Dispose Transfer to Hazardous Waste Container Neutralize->Dispose

Step-by-step spill response and decontamination workflow for nitrocatechol derivatives.

Step-by-Step Spill Response:

  • Isolate: Immediately halt work and alert nearby personnel. If the spill is >100 g or involves a large volume of solvent, increase hood ventilation and evacuate the immediate 5-foot radius.

  • Upgrade PPE: Don a P100 respirator and heavy-duty Neoprene or Butyl gloves.

  • Contain (Dry Spill): Do NOT sweep. Sweeping aerosolizes the toxic powder. Gently cover the spill with damp absorbent pads (using water or isopropanol).

  • Contain (Wet Spill): Surround the spill with inert absorbent material (e.g., diatomaceous earth or sand). Crucial: Avoid basic absorbents, which can trigger premature hydrolysis of the nitrile group.

  • Quench: Spray the affected area with a 10% sodium hypochlorite solution. Causality: Bleach oxidizes the catechol ring, breaking the conjugated system and mitigating its immediate toxicity and sensitization potential. Allow to sit for 15 minutes.

  • Dispose: Collect all materials into a clearly labeled, sealable hazardous waste container. Label as "Toxic/Oxidizer/Nitrile Waste."

Storage and Chemical Incompatibilities

To maintain the structural integrity of the compound and prevent hazardous runaway reactions, adhere strictly to the following storage matrix:

Table 2: Storage Conditions and Incompatibilities

ParameterRequirementConsequence of Failure
Temperature 2-8°C (Refrigerated)Thermal degradation; potential release of hazardous NOx gases.
Atmosphere Argon or Nitrogen (Inert)Auto-oxidation of the catechol core, turning the compound dark brown and drastically reducing synthetic yield.
Incompatible Chemicals Strong Oxidizers, Strong BasesExothermic reaction; potential hydrolysis of the nitrile group releasing cyanide derivatives.

References

  • Title: 2,3-dihydroxy-5-nitrobenzonitrile (C7H4N2O4)
  • Title: US5446194A - Pharmacologically active catechol derivatives Source: Google Patents URL
  • Title: 3,4-Dihydroxy-5-nitrobenzaldehyde SDS, 116313-85-0 Safety Data Sheets (Structural Proxy)

Sources

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